molecular formula C5H8N2 B8729593 N-methyl-1H-pyrrol-1-amine

N-methyl-1H-pyrrol-1-amine

Cat. No.: B8729593
M. Wt: 96.13 g/mol
InChI Key: XDBORIMSNLCXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1H-pyrrol-1-amine is an organic compound with the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol . Its structure features a pyrrole ring, a fundamental scaffold in medicinal chemistry, substituted with an N-methylamine group. This functional group is a key pharmacophore found in various bioactive molecules and can serve as a versatile building block in organic synthesis. Researchers are exploring its potential as a synthetic intermediate for developing more complex structures. For instance, analogues featuring the N-methylmethanamine group on a pyrrole core have been identified in scientific literature as having research value for their activity on neurological targets, such as the serotonin reuptake transporter (SERT) . This compound is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

N-methylpyrrol-1-amine

InChI

InChI=1S/C5H8N2/c1-6-7-4-2-3-5-7/h2-6H,1H3

InChI Key

XDBORIMSNLCXQK-UHFFFAOYSA-N

Canonical SMILES

CNN1C=CC=C1

Origin of Product

United States

Foundational & Exploratory

N-methyl-1H-pyrrol-1-amine chemical structure and properties

Technical Monograph: -Methyl-1 -pyrrol-1-amine

Chemical Identity & Structural Analysis[1][2]


-Methyl-1

-pyrrol-1-amine

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name

-Methyl-1

-pyrrol-1-amine
Preferred IUPAC name
Common Synonyms 1-(Methylamino)pyrrole;

-Methyl-

-pyrrolylamine
CAS Registry Number 110955-69-6 Distinct from 1-aminopyrrole (765-39-9)
PubChem CID 14232103
SMILES CNNc1cccc1
Molecular Formula

Molecular Weight 96.13 g/mol
Structural Properties

The molecule features a pyrrole ring


  • Hybridization: The ring nitrogen is

    
     hybridized to maintain aromaticity (6 
    
    
    -electron system). The exocyclic nitrogen is pyramidal (
    
    
    ) but exhibits significant
    
    
    -character delocalization into the ring, reducing its basicity compared to standard hydrazines.
  • Conformation: The

    
     bond allows rotation, but the anti conformation is generally favored to minimize steric repulsion between the methyl group and the 
    
    
    -protons of the pyrrole ring.

Synthesis & Production

The primary synthetic route involves the Paal-Knorr condensation , utilizing methylhydrazine and a 1,4-dicarbonyl equivalent. This method is preferred for its regioselectivity, as the primary amino group of methylhydrazine is more nucleophilic than the secondary methylamino group.

Reaction Mechanism (Paal-Knorr)

The reaction proceeds via the attack of the primary amine of methylhydrazine on the 1,4-dicarbonyl (generated in situ from 2,5-dimethoxytetrahydrofuran), followed by cyclization and dehydration.

Synthesiscluster_conditionsConditionsSM12,5-Dimethoxytetrahydrofuran(Succinaldehyde precursor)Inter1Intermediate:SuccinaldehydeSM1->Inter1Acid HydrolysisSM2Methylhydrazine(H2N-NHMe)Inter2Mono-hydrazoneFormationInter1->Inter2+ SM2 (-H2O)Inter3Cyclization(Ring Closure)Inter2->Inter3-H2OProductN-Methyl-1H-pyrrol-1-amineInter3->ProductAromatizationCond1Acetic Acid / Reflux

Figure 1: Synthetic pathway via Paal-Knorr condensation.

Experimental Protocol

Reagents:

  • 2,5-Dimethoxytetrahydrofuran (1.0 equiv)

  • Methylhydrazine (1.1 equiv) [Caution: Toxic/Carcinogenic]

  • Acetic Acid (Glacial, solvent/catalyst)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and inert gas inlet (N2/Ar), dissolve 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol) in glacial acetic acid (50 mL).

  • Addition: Add methylhydrazine (5.8 mL, 110 mmol) dropwise at room temperature. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor consumption of starting material via TLC or GC-MS.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and neutralize with saturated

    
     or 
    
    
    solution (to pH ~8–9).
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    , and filter.
  • Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation (approx. 80–90°C at 10 mmHg) to yield a pale yellow oil.

Physicochemical Properties[2][3][4]

PropertyValue / Description
Physical State Pale yellow liquid (darkens on air exposure)
Boiling Point ~75–80°C (at 15 mmHg) [Estimated based on 1-aminopyrrole]
Solubility Soluble in DCM, Ethanol, DMSO; Sparingly soluble in water
Stability Air-sensitive (oxidation to azo/tetrazene species); Store under inert gas at 4°C
pKa Estimated ~3.5 (Conjugate acid) – Less basic than methylhydrazine due to delocalization

Reactivity Profile & Applications

The reactivity of


Nucleophilic Reactivity (Exocyclic Nitrogen)

The

  • Hydrazone Formation: Reacts with aldehydes/ketones to form

    
    -pyrrolylhydrazones.
    
  • Acylation: Reacts with acid chlorides/anhydrides to form

    
    -methyl-
    
    
    -pyrrolylamides.
  • Urea Formation: Reacts with isocyanates to yield urea derivatives.

Electrophilic Aromatic Substitution (Pyrrole Ring)

The


  • Substitution Sites: Typically occurs at the

    
    -positions (C2/C5). If blocked, substitution occurs at 
    
    
    -positions (C3/C4).

ReactivityCoreThis compoundPath1Aldehyde (R-CHO)CondensationCore->Path1Nucleophilic AttackPath2Electrophile (E+)SubstitutionCore->Path2Ring ActivationPath3Isocyanate (R-NCO)AdditionCore->Path3AdditionProd1N-Pyrrolylhydrazones(Schiff Bases)Path1->Prod1Prod22-Substituted Pyrroles(e.g., Formylation, Nitration)Path2->Prod2Prod3N-Pyrrolyl UreasPath3->Prod3

Figure 2: Reactivity map of this compound.

Applications in Drug Discovery
  • N-N Linked Heterocycles: Used as a building block for fused heterocyclic systems (e.g., pyrrolo[1,2-b]pyridazines) via condensation with 1,3-dielectrophiles.

  • Bioisosteres: The

    
    -amino pyrrole scaffold serves as a bioisostere for indole or other nitrogen heterocycles in kinase inhibitors.
    

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).

  • Carcinogenicity: Suspected carcinogen (due to hydrazine moiety).

  • Flammability: Combustible liquid.

Handling Protocols:

  • Engineering Controls: Always handle inside a fume hood.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container under nitrogen or argon at 2–8°C. Protect from light.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous chemical waste. Do not use bleach (risk of chloramine formation).

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

1-(Methylamino)pyrrole: Comprehensive Technical Guide on Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Methylamino)pyrrole (IUPAC: N-methyl-1H-pyrrol-1-amine) is a highly specialized


-aminopyrrole derivative utilized extensively as a core building block in advanced organic synthesis and medicinal chemistry. Characterized by its unique exocyclic secondary amine attached directly to the aromatic pyrrole nitrogen, this compound serves as a critical precursor for synthesizing complex heterocycles, including purine analogs and pyrrolobenzodiazepines.

This whitepaper provides an authoritative overview of its physicochemical properties (CAS: 110955-69-6, MW: 96.13 g/mol ) [1], details a self-validating synthetic protocol, and maps its applications in modern drug development.

Physicochemical Properties & Structural Analysis

Accurate structural characterization is paramount for downstream synthetic applications. The exocyclic


 bond in 1-(methylamino)pyrrole introduces unique steric and electronic parameters compared to standard 

-substituted pyrroles. Below is a consolidated table of its fundamental properties [1].
PropertyValue
IUPAC Name This compound
Common Synonyms 1-(methylamino)pyrrole; N-methylpyrrol-1-amine
CAS Number 110955-69-6
Molecular Formula C₅H₈N₂
Molecular Weight 96.13 g/mol
Monoisotopic Mass 96.06875 Da
XLogP3 (Lipophilicity) 1.1
Hydrogen Bond Donors 1 (Exocyclic -NH)
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Synthetic Methodologies: The Clauson-Kaas Approach

The most robust and scalable method for synthesizing 1-(methylamino)pyrrole is the Clauson-Kaas pyrrole synthesis [2]. This method relies on the condensation of a primary amine with a masked dialdehyde.

Theoretical Background & Causality

In this synthesis, 2,5-dimethoxytetrahydrofuran acts as a stable, masked equivalent of succinaldehyde. When exposed to acidic conditions, the acetals hydrolyze to reveal the highly reactive dialdehyde. Methylhydrazine (


) is introduced as the nitrogen source.

Causality of Regioselectivity: Methylhydrazine possesses both a primary (


) and a secondary (

) amine. The primary amine is significantly more nucleophilic and less sterically hindered. Consequently, it selectively attacks the unmasked dialdehyde, undergoing a double condensation. The thermodynamic driving force of forming the stable 6π-electron aromatic pyrrole ring ensures that the secondary methylamine group remains unreacted and exocyclic.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify intermediate success before proceeding to downstream applications.

  • Reagents: 2,5-Dimethoxytetrahydrofuran (1.0 equiv), Methylhydrazine (1.05 equiv), Glacial acetic acid (solvent/catalyst).

  • Step 1: Reagent Preparation & Initiation. In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran in glacial acetic acid. Mechanism: Acetic acid serves a dual purpose as both the solvent and the acid catalyst required to unmask the dialdehyde.

  • Step 2: Controlled Condensation. Cool the mixture to 0°C using an ice bath. Add methylhydrazine dropwise over 30 minutes. Mechanism: Methylhydrazine is highly reactive. Dropwise addition at low temperatures prevents thermal runaway and suppresses the polymerization of the unmasked dialdehyde.

  • Step 3: Ring Closure and Aromatization. Heat the reaction mixture to reflux (approx. 110°C) for 2 to 4 hours. Mechanism: Elevated temperature drives the double dehydration process (loss of 2

    
    ) and the elimination of methanol (loss of 2 
    
    
    
    ), forcing the ring closure and aromatization.
  • Step 4: Workup & Self-Validation. Cool to room temperature, neutralize carefully with aqueous

    
    , and extract with ethyl acetate. Dry the organic layer over anhydrous 
    
    
    
    and concentrate under reduced pressure.
  • Analytical Validation: Confirm the structure via

    
     NMR (
    
    
    
    ). The pyrrole ring protons will appear as two distinct multiplets in the aromatic region (approx. δ 6.0 and 6.6 ppm). The
    
    
    -methyl group will present as a sharp singlet around δ 2.8 ppm, and the exocyclic
    
    
    proton will appear as a broad singlet, confirming the structural integrity of the product.

ClausonKaas A 2,5-Dimethoxytetrahydrofuran (Masked Dialdehyde) C Acidic Condensation (AcOH, Reflux) A->C B Methylhydrazine (NH2-NH-CH3) B->C D 1-(Methylamino)pyrrole CAS: 110955-69-6 C->D - 2 MeOH - 2 H2O

Figure 1: Clauson-Kaas synthetic workflow for 1-(methylamino)pyrrole.

Applications in Drug Development

The unique


 axis of 1-(methylamino)pyrrole makes it a privileged scaffold in medicinal chemistry, particularly for designing conformationally restricted therapeutics [3].
  • N-Heteroaryl-purin-6-amines: 1-(Methylamino)pyrrole is reacted with 6-chloropurine derivatives via nucleophilic aromatic substitution (

    
    ). The resulting 
    
    
    
    -heteroaryl-purin-6-amines have demonstrated significant analgesic and anticonvulsant activities in preclinical models by modulating purinergic signaling pathways [3].
  • Pyrrolobenzodiazepines: Through Bischler-Napieralski intramolecular cyclization, 1-(methylamino)pyrrole derivatives are converted into 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines. These restricted analogues are heavily investigated for their potent anti-inflammatory properties and CNS-modulating effects.

  • Nucleoside Analogs: The compound is utilized in the synthesis of pyrrole-modified nucleosides, which are screened for antiviral efficacy against targets like human cytomegalovirus (HCMV).

Applications Core 1-(Methylamino)pyrrole (Core Building Block) App1 N-Heteroaryl-purin-6-amines (Analgesic / Anticonvulsant) Core->App1 Purine Substitution App2 Pyrrolobenzodiazepines (Anti-inflammatory) Core->App2 Bischler-Napieralski Cyclization App3 Nucleoside Analogs (Antiviral Research) Core->App3 Ribosylation

Figure 2: Pharmacological applications of 1-(methylamino)pyrrole derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14232103, this compound." PubChem, [Link]

  • Beilstein Journal of Organic Chemistry. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein-Institut, [Link]

  • Effland, R. C., et al. "N-substituted-4-pyrimidinamines and-pyrimidinediamines, a process for their preparation and their use as medicaments.

N-Methylpyrrole vs. N-Aminopyrrole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Difference between N-methylpyrrole and N-aminopyrrole derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Divergence, Synthetic Protocols, and Reactivity Profiles

Executive Summary

In heterocyclic chemistry, the substitution at the pyrrolic nitrogen dictates not only the physicochemical properties of the molecule but also its trajectory in complex synthesis. While


-methylpyrrole  serves primarily as a stable, lipophilic scaffold or blocking group, 

-aminopyrrole
functions as a high-energy reactive handle, leveraging the alpha-effect to enable unique cycloadditions, ring expansions, and metal coordination chemistries.

This guide analyzes the mechanistic divergence between these two derivatives, providing validated protocols for their synthesis and application in drug discovery and materials science.

Electronic and Structural Fundamentals

The core difference lies in the electronic influence of the substituent on the aromatic ring and the specific reactivity of the exocyclic nitrogen.

Electronic Effects
  • 
    -Methylpyrrole (+I Effect):  The methyl group exerts a weak positive inductive effect (+I). It stabilizes the ring significantly against oxidation compared to the free pyrrole but introduces steric bulk that can twist polymer chains. It is chemically inert under most nucleophilic conditions.
    
  • 
    -Aminopyrrole (Alpha-Effect & -I/+M Competition):  The amino group is an electronic anomaly.
    
    • Inductive Withdrawal (-I): The electronegative nitrogen withdraws density through the

      
      -bond.
      
    • Mesomeric Donation (+M): The lone pair can donate into the ring.

    • The Alpha-Effect: Crucially, the repulsion between the lone pair on the pyrrole nitrogen and the lone pair on the exocyclic amino nitrogen raises the ground state energy. This makes

      
      -aminopyrrole significantly more nucleophilic at the exocyclic nitrogen than standard amines, enabling the formation of aza-ylides and nitrenes.
      
Visualization of Electronic Divergence

ElectronicProperties N_Methyl N-Methylpyrrole Steric Steric Bulk (Planarity Disruption) N_Methyl->Steric Stability Metabolic Stability (Block H-bond Donor) N_Methyl->Stability N_Amino N-Aminopyrrole AlphaEffect Alpha-Effect (Lone Pair Repulsion) N_Amino->AlphaEffect Reactivity N-N Bond Cleavage & Ylide Formation AlphaEffect->Reactivity Enhanced Nucleophilicity

Figure 1: Divergence in electronic properties.


-methyl acts as a stabilizer, while 

-amino introduces instability and reactivity via the alpha-effect.

Synthetic Methodologies

While


-methylation is trivial, 

-amination requires electrophilic aminating agents to overcome the poor nucleophilicity of the pyrrole nitrogen (which is tied up in the aromatic sextet).
Protocol A: Electrophilic N-Amination (The HOSA Route)

Objective: Synthesis of 1-aminopyrrole using Hydroxylamine-O-sulfonic acid (HOSA). This is the industry-standard method for converting nitrogen heterocycles to their


-amino counterparts [1].

Reagents:

  • Pyrrole (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • KOH (Solid or 50% aq. solution)

  • Solvent: DMF or biphasic Ether/Water

Step-by-Step Workflow:

  • Preparation: Dissolve pyrrole in DMF at 0°C.

  • Base Addition: Add powdered KOH (5 eq) rapidly with vigorous stirring. The mixture will darken.

  • Amination: Add HOSA portion-wise over 30 minutes, maintaining temperature <10°C. Mechanism: HOSA generates an electrophilic species (structurally analogous to chloramine) that attacks the deprotonated pyrrole nitrogen.

  • Workup: Pour into ice water. Extract with Et₂O. The product is often unstable; immediate use or conversion to a hydrazone is recommended.

  • Validation:

    
    -aminopyrroles are distinct in ¹H NMR by the presence of a broad singlet (NH₂) typically around 
    
    
    
    4.5–5.5 ppm, which is D₂O exchangeable.
Protocol B: N-Methylation (Standard Control)

Objective: Synthesis of


-methylpyrrole.[1]
Reagents:  Methyl Iodide (MeI), NaH, THF.
Workflow:  Deprotonation with NaH followed by Sɴ2 attack on MeI. High yields (>90%) are standard.

Differential Reactivity Profiles

This section details where the two derivatives diverge in chemical behavior, critical for designing synthetic routes.

Lithiation and Directing Groups
  • 
    -Methylpyrrole:  Lithiation occurs exclusively at the 
    
    
    
    -position (C2) due to the inductive acidification of the proton. However, without a coordinating group, the lithiated species is prone to polymerization.
  • 
    -Aminopyrrole:  The amino group (often protected as a dimethylamino or hydrazone) acts as a Directed Ortho Metalation (DoM)  group. The exocyclic nitrogen coordinates the lithium, stabilizing the intermediate and allowing for cleaner substitution at the C2 position compared to the methyl analog [2].
    
Ring Transformations & Cycloadditions

This is the "killer application" for


-aminopyrroles.
  • Aza-Ylide Formation:

    
    -aminopyrroles react with ketones to form hydrazones, or with alkynes to form aza-ylides.
    
  • IEDDA Reactions:

    
    -aminopyrroles participate in Inverse Electron Demand Diels-Alder reactions with electron-deficient azadienes (e.g., 1,3,5-triazines) to form fused heterocycles like pyrrolo[3,2-d]pyrimidines.[2][3] 
    
    
    
    -methylpyrrole is inert to these conditions [3].
Comparative Reactivity Diagram

Reactivity Substrate Pyrrole Core Path_Me N-Methylation Substrate->Path_Me Path_Am N-Amination Substrate->Path_Am NMe N-Methylpyrrole Path_Me->NMe NAm N-Aminopyrrole Path_Am->NAm EAS EAS (Friedel-Crafts) Regioselective at C2 NMe->EAS Standard Lithiation Lithiation (n-BuLi) C2 Substitution NMe->Lithiation Requires conditions NAm->Lithiation Chelation Assisted Nitrene Oxidation (Pb(OAc)4) Nitrene Generation -> Ring Opening NAm->Nitrene Unique to N-Amino IEDDA IEDDA Cycloaddition (w/ Triazines) NAm->IEDDA Fused Ring Synthesis

Figure 2: Reactivity flowchart. Note the unique branches (Nitrene, IEDDA) available only to the N-amino derivative.

Materials Science & Medicinal Chemistry

Conducting Polymers

The choice between methyl and amino substituents drastically alters the polymer morphology.

FeaturePoly(

-methylpyrrole)
Poly(

-aminopyrrole)
Conductivity Low (

S/cm). Steric clash of methyl groups forces rings out of planarity, breaking conjugation [4].
Moderate. Can be improved by post-polymerization functionalization.
Stability High.[4][5] Methyl group prevents N-H oxidation.Moderate. The N-N bond is a site of potential oxidative cleavage.
Application Passivation layers, hydrophobic coatings.Biosensors. The -NH₂ group serves as a covalent anchor for enzymes or DNA [5].
Medicinal Chemistry Implications[6][7]
  • 
    -Methyl:  Used to optimize Lipophilic Efficiency (LipE) . It removes a hydrogen bond donor (HBD) while retaining the acceptor (HBA) capacity of the aromatic system, often improving blood-brain barrier permeability.
    
  • 
    -Amino:  Generally avoided in final drug candidates due to the hydrazine toxicity warning  (hepatotoxicity/mutagenicity risks). However, it is invaluable as a transient group in the synthesis of pyrrolo-fused drugs (e.g., pyrrolopyridazines) before being cleaved or cyclized [6].
    

References

  • Gribble, G. W., et al. "Reactions of Indole with Hydroxylamine-O-sulfonic Acid." Journal of Organic Chemistry. Validated protocol for N-amination of electron-rich heterocycles.

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier.
  • Dang, Q., et al. "Inverse Electron Demand Diels-Alder Reactions of 2-Aminopyrroles." Journal of Organic Chemistry. Describes the unique cycloaddition pathways of amino-pyrroles.

  • Genies, E. M., et al. "Polypyrrole and poly N-methylpyrrole — An electrochemical study." Synthetic Metals.[6] Comparison of conductivity and steric effects.

  • Cosnier, S. "Biomolecule immobilization on electrode surfaces by entrapment or attachment to electrochemically polymerized films." Biosensors and Bioelectronics. Use of N-aminopyrrole for functionalizing sensors.

  • Volochnyuk, D. M., et al. "N-Aminopyrroles: Versatile Building Blocks." Current Organic Chemistry. Review of synthetic utility and toxicity profiles.

Sources

Electronic Properties of Hydrazine-Substituted Pyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydrazine-substituted pyrroles represent a distinct class of nitrogen-rich heterocycles where the electronic versatility of the hydrazine moiety (


) synergizes with the electron-rich, aromatic pyrrole ring. These systems are not merely structural scaffolds; they are electronic chameleons. Depending on the substitution pattern (N-amino vs. C-hydrazino) and structural rigidity (free rotation vs. boron-bridged BOPHY systems), their properties range from highly reactive nucleophiles in drug discovery to ultrastable, high-quantum-yield fluorophores in optoelectronics.

This guide dissects the electronic architecture, synthesis, and application of these molecules, providing a causal link between molecular orbital interactions and observable physicochemical behaviors.

Electronic Architecture & Molecular Orbital Theory

The electronic behavior of hydrazine-substituted pyrroles is governed by the interaction between the pyrrole aromatic sextet and the hydrazine lone pairs. This interaction differs fundamentally based on the position of substitution.

N-Aminopyrrole (1-Aminopyrrole)

In N-aminopyrroles, the hydrazine moiety is directly fused to the pyrrole nitrogen.

  • The Conflict of Lone Pairs: The pyrrole nitrogen (

    
    ) is 
    
    
    
    hybridized, donating its lone pair into the ring to satisfy Hückel’s
    
    
    rule for aromaticity.[1][2][3][4] The exocyclic amino nitrogen (
    
    
    ) retains a lone pair.
  • Orthogonality & The Alpha Effect: Steric repulsion between the ring hydrogens at positions 2 and 5 and the exocyclic hydrogens often forces the

    
     bond to rotate, reducing conjugation between 
    
    
    
    and the ring. However, the adjacent lone pairs create a strong Alpha Effect , making the exocyclic nitrogen exceptionally nucleophilic compared to standard primary amines.
  • Electronic Consequence: The

    
     acts as an electron-donating group (EDG) inductively, raising the HOMO energy of the pyrrole ring, making it more susceptible to oxidative polymerization or electrophilic attack.
    
C-Hydrazinopyrroles (Hydrazones)

Substitution at the carbon positions (C2 or C3) typically results in tautomeric instability.

  • Tautomerism: A free hydrazine group at C2 often tautomerizes to the imine (hydrazone) form to preserve the aromaticity of the pyrrole ring if conjugation allows.

  • Conjugation Extension: When derivatized as hydrazones (e.g., pyrrole-2-carbaldehyde hydrazone), the

    
    -system extends from the pyrrole ring through the 
    
    
    
    bridge. This lowers the HOMO-LUMO gap (
    
    
    ), shifting absorption into the visible spectrum (bathochromic shift).
BOPHY: The Rigidified Hybrid

The most electronically significant class is the BOPHY (Bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine) fluorophores.

  • Planarization: Unlike flexible hydrazones, BOPHY dyes are locked into a rigid plane by

    
     chelation.
    
  • LUMO Stabilization: The electron-deficient boron atoms lower the LUMO energy significantly without drastically altering the HOMO, resulting in high electron affinity and stability against oxidation.

Visualization of Electronic Interactions

The following diagram illustrates the structural classification and electronic flow within these systems.

HydrazinePyrroleProperties Base Hydrazine-Substituted Pyrrole NAmino N-Aminopyrrole (1-Substituted) Base->NAmino N-Functionalization CHydra C-Hydrazone/Pyrrole (2/3-Substituted) Base->CHydra C-Functionalization BOPHY BOPHY Dyes (Bridged System) Base->BOPHY Double Condensation + BF2 PropN High Nucleophilicity (Alpha Effect) Raised HOMO Steric N-N Rotation NAmino->PropN PropC Extended Conjugation Red-Shifted Absorption Tautomeric Equilibrium CHydra->PropC PropB Rigid Planarity High Quantum Yield (Φ) High Electron Affinity BOPHY->PropB

Figure 1: Classification of hydrazine-substituted pyrroles and their dominant electronic characteristics.

Comparative Electronic Properties Data

The following table summarizes the key physicochemical metrics for the three primary classes.

PropertyN-AminopyrroleC-Hydrazone PyrroleBOPHY Dyes
Hybridization (

)

(Aromatic)

(Aromatic)

(Aromatic)
HOMO Energy High (-5.0 to -5.5 eV)Moderate (-5.5 to -5.8 eV)Low (-5.8 to -6.2 eV)
Band Gap (

)
Large (UV absorbing)Medium (Blue/Green absorbing)Tunable (Green/Red emitting)
Fluorescence (

)
Negligible (Quenched by rotation)Low to ModerateHigh (

)
Redox Stability Low (Prone to oxidation)ModerateHigh (Reversible reduction)
Dominant Effect Alpha-Effect Nucleophilicity

-Conjugation Extension
Rigidification & ICT

Experimental Protocols

Protocol A: Synthesis of 1-Aminopyrrole (N-Amination)

Rationale: Direct amination of pyrrole is difficult due to polymerization. The standard route uses O-mesitylenesulfonylhydroxylamine (MSH) or chloramine, but a safer, scalable method involves N-aminoating reagents.

Reagents: Pyrrole (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), KOH (2.5 eq), DMF/Water.

  • Preparation: Dissolve KOH in water at

    
    . Add pyrrole to the solution.
    
  • Amination: Add HOSA portion-wise over 30 minutes, maintaining temperature

    
    . Causality: Exothermic reaction; higher temps favor polymerization.
    
  • Extraction: Stir for 1 hour, then extract with diethyl ether (

    
    ).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Distill under reduced pressure (sensitive to air/light) to yield a colorless oil.
    
  • Validation:

    
     (CDCl
    
    
    
    ):
    
    
    6.8 (t, 2H), 6.1 (t, 2H), 4.8 (s, 2H,
    
    
    ).
Protocol B: Synthesis of BOPHY Fluorophore

Rationale: This requires a double condensation of pyrrole-2-carbaldehyde with hydrazine, followed by boron chelation.

Reagents: Pyrrole-2-carbaldehyde (2.0 eq), Hydrazine hydrate (1.0 eq),


 (4.0 eq), DIPEA (4.0 eq).
  • Condensation: Reflux pyrrole-2-carbaldehyde and hydrazine hydrate in ethanol for 2 hours. A yellow precipitate (the azine) forms.

  • Chelation: Dissolve the azine in dry dichloroethane (DCE). Add DIPEA, then add

    
     dropwise at 
    
    
    
    .
  • Reaction: Reflux for 2 hours. The solution turns fluorescent orange/red.

  • Workup: Wash with water, dry over MgSO

    
    , and purify via silica gel chromatography (DCM/Hexane).
    
  • Validation: UV-Vis

    
    . Strong fluorescence under 365 nm lamp.
    

Applications in Drug Development & Materials[5]

Pharmaceutical Applications

Hydrazine-substituted pyrroles (specifically hydrazones) are potent Schiff Base pharmacophores.

  • Mechanism: The

    
     moiety acts as a chelating agent for biologically relevant metal ions (
    
    
    
    ,
    
    
    ), disrupting metalloenzymes in bacteria.
  • Target: Acetylcholinesterase (AChE) inhibition.[5] The pyrrole ring fits the hydrophobic pocket, while the hydrazine linker positions the phenyl/aryl group to interact with the peripheral anionic site.

Optoelectronics (BOPHY)

BOPHY dyes are superior to BODIPY in specific contexts due to their bis-boron structure.

  • Stokes Shift: BOPHYs often exhibit larger Stokes shifts than BODIPY, reducing self-absorption in solid-state lasers.

  • Sensors: The hydrazine bridge is sensitive to pH and specific analytes (e.g.,

    
     ions), allowing for "turn-on" fluorescence sensing.
    

References

  • Synthesis and Properties of BOPHY Dyes

    • Recent Advances in Highly Fluorescent Hydrazine-Inserted Pyrrole-Based Diboron-Anchoring Fluorophores.
    • Source: ResearchG
  • Biological Activity of Pyrrole Hydrazones

    • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones.
    • Source: PubMed Central (PMC)
  • Electrochemical Polymeriz

    • Physical, Chemical, and Electrochemical Properties of Redox-Responsive Polybenzopyrrole.
    • Source: PubMed Central (PMC)
  • BODIPY vs BOPHY Electronic Comparison

    • BOPHYs versus BODIPYs: A comparison of their performance as effective multi-function organic dyes.
    • Source: PubMed Central (PMC)
  • General Pyrrole Synthesis (Paal-Knorr/Hantzsch)

    • Pyrrole Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal

Sources

basicity and nucleophilicity of N-methyl-1-aminopyrrole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Basicity and Nucleophilicity of N-methyl-1-aminopyrrole

Abstract

N-methyl-1-aminopyrrole is a unique heterocyclic compound featuring an aromatic pyrrole ring N-substituted with a methylamino group. This guide provides a comprehensive analysis of its anticipated basicity and nucleophilicity, properties crucial for its application in organic synthesis and drug development. Due to the scarcity of direct experimental data for this specific molecule, this paper establishes a theoretical framework based on its structural features—the aromaticity of the pyrrole nucleus, the electron-withdrawing nature of the pyrrole ring, and the presence of an exocyclic α-nucleophilic nitrogen atom. We predict that N-methyl-1-aminopyrrole is a weak base, with a pKaH significantly lower than typical alkylamines, but a potent nucleophile for its level of basicity, a phenomenon attributed to the "alpha effect." This guide furnishes detailed, field-proven experimental protocols for the synthesis of N-methyl-1-aminopyrrole and the empirical determination of its pKa and nucleophilicity parameters, enabling researchers to validate the theoretical predictions and fully characterize this versatile synthetic building block.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and natural products. The electronic properties of the pyrrole ring are finely tunable through substitution, which in turn modulates the molecule's reactivity. N-methyl-1-aminopyrrole presents a fascinating case study in which the lone pair of the ring nitrogen is integral to the 6π aromatic system, rendering it non-basic. In contrast, the exocyclic nitrogen of the N-methylamino group possesses a lone pair that is available for protonation and nucleophilic attack.

The critical questions addressed in this guide are:

  • How does the electron-withdrawing, aromatic pyrrole ring affect the basicity of the adjacent exocyclic N-methylamino group?

  • Does the presence of the ring nitrogen adjacent to the exocyclic nucleophilic nitrogen lead to an "alpha effect," enhancing its nucleophilicity beyond what would be predicted from its basicity alone?

Understanding these properties is paramount for predicting the behavior of N-methyl-1-aminopyrrole in chemical reactions, designing novel synthetic routes, and developing new molecular entities in drug discovery programs.

Theoretical Framework & Predictions

Electronic Structure and Locus of Reactivity

The structure of N-methyl-1-aminopyrrole involves two distinct nitrogen atoms. The endocyclic nitrogen (N-1) is sp²-hybridized, and its lone pair resides in a p-orbital, participating in the aromatic sextet of the pyrrole ring. Consequently, this nitrogen is essentially non-basic, as protonation would disrupt aromaticity, a highly unfavorable process. The conjugate acid of pyrrole itself is a strong acid with a pKa of approximately -3.8 to 0.4.[1]

The key reactive center is the exocyclic amino nitrogen. This nitrogen is sp³-hybridized and possesses a lone pair of electrons that is available to act as a Brønsted-Lowry base or a Lewis base (nucleophile). All subsequent discussions of basicity and nucleophilicity will refer to this exocyclic nitrogen.

Figure 1: Loci of Reactivity in N-methyl-1-aminopyrrole.
Basicity Prediction

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base.[2] The basicity of the exocyclic nitrogen in N-methyl-1-aminopyrrole is influenced by two opposing factors:

  • Inductive Effect: The sp²-hybridized atoms of the pyrrole ring are more electronegative than sp³-hybridized carbons, leading to an electron-withdrawing inductive effect that de-stabilizes the positive charge on the conjugate acid, thereby decreasing basicity.

  • Neighboring Nitrogen: The molecule is a derivative of methylhydrazine. Hydrazines are generally less basic than their corresponding alkylamines due to the inductive effect of the adjacent nitrogen atom. For example, the pKaH of methylamine is ~10.6, while the pKaH for methylhydrazine is ~7.9.[3][4]

Given that the pyrrole ring is a significantly stronger electron-withdrawing group than an amino group, it is predicted that the pKaH of N-methyl-1-aminopyrrole will be substantially lower than that of methylhydrazine. A reasonable estimate would place its pKaH in the range of 4-6 . This would make it a significantly weaker base than simple alkylamines but more basic than aniline (pKaH ≈ 4.6).

Nucleophilicity Prediction

While nucleophilicity often correlates with basicity, significant deviations occur. One of the most notable is the alpha effect , which describes the enhanced nucleophilicity of an atom that has an adjacent atom with a lone pair of electrons.[5][6] Hydrazine and its derivatives are classic examples of alpha-effect nucleophiles, often exhibiting greater reactivity than amines of comparable basicity.[7][8]

The alpha effect is thought to arise from factors such as ground-state destabilization due to lone pair-lone pair repulsion or stabilization of the transition state.[9] In N-methyl-1-aminopyrrole, the exocyclic nucleophilic nitrogen is directly bonded to the endocyclic nitrogen, which possesses a lone pair (albeit one involved in aromaticity). This structural arrangement fits the criteria for the alpha effect.

Therefore, it is predicted that N-methyl-1-aminopyrrole will be a more potent nucleophile than its basicity would suggest . Its reactivity in nucleophilic substitution and addition reactions is expected to be significantly higher than other amines with a pKaH in the 4-6 range.

Experimental Determination Protocols

To validate the theoretical predictions, the following experimental workflows are proposed.

Synthesis of N-methyl-1-aminopyrrole

The most direct route to N-substituted aminopyrroles is the Clauson-Kaas reaction, which involves the condensation of 2,5-dimethoxytetrahydrofuran with a primary amine or hydrazine derivative under acidic conditions.[10][11]

start Starting Materials: - 2,5-Dimethoxytetrahydrofuran - Methylhydrazine - Glacial Acetic Acid (Solvent/Catalyst) reaction Combine reactants in a round-bottom flask equipped with a reflux condenser. start->reaction reflux Heat the mixture to reflux (approx. 118°C) for 2-4 hours. reaction->reflux monitor Monitor reaction progress by TLC or GC-MS. reflux->monitor monitor->reflux Incomplete workup Cool to RT. Neutralize with aq. NaHCO₃/NaOH. Extract with an organic solvent (e.g., EtOAc, CH₂Cl₂). monitor->workup Complete dry Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄. workup->dry concentrate Remove solvent under reduced pressure using a rotary evaporator. dry->concentrate purify Purify the crude product by flash column chromatography or distillation. concentrate->purify product Characterize the final product (N-methyl-1-aminopyrrole) by NMR, IR, and MS. purify->product Pure

Figure 2: Experimental workflow for the synthesis of N-methyl-1-aminopyrrole.

Detailed Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methylhydrazine (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent. Add 2,5-dimethoxytetrahydrofuran (1.0-1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate). Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to yield pure N-methyl-1-aminopyrrole.

Determination of Basicity (pKa Measurement)

Potentiometric titration is a robust and accurate method for determining the pKa of weak bases.[12][13][14] It involves monitoring the pH of a solution of the base as a strong acid is incrementally added.

prep Prepare a ~0.01 M solution of N-methyl-1-aminopyrrole in water. Calibrate pH meter with standard buffers. titrate Titrate the amine solution with a standardized strong acid (e.g., 0.1 M HCl) using an autotitrator or manual burette. prep->titrate record Record pH after each incremental addition of titrant, allowing the solution to equilibrate. titrate->record plot Plot pH (y-axis) vs. volume of titrant added (x-axis) to generate a titration curve. record->plot analyze Determine the equivalence point (Veq) from the point of maximum slope (1st or 2nd derivative). plot->analyze calc Calculate the half-equivalence point (Veq / 2). analyze->calc pka The pKaH is the pH value on the titration curve corresponding to the half-equivalence point volume. calc->pka

Figure 3: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Preparation: Prepare an aqueous solution of N-methyl-1-aminopyrrole of known concentration (e.g., 0.01 M). Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00).

  • Titration: Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C) and stir continuously. Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette.

  • Data Collection: Record the pH value after each addition, ensuring the reading is stable before adding the next increment.

  • Analysis: Plot the recorded pH values against the volume of HCl added. The pKaH is the pH at the point where 50% of the amine has been neutralized (the half-equivalence point). This point can be found by first determining the equivalence point (the inflection point of the curve) and then reading the pH at half of that volume.

Alternatively, for compounds with a strong chromophore that changes upon protonation, UV-Vis spectrophotometry can be used.[15][16] This involves measuring the absorbance of the compound in a series of buffers of known pH and fitting the data to the Henderson-Hasselbalch equation.

Determination of Nucleophilicity (Kinetic Studies)

The Mayr-Patz equation (log k = sN(N + E)) provides a quantitative scale for nucleophilicity (N) and electrophilicity (E).[17] The nucleophilicity parameter N for N-methyl-1-aminopyrrole can be determined by measuring its rate of reaction with a series of well-characterized reference electrophiles (benzhydrylium ions) for which the E parameter is known.

prep Prepare stock solutions of N-methyl-1-aminopyrrole and a series of reference electrophiles (e.g., benzhydrylium ions) in a suitable solvent (e.g., CH₃CN or CH₂Cl₂). kinetics Use a stopped-flow spectrophotometer to rapidly mix the nucleophile and electrophile solutions. prep->kinetics monitor Monitor the decay of the electrophile's absorbance at its λmax over time under pseudo-first-order conditions ([Nucleophile] >> [Electrophile]). kinetics->monitor k_obs Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of the absorbance. monitor->k_obs k2 Calculate the second-order rate constant (k₂) by plotting k_obs vs. [Nucleophile] and finding the slope. k_obs->k2 repeat Repeat for multiple reference electrophiles with known E parameters. k2->repeat plot Plot log(k₂) for each reaction vs. the E parameter of the corresponding electrophile. repeat->plot params Perform a linear regression. The nucleophilicity N is the negative x-intercept. The slope is the sensitivity parameter sN. plot->params

Figure 4: Workflow for determining Mayr's nucleophilicity parameter N.

Detailed Methodology:

  • Solution Preparation: Prepare solutions of N-methyl-1-aminopyrrole and a reference electrophile (e.g., a diarylcarbenium salt) in a dry solvent like acetonitrile.

  • Kinetic Measurement: The reaction rates are typically measured using stopped-flow spectroscopy. The decay of the colored benzhydrylium ion is monitored at its wavelength of maximum absorbance (λmax).

  • Rate Constant Calculation: By keeping the concentration of the nucleophile in large excess over the electrophile, pseudo-first-order kinetics are observed. The second-order rate constant (k₂) is determined from the slope of a plot of the observed rate constant (k_obs) versus the concentration of the nucleophile.

  • Parameter Determination: This process is repeated with several reference electrophiles of known E parameters. A plot of log(k₂) versus E yields a straight line. According to the Mayr equation, the x-intercept of this line is equal to -N, and the slope is the nucleophile-specific sensitivity parameter, sN.[17]

Anticipated Results and Discussion

The experimental data obtained from the protocols above will provide a definitive characterization of N-methyl-1-aminopyrrole's reactivity.

Basicity Data

The measured pKaH value is expected to fall within the predicted range of 4-6. A comparative table would place this result in the broader context of nitrogenous bases.

CompoundClasspKa of Conjugate Acid (pKaH)Reference
PiperidineSaturated Heterocycle11.1[2]
MethylaminePrimary Alkylamine10.6[2]
MethylhydrazineHydrazine Derivative7.9[3][4]
PyridineAromatic Heterocycle5.2[2]
N-methyl-1-aminopyrrole N-Aminopyrrole ~4-6 (Predicted)
AnilineArylamine4.6
PyrroleAromatic Heterocycle-3.8[1]
Nucleophilicity Data

The Mayr nucleophilicity parameter, N, is anticipated to be significantly higher than that of other N-nucleophiles with similar basicity, confirming the presence of an alpha effect. For context, hydrazine (N = 13.46 in H₂O) is a much stronger nucleophile than ammonia (N = 9.48 in H₂O), despite having a lower pKaH.[8] A similar enhancement is expected for N-methyl-1-aminopyrrole relative to a hypothetical amine of pKaH ~5.

CompoundpKaHSolventMayr N ParameterReference
Piperidine11.1H₂O18.10[7]
Hydrazine8.1H₂O13.46[8]
Methylamine10.6H₂O12.98[18]
Ammonia9.2H₂O9.48[8]
N-methyl-1-aminopyrrole ~4-6 CH₃CN (Predicted High)

Conclusion

N-methyl-1-aminopyrrole is a structurally intriguing molecule poised to exhibit dualistic reactivity. Theoretical analysis based on established principles of physical organic chemistry predicts that it is a weak base due to the potent electron-withdrawing nature of the N-pyrrole substituent. However, its structure also suggests the presence of an alpha effect, which is expected to elevate its nucleophilicity to a level that surpasses its basicity. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to synthesize N-methyl-1-aminopyrrole and quantitatively measure its fundamental reactivity parameters. The validation of these predictions will solidify our understanding of this compound and enable its rational deployment in the synthesis of complex molecules and novel pharmaceutical agents.

References

  • PubChem. Methylhydrazine. National Center for Biotechnology Information.

  • Chemagination. How to measure pKa by UV-vis spectrophotometry.

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.

  • ChemicalBook. Methylhydrazine CAS#: 60-34-4.

  • Galiano, S., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.

  • BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

  • ChemicalBook. 60-34-4(Methylhydrazine) Product Description.

  • ECHEMI. Is hydrazine a better nucleophile than ammonia?

  • ChemBK. Methylhydrazine and its salts.

  • Nigst, T. A., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • ChemBK. Methyl hydrazine.

  • Mayr, H. Mayr's Database Of Reactivity Parameters - Hydrazines, Hydroxylamines etc.

  • Mayr, H. Mayr's Database Of Reactivity Parameters - Start page.

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye.

  • Wikipedia. Alpha effect.

  • Chemistry Stack Exchange. Is there a general consensus on the causes of the alpha-effect?

  • Chemeurope.com. Alpha effect.

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY.

  • ResearchGate. How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?

  • Mayr, H. Mayr's Database Of Reactivity Parameters: Nucleophiles.

  • Mayr, H. Mayr's Database Of Reactivity Parameters: N-Nucleophiles.

  • Mayr, H. Research Prof. H. Mayr.

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC.

  • Fasihi, J., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI.

  • Ess, D. H., & Houk, K. N. (2010). First-principles prediction of nucleophilicity parameters for pi nucleophiles: implications for mechanistic origin of Mayr's equation. PubMed.

  • Svatunek, D., et al. (2021). Predicting Solvent-Dependent Nucleophilicity Parameter with a Causal Structure Property Relationship. ChemRxiv.

  • Chemistry Stack Exchange. What is the pKaH of pyrrole?

  • Chem-Station. Clauson-Kaas Pyrrole Synthesis.

  • Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC.

  • Kumar, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.

  • Van der Eycken, E., et al. (2007). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA.

  • Ess, D. H., & Houk, K. N. (2010). First-Principles Prediction of Nucleophilicity Parameters for π Nucleophiles: Implications for Mechanistic Origin of Mayr's Equation. ResearchGate.

  • Kang, Y. K., et al. (2022). Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach. ChemRxiv.

  • ResearchGate. Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and...

  • Orgo Made Simple. pKa Values of Common Bases.

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.

  • Popiołek, Ł. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.

  • Williams, R. pKa Data Compiled by R. Williams.

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Literature Review & Technical Guide: Synthesis and Reactivity of 1,1-Disubstituted Hydrazine Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of hydrazine chemistry and pyrrole synthesis has unlocked access to highly functionalized N-aminopyrroles and complex indole/pyrrole architectures. 1,1-Disubstituted hydrazine pyrroles—characterized by an N–N bond where one nitrogen is embedded in the aromatic pyrrole ring and the other is exocyclic—serve as critical scaffolds in pharmaceuticals, agrochemicals, and materials science.

As a Senior Application Scientist, I have observed that the primary failure mode in the synthesis and utilization of these compounds is the premature cleavage of the sensitive N–N bond or poor regiocontrol during cyclization. This technical whitepaper synthesizes the mechanistic causality, field-proven protocols, and advanced reactivity of these systems, focusing on Titanium-catalyzed hydrohydrazination and Clauson-Kaas condensations.

Mechanistic Pathways & Causality

Titanium-Catalyzed Hydrohydrazination

Historically, the direct addition of 1,1-disubstituted hydrazines to alkynes was challenging due to the poor nucleophilicity of the substituted nitrogen and competing side reactions. However, early transition metals, specifically Titanium(IV) complexes (e.g., Ti(NMe2)2(dpma)), exhibit high oxophilicity and effectively coordinate with hydrazines[1].

The Ti-catalyst lowers the activation barrier for the addition to alkynes, forming a stable hydrazido(2–) intermediate that prevents uncatalyzed decomposition[2]. This intermediate subsequently forms a hydrazone, which can undergo a Fischer-type cyclization in the presence of a Lewis acid (like ZnCl2) to yield substituted pyrroles or indoles[2]. The causality here is rooted in the metal's ability to electronically activate the alkyne while simultaneously organizing the hydrazine for a highly regioselective (often anti-Markovnikov) attack[1].

G A Alkyne + 1,1-Disubstituted Hydrazine C Hydrazone Intermediate A->C Hydrohydrazination B Ti Catalyst (e.g., Ti(NMe2)2(dpma)) B->C Catalysis E Substituted Pyrrole / Indole C->E Fischer Cyclization D Lewis Acid (ZnCl2, Heat) D->E Activation

Caption: Catalytic cycle of Ti-catalyzed hydrohydrazination and Fischer cyclization.

Clauson-Kaas and Paal-Knorr Condensations

For the direct synthesis of 1-aminopyrroles (where the pyrrole nitrogen is part of the hydrazine moiety), the condensation of 1,1-disubstituted hydrazines with 1,4-dicarbonyls is the gold standard[3].

The Clauson-Kaas modification utilizes 2,5-dimethoxytetrahydrofuran as a stable 1,4-dicarbonyl surrogate[4]. This is mechanistically superior for sensitive hydrazines because it avoids the highly acidic conditions of the traditional Paal-Knorr reaction, which can lead to N–N bond cleavage or premature degradation of the hydrazine[4]. The reaction proceeds via a bis-hemiaminal intermediate, followed by dual dehydration to establish the aromatic pyrrole system.

G N1 2,5-Dimethoxytetrahydrofuran (1,4-Dicarbonyl Surrogate) N3 Bis-hemiaminal Intermediate N1->N3 Condensation N2 1,1-Disubstituted Hydrazine N2->N3 Condensation N4 Dehydration (-2 H2O, Acidic Heat) N3->N4 N5 1-Aminopyrrole Derivative N4->N5 Aromatization

Caption: Clauson-Kaas mechanistic pathway for 1-aminopyrrole synthesis.

Data Presentation: Comparative Synthetic Methodologies

To optimize synthetic route selection, the following table summarizes the quantitative performance and strategic advantages of the primary methodologies used to construct 1,1-disubstituted hydrazine pyrroles.

MethodologyCatalyst / ReagentsSubstrate ScopeTypical YieldsKey Strategic Advantage
Ti-Hydrohydrazination Ti(NMe2)2(dpma)Alkynes + Hydrazines70–95%High regioselectivity (anti-Markovnikov); one-pot tandem cyclization potential[1].
Clauson-Kaas Acetic Acid (reflux)2,5-Dimethoxytetrahydrofuran60–90%Mild unmasking of dicarbonyl; highly scalable; prevents N-N cleavage[4].
Paal-Knorr TsOH or HCl1,4-Diketones50–85%Direct use of dicarbonyls; broad functional group tolerance for highly substituted pyrroles[3].

Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system. The following methodologies incorporate internal checks to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of 1-Aminopyrrole via Clauson-Kaas
  • Reagent Preparation : Dissolve the 1,1-disubstituted hydrazine (1.0 equiv) in glacial acetic acid to achieve a 0.5 M concentration.

    • Causality: Acetic acid serves as both the solvent and the mild acid catalyst required to unmask the 1,4-dicarbonyl from the furan surrogate[4].

  • Condensation : Add 2,5-dimethoxytetrahydrofuran (1.05 equiv) dropwise at room temperature. Heat the mixture to 90 °C for 2 hours.

    • Validation Check: The reaction mixture will transition from clear to a deep amber color. TLC (Hexanes/EtOAc 4:1) should indicate the complete consumption of the hydrazine (ninhydrin stain negative) and the appearance of a highly UV-active pyrrole spot[4].

  • Workup & Isolation : Cool to room temperature, and neutralize carefully with saturated aqueous Na2CO3 until the aqueous layer reaches pH ~8. Extract with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Spectroscopic Validation : ^1^H NMR (CDCl3) must reveal characteristic pyrrole aromatic protons as two distinct triplets (or multiplets) around δ 5.8–6.0 and 6.6 ppm, confirming successful aromatization[5].

Protocol B: Titanium-Catalyzed Hydrohydrazination & Fischer Cyclization
  • Catalyst Loading : In a nitrogen-filled glovebox, charge a Schlenk flask with Ti(NMe2)2(dpma) (5 mol%) and anhydrous toluene (0.2 M)[2].

    • Causality: Strict anhydrous and anaerobic conditions are mandatory as the Ti(IV) hydrazido(2–) intermediates are highly sensitive to protonolysis by ambient moisture[2].

  • Reaction Execution : Add the terminal alkyne (1.0 equiv) and 1,1-disubstituted hydrazine (1.1 equiv). Seal the flask, remove it from the glovebox, and stir at 65 °C for 12 hours[1].

  • Tandem Cyclization : Cool the mixture to room temperature. Add anhydrous ZnCl2 (1.2 equiv) under a positive stream of nitrogen and heat to 100 °C for an additional 6 hours to induce Fischer cyclization[2].

  • Validation Check : Quench with saturated aqueous NaHCO3. Extract with ethyl acetate. GC-MS analysis should confirm the disappearance of the hydrazone intermediate mass and the emergence of the target indole/pyrrole product mass[2].

Advanced Reactivity: Diels-Alder and Nitrene Extrusion

Beyond their utility as stable heterocycles, highly substituted 1-aminopyrrole systems act as potent, electron-rich dienes. They readily undergo thermal Diels-Alder cycloadditions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD)[3].

A fascinating mechanistic feature of this reaction is the subsequent nitrene (or diazene) extrusion process[3]. Once the transient bicyclic intermediate is formed, the thermodynamic driving force to regain aromaticity causes the expulsion of the N-amino group. This directly results in the formation of a highly substituted benzene or isoquinolone derivative[3]. This three-component coupling approach (Fischer carbene + enyne hydrazone + alkyne) is vastly superior to traditional methods as it circumvents the need for unstable o-quinone dimethide activation, providing an operationally simple method for the synthesis of complex aromatic systems[3].

References

  • [5] ChemicalBook. 1-AMINOPYRROLE | 765-39-9. Source: chemicalbook.com. 5

  • [1] Odom, A. L., et al. Intermolecular Alkyne Hydroaminations Involving 1,1-Disubstituted Hydrazines. Source: researchgate.net. 1

  • [2] Odom Research Group. Hydrohydrazination and Iminohydrazination. Source: msu.edu. 2

  • [3] National Institutes of Health (PMC). Synthesis of highly substituted benzene ring systems through three-component coupling of enyne imines, Fischer carbene complexes, and electron-deficient alkynes. Source: nih.gov. 3

  • [4] American Chemical Society. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Source: acs.org. 4

Sources

Technical Guide: IUPAC Nomenclature and Synthetic Logic for N-Amino Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-Amino Pyrrole Moiety

In modern drug discovery, the N-amino pyrrole scaffold (systematically, pyrrol-1-amine ) represents a critical structural motif. Unlike C-substituted pyrroles, which are ubiquitous in natural products (e.g., heme, chlorophyll), N-amino derivatives are primarily synthetic constructs utilized to introduce hydrogen bond donors/acceptors in specific vectors or to serve as precursors for fused heterocycles like pyrrolo[2,3-d]pyrimidines.

This guide addresses the frequent nomenclature conflicts arising between "hydrazine" and "pyrrole" parent structures and provides a validated synthetic and analytical framework for these derivatives.

IUPAC Nomenclature Logic

The naming of N-amino pyrroles often confuses researchers because the structure contains two potential parent hydrides: hydrazine (


) and pyrrole  (

).
The Core Rule: Hierarchy of Parent Structures

According to the IUPAC Blue Book (P-25 and P-68) , when a nitrogenous heterocycle is attached to a hydrazine moiety, the heterocycle is generally preferred as the parent component unless the hydrazine chain contains a higher-priority functional group (like a carboxylic acid) that cannot be expressed as a suffix on the ring.

The Decision Logic:

  • Principal Functional Group (PFG): Does the molecule contain a group with higher priority than the amine (e.g., -COOH, -CN)?

    • If Yes: The parent is the structure bearing the PFG.

    • If No: The nitrogen heterocycle (pyrrole) is the senior parent.

  • Numbering: The nitrogen atom of the pyrrole ring is position 1 . Consequently, the amino group attached to it is at position 1 .

Validated Naming Examples
Structure TypeCommon/Incorrect NamePreferred IUPAC Name (PIN) Reasoning
Basic Core N-aminopyrrolePyrrol-1-amine Pyrrole is the parent; amine is the suffix/substituent.
Substituted 1-amino-2,5-dimethylpyrrole2,5-Dimethylpyrrol-1-amine Substituents on the ring are numbered based on the heteroatom (1).
Complex N-(pyrrole-1-yl)acetamideN-(Pyrrol-1-yl)acetamide Amide is the PFG; pyrrole is a substituent on the nitrogen.
Hydrazine Priority 2-(1-pyrrolyl)hydrazine1-(Pyrrol-1-yl)hydrazine (Rare) Used if hydrazine is defined as the parent for specific indexing.
Nomenclature Decision Tree (DOT Visualization)

IUPAC_Naming_Logic Start Analyze Structure: N-Amino Pyrrole Derivative CheckPFG Does it have a Principal Functional Group (PFG) (e.g., -COOH, -CONH2)? Start->CheckPFG PFG_Yes Yes CheckPFG->PFG_Yes PFG_No No CheckPFG->PFG_No LocatePFG Is the PFG on the Pyrrole Ring? PFG_Yes->LocatePFG Parent_Pyrrole_Amine Parent = Pyrrole Suffix = -amine (pyrrol-1-amine) PFG_No->Parent_Pyrrole_Amine Heterocycle Seniority OnRing_Yes Yes LocatePFG->OnRing_Yes OnRing_No No (on substituent) LocatePFG->OnRing_No Parent_Pyrrole Parent = Pyrrole Suffix = PFG Name OnRing_Yes->Parent_Pyrrole e.g., 1-aminopyrrole-3-carboxylic acid Parent_Chain Parent = Acyclic Chain Pyrrole = Substituent (pyrrol-1-yl) OnRing_No->Parent_Chain e.g., 2-(pyrrol-1-yl)acetic acid

Figure 1: Logical flow for determining the Preferred IUPAC Name (PIN) for N-amino pyrrole derivatives based on substituent priority.

Synthetic Protocols & Causality

To synthesize pyrrol-1-amines reliably, one must avoid the formation of the thermodynamically stable C-substituted isomers. The most robust method involves the Paal-Knorr condensation using hydrazine hydrate or substituted hydrazines.

Protocol: Modified Paal-Knorr Synthesis

This protocol is favored for its atom economy and avoidance of metal catalysts.

Reagents:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione for 2,5-dimethylpyrrole core).

  • Hydrazine hydrate (

    
    ) or Alkylhydrazine.
    
  • Catalyst: Acetic acid (AcOH) or p-TsOH (catalytic).

  • Solvent: Ethanol or Toluene.

Step-by-Step Methodology:

  • Activation: Dissolve the 1,4-diketone (1.0 eq) in Ethanol. Add catalytic AcOH (0.1 eq). Causality: Acid catalysis activates the carbonyl carbons, making them more electrophilic for the weak hydrazine nucleophile.

  • Condensation: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C. Causality: Low temperature prevents uncontrolled polymerization or double-condensation.

  • Cyclization: Reflux the mixture for 2–4 hours. The reaction proceeds via a hemiaminal intermediate, followed by dehydration.[1]

  • Workup: Evaporate solvent. Partition residue between EtOAc and Water. The N-amino pyrrole is typically in the organic phase.

  • Purification: Recrystallization or Column Chromatography (Silica, Hexane/EtOAc). Note: N-amino pyrroles can be light-sensitive; store in amber vials.

Synthetic Pathway Diagram (DOT Visualization)

Synthesis_Pathway Diketone 1,4-Diketone (Electrophile) Hemiaminal Mono-hydrazone / Hemiaminal (Intermediate) Diketone->Hemiaminal H+ Cat. Hydrazine Hydrazine (Nucleophile) Hydrazine->Hemiaminal Cyclization Intramolecular Nucleophilic Attack Hemiaminal->Cyclization -H2O Product Pyrrol-1-amine (Aromatic Product) Cyclization->Product -H2O (Aromatization)

Figure 2: Mechanistic pathway of the Paal-Knorr synthesis adapted for N-aminopyrroles.

Structural Validation (Self-Validating System)

Trustworthiness in chemical reporting requires rigorous structural confirmation. For N-amino pyrroles, standard 1H NMR is often insufficient due to the quadrupole moment of Nitrogen.

Diagnostic Criteria:

  • 1H NMR (DMSO-d6): The

    
     protons typically appear as a broad singlet  between 
    
    
    
    4.5 – 6.5 ppm. Validation: This signal must disappear upon
    
    
    shake.
  • 15N NMR / HMBC: This is the gold standard. You should observe a correlation between the pyrrole ring protons (positions 2/5) and the pyrrole nitrogen (N1). Crucially, the amino nitrogen (N-amino) will show a distinct chemical shift upfield relative to the ring nitrogen.

  • Mass Spectrometry: A characteristic fragmentation pattern often shows the loss of the amino group (

    
    ) or the hydrazine fragment (
    
    
    
    ), confirming the labile N-N bond.

Therapeutic Relevance

N-amino pyrroles are not merely academic curiosities; they serve as bio-isosteres and pharmacophores in antifungal and antimicrobial research.

Therapeutic ClassMechanism of ActionKey Structural FeatureReference
Antifungal Inhibition of ergosterol synthesis (putative)Diguanidino-1-methyl-2,5-diaryl-1H-pyrrole[1]
Kinase Inhibitor ATP-binding pocket competitionFused pyrrolo[2,3-d]pyrimidines[2]
Antitubercular InhA inhibitionN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide[3]

References

  • Jana, G. H., et al. "Synthesis and antifungal activity of diguanidino-1-methyl-2,5-diaryl-1H-pyrroles."[2] Bioorganic & Medicinal Chemistry Letters, 2005. Link

  • Gangjee, A., et al. "Synthesis and biological activities of pyrrolo[2,3-d]pyrimidines."[2] Journal of Medicinal Chemistry, 2008. Link

  • Raimondi, M. V., et al. "Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential."[2] Molecules, 2023.[3][4] Link

  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." Royal Society of Chemistry, 2014. Link

  • Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1] Journal of Organic Chemistry, 1991. Link

Sources

Solvation Dynamics and Experimental Solubility Profiling of N-Methyl-1H-pyrrol-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the landscape of early-phase drug development and complex heterocyclic synthesis, the solvation behavior of highly functionalized intermediates dictates the success of reaction kinetics, purification, and downstream formulation. N-methyl-1H-pyrrol-1-amine (CAS: 110955-69-6) is a specialized hydrazine-derivative building block featuring a


-excessive pyrrole core bonded directly to an exocyclic N-methylamino group.

This whitepaper provides a rigorous, mechanistically grounded guide to understanding, predicting, and experimentally validating the solubility of this compound in various organic solvents. By bridging thermodynamic principles with field-proven analytical protocols, this guide serves as an authoritative framework for researchers handling air-sensitive, polarizable amines.

Molecular Architecture & Solvation Thermodynamics

To predict how this compound behaves in solution, we must first deconstruct its molecular architecture. The compound possesses a unique electronic environment due to the N–N bond (the


-effect), which elevates the energy of the ground state through lone-pair repulsion. This makes the exocyclic amine highly nucleophilic and prone to oxidative degradation, directly influencing how solubility experiments must be designed.

According to the , the molecule exhibits a calculated XLogP3 of 1.1. This indicates a moderate lipophilicity driven by the aromatic pyrrole ring, balanced by the strong hydrogen-bonding capacity of the secondary amine.

Table 1: Physicochemical Parameters Dictating Solvation
DescriptorValueSolvation Impact
Molecular Weight 96.13 g/mol Small molecular volume facilitates rapid cavity formation in solvent networks, increasing dissolution entropy.
XLogP3 1.1Favors partitioning into moderately polar to non-polar organic solvents over purely aqueous systems.
Topological Polar Surface Area 17.0 ŲLow TPSA suggests excellent membrane permeability and high solubility in aprotic organic media.
H-Bond Donors 1The -NH-CH₃ group allows strong interactions with H-bond accepting solvents (e.g., DMSO, Acetone).
H-Bond Acceptors 2The amine and pyrrole nitrogens facilitate solvation in protic solvents (e.g., Alcohols).
Predictive Solubility Matrix

Based on extrapolated from structural analogs like 1-aminopyrrole, the solvation of this compound is highly dependent on matching dispersion forces (


) and hydrogen-bonding forces (

).
Table 2: Empirical Solubility Matrix in Organic Solvents
Solvent ClassRepresentative SolventDielectric Constant (

)
Expected SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 mg/mL (Miscible)Optimal dipole alignment; strong H-bond acceptance stabilizes the exocyclic amine.
Polar Protic Methanol (MeOH)32.7> 50 mg/mLDual donor/acceptor stabilization; effectively disrupts solute-solute H-bonding networks.
Halogenated Dichloromethane (DCM)8.9> 50 mg/mLExcellent dispersion force matching with the polarizable pyrrole

-system.
Non-Polar Aliphatic n-Hexane1.9< 5 mg/mLPoor polarity match; inability to overcome the enthalpy of solute-solute polar interactions.

Methodological Rigor: The Inert Shake-Flask Protocol

Kinetic solubility methods (like solvent-shift assays) are prone to supersaturation artifacts. For rigorous drug development, thermodynamic solubility is the gold standard. The following protocol is adapted from the core principles of , optimized specifically for volatile, air-sensitive organic amines.

Causality in Experimental Design
  • Why Argon Sparging? Pyrroles, especially those with electron-donating amino groups, are highly susceptible to photo-oxidation and auto-oxidation. Dissolved oxygen in organic solvents will degrade the analyte over a 48-hour equilibration period, yielding false quantitative data.

  • Why PTFE Filters? Nylon or cellulose filters contain amide and hydroxyl groups that hydrogen-bond with the N-methylamino group, causing adsorptive loss of the analyte. Hydrophobic Polytetrafluoroethylene (PTFE) ensures 100% recovery of the dissolved compound.

Step-by-Step Protocol
  • Solvent Preparation: Degas the selected organic solvents (e.g., DCM, MeOH) by sparging with high-purity Argon for 15 minutes.

  • Saturation: In a 5 mL amber glass vial (to prevent UV-induced radical degradation), add 2.0 mL of the degassed solvent. Introduce this compound incrementally until a persistent, undissolved second phase (solid or immiscible liquid droplet) remains.

  • Isothermal Equilibration: Purge the vial headspace with Argon, seal tightly with a PTFE-lined cap, and agitate at 300 RPM in an orbital shaker at exactly 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Transfer the mixture to a microcentrifuge tube under inert atmosphere. Centrifuge at 10,000

    
    g for 15 minutes to pellet the undissolved excess.
    
  • Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow Visualization

SolubilityWorkflow Start This compound (Analyte) Equilibration Isothermal Equilibration (Amber Vial, 25°C, 48h) Start->Equilibration Excess mass Solvent Degassed Organic Solvent (Argon Sparged) Solvent->Equilibration Inert atmosphere Separation Phase Separation (PTFE Filtration) Equilibration->Separation Saturation Analysis RP-HPLC-UV Quantification Separation->Analysis Supernatant Validation Mass Balance & NMR (Self-Validation) Separation->Validation Residual pellet Analysis->Validation Data integration

Thermodynamic shake-flask workflow with integrated mass-balance self-validation.

Analytical Quantification & Self-Validating Systems

To ensure absolute trustworthiness, the experimental protocol must be a self-validating system . Solubility data is only as reliable as the proof that the compound remained intact during the assay.

RP-HPLC-UV Analysis

Dilute the filtered supernatant 1:100 in the mobile phase to prevent column overloading. Analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. Because the molecule lacks extended conjugated chromophores beyond the single pyrrole ring, UV detection should be monitored at lower wavelengths (


 nm).
The Mass-Balance & Integrity Check (Self-Validation)
  • Mass Balance: The undissolved pellet recovered post-centrifugation is dried under a gentle stream of nitrogen and weighed. The sum of the dissolved mass (quantified via HPLC) and the recovered solid mass must equal the initial input mass within a 98–102% recovery window. A failure here indicates volatility losses or chemical degradation.

  • Chemical Integrity: A fraction of the recovered pellet is dissolved in deuterated solvent (e.g., DMSO-

    
    ) and subjected to 
    
    
    
    -NMR spectroscopy. The absence of new vinylic or aliphatic peaks confirms that no solvent-mediated degradation or dimerization occurred during the 48-hour equilibration.

Strategic Implications for Drug Development

Understanding the precise solubility of this compound empowers synthetic chemists to optimize downstream workflows:

  • Reaction Engineering: High solubility in DCM and THF makes these solvents ideal for utilizing the amine in nucleophilic substitution reactions or Buchwald-Hartwig cross-couplings.

  • Anti-Solvent Crystallization: Because the compound exhibits high solubility in polar aprotic solvents but low solubility in aliphatic hydrocarbons (Table 2), a binary solvent system (e.g., dissolving in minimal Ethyl Acetate and precipitating with n-Hexane) is highly effective for purification without the need for resource-heavy column chromatography.

References

  • Title: this compound | C5H8N2 | CID 14232103 Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Test No. 105: Water Solubility (Shake-Flask Method Principles) Source: OECD iLibrary, Guidelines for the Testing of Chemicals URL: [Link]

  • Title: Hansen Solubility Parameters: A User's Handbook Source: Hansen Solubility URL: [Link]

Unlocking the Potential of N-Aminopyrrole Scaffolds in Modern Drug Discovery and Skeletal Editing

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The N-aminopyrrole scaffold (1H-pyrrol-1-amine) has historically been viewed as a niche heterocyclic building block. However, recent advances in skeletal editing, transition-metal catalysis, and antiviral drug development have thrust this molecule into the spotlight. Characterized by an electron-rich aromatic ring coupled with a highly reactive, dual-natured (nucleophilic/electrophilic) N-amino group, N-aminopyrroles serve as critical linchpins for synthesizing complex polyazacyclic frameworks[1]. This technical guide explores the biological activity of N-aminopyrrole derivatives, details their role in the synthesis of blockbuster therapeutics like Remdesivir, and provides validated, step-by-step protocols for harnessing their unique reactivity.

The Chemical Anatomy and Reactivity Profile

N-aminopyrrole is uniquely positioned in heterocyclic chemistry. The presence of the N-NH₂ bond allows it to participate in reactions that standard pyrroles cannot. The amino group activates the otherwise poorly reactive pyrrole diene, enabling it to act as a highly reactive participant in Diels-Alder cycloadditions. When reacted with dienophiles, N-aminopyrroles form bridged cycloadducts that subsequently eliminate a nitrene equivalent to yield heavily substituted aromatic products—a methodology famously utilized in the total synthesis of the antimicrobial natural product Juncusol.

Furthermore, the N-amino group serves as an ideal directing group and reactive handle for skeletal editing [2]. By leveraging the N-NH₂ bond, chemists can execute nitrogen atom insertions or dual C-H activations to rapidly expand the pyrrole into bicyclic systems, such as pyrrolopyridazines and pyrrolotriazines, which are highly prized in medicinal chemistry for their bioisosteric resemblance to purine bases[3].

Biological Activity Spectrum of N-Aminopyrrole Derivatives

The biological utility of N-aminopyrroles is primarily realized through their annulated derivatives. By locking the pyrrole into a rigid bicyclic framework, researchers can precisely tune the molecule's interaction with biological targets, particularly kinases and viral polymerases.

Quantitative Target Profile
Scaffold / DerivativePrimary Therapeutic AreaMechanism of Action / TargetKey Example / Application
Pyrrolo[2,1-f][1,2,4]triazine AntiviralInhibition of RNA-dependent RNA polymerase (RdRp)Remdesivir[4]
Pyrrolopyridazine Oncology / ImmunologyKinase inhibition (e.g., IRAK4)Experimental Therapeutics[5]
Axially Chiral N-Arylpyrroles Asymmetric SynthesisChiral ligands for transition metal catalysisAtropisomeric Catalysts
N-Aminopyrrole-derived Aromatics AntimicrobialDNA-cleaving activityJuncusol Analogs

The Antiviral Cornerstone: Pyrrolo[2,1-f][1,2,4]triazine

The most prominent application of the N-aminopyrrole scaffold is in the synthesis of pyrrolo[2,1-f][1,2,4]triazines. This bicyclic system is the core parent moiety of Remdesivir , a broad-spectrum antiviral nucleotide prodrug[4]. The pyrrolotriazine core mimics the natural adenine base but features a C-C glycosidic bond instead of a traditional C-N bond, rendering the resulting nucleoside analog highly resistant to enzymatic cleavage by cellular phosphorylases.

The construction of this core relies entirely on the electrophilic N-amination of a pyrrole precursor, followed by a rapid cyclization step.

G A Pyrrole-2-carbonitrile (Starting Material) B Electrophilic N-Amination (NH2Cl or DPPH) A->B Step 1 C N-Aminopyrrole Intermediate (Reactive Linchpin) B->C Yields D Cyclization (Triethyl orthoformate) C->D Step 2 E Pyrrolo[2,1-f][1,2,4]triazine (Remdesivir Scaffold) D->E Annulation

Synthetic workflow for the pyrrolo[2,1-f][1,2,4]triazine scaffold via N-aminopyrrole.

Protocol 1: Synthesis of the Pyrrolotriazine Core via Electrophilic N-Amination

To ensure high yields and prevent the oxidative degradation of the electron-rich pyrrole ring, the choice of the aminating agent is critical. While chloramine (NH₂Cl) is economical for scale-up, O-(diphenylphosphinyl)hydroxylamine (DPPH) is preferred for bench-scale synthesis due to the excellent leaving-group ability of the diphenylphosphinate moiety[4].

Step-by-Step Methodology:

  • Deprotonation (Priming the Nucleophile):

    • Action: Dissolve 10 mmol of pyrrole-2-carbonitrile in 20 mL of anhydrous DMF. Cool the solution to 0 °C under an argon atmosphere. Slowly add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions.

    • Causality: The strong base deprotonates the pyrrole nitrogen, significantly increasing its nucleophilicity and priming it for an exclusively N-selective electrophilic attack, preventing unwanted C-amination at the 3- or 5-positions.

  • Electrophilic Amination:

    • Action: After 30 minutes of stirring, add 11 mmol of DPPH dissolved in DMF dropwise over 15 minutes. Maintain the temperature at 0 °C for 2 hours.

    • Causality: DPPH acts as a source of "NH₂⁺". The diphenylphosphinate group leaves seamlessly, forging the critical N-N bond to yield 1-amino-1H-pyrrole-2-carbonitrile.

  • Cyclization (Annulation):

    • Action: Without isolating the highly sensitive N-aminopyrrole intermediate, add 30 mmol of formamidine acetate directly to the reaction mixture. Heat the vessel to 80 °C for 12 hours.

    • Causality: Formamidine acetate acts as both a carbon source and a cyclization partner. The primary amine of the N-aminopyrrole attacks the formamidine carbon, followed by an intramolecular cyclization with the adjacent nitrile group, thermodynamically driving the formation of the stable, aromatic pyrrolo[2,1-f][1,2,4]triazine ring[3].

  • Validation & Isolation:

    • Action: Quench the reaction with ice water and extract with ethyl acetate. Monitor the reaction via TLC (using a vanillin stain, as the intermediate may lack strong UV absorbance). Purify via silica gel chromatography.

Skeletal Editing: Rh(III)-Catalyzed Annulation to Pyrrolopyridazines

Beyond antiviral triazines, N-aminopyrroles are heavily utilized to synthesize pyrrolopyridazines —scaffolds with potent kinase inhibitory activity[5]. This is achieved through the formation of an N-aminopyrrole hydrazone, which undergoes a highly regioselective Rhodium(III)-catalyzed dual C-H activation.

G N1 N-Aminopyrrole Hydrazone N2 Rh(III) Catalyst Coordination N1->N2 N3 Concerted Metalation- Deprotonation (CMD) N2->N3 N4 Five-Membered Rhodacycle N3->N4 C-H Activation N5 Alkyne Insertion N4->N5 + Alkyne N6 Reductive Elimination & Aromatization N5->N6 N7 Pyrrolopyridazine Core N6->N7 Product Release

Mechanism of Rh(III)-catalyzed dual C-H activation of N-aminopyrroles.

Protocol 2: Rh(III)-Catalyzed Synthesis of Pyrrolopyridazines

This protocol represents a rare example of hydrazoyl C-H activation proceeding without traditional heteroatom directing groups, relying instead on the inherent geometry of the N-aminopyrrole hydrazone[5].

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Action: Condense N-aminopyrrole with an aliphatic or aromatic aldehyde in ethanol with a catalytic amount of acetic acid at room temperature for 4 hours. Remove the solvent in vacuo.

    • Causality: The formation of the hydrazone establishes the necessary geometric constraint required for the Rh(III) catalyst to coordinate and position itself near the adjacent C-H bonds of the pyrrole ring.

  • Dual C-H Activation & Annulation:

    • Action: In an oven-dried sealed tube, combine the hydrazone (0.2 mmol), an internal alkyne (0.24 mmol), [Cp*RhCl₂]₂ (5 mol% as catalyst), and Cu(OAc)₂ (0.4 mmol as oxidant) in tert-amyl alcohol (t-AmOH, 2.0 mL).

    • Causality: The [Cp*RhCl₂]₂ catalyst initiates a Concerted Metalation-Deprotonation (CMD) sequence. The Cu(OAc)₂ serves a dual purpose: it acts as a base to assist the CMD deprotonation step and as a terminal oxidant to regenerate the active Rh(III) species after the final reductive elimination.

  • Thermal Processing:

    • Action: Seal the tube and heat the mixture at 110 °C for 12 hours.

    • Causality: The elevated temperature is thermodynamically required to overcome the high activation energy barrier of the dual C-H bond cleavage and to drive the alkyne migratory insertion into the intermediate rhodacycle.

  • Validation & Isolation:

    • Action: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove copper and rhodium salts. Concentrate the filtrate and purify via flash chromatography. The resulting pyrrolopyridazine exhibits distinct fluorescent properties, allowing for easy self-validation under a UV lamp (365 nm) during TLC analysis.

Conclusion

The N-aminopyrrole scaffold is far more than a synthetic curiosity; it is a foundational pillar in modern medicinal chemistry. By acting as a reactive linchpin, it enables the rapid assembly of pyrrolotriazines and pyrrolopyridazines—molecular architectures that form the basis of life-saving antiviral drugs and cutting-edge oncology therapeutics. Mastering the electrophilic amination and transition-metal-catalyzed annulation of these scaffolds provides drug development professionals with a powerful toolkit for skeletal editing and novel drug discovery.

References

  • Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles Organic Chemistry Frontiers (RSC Publishing)[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir National Institutes of Health (PMC)[Link]

  • Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines National Institutes of Health (PMC)[Link]

  • Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks MDPI - Molecules[Link]

Sources

Methodological & Application

reaction of methylhydrazine with 2,5-dimethoxytetrahydrofuran protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 1-(Methylamino)pyrrole via Clauson-Kaas Protocol

Part 1: Executive Summary & Chemical Identity

This protocol details the synthesis of 1-(methylamino)pyrrole (also known as N-methylaminopyrrole) by reacting methylhydrazine with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) .

Critical Chemical Distinction: Researchers often confuse this reaction with the synthesis of 1-methylpyrrole .

  • Target: 1-Methylpyrrole: Requires Methylamine (

    
    ).
    
  • Target: 1-(Methylamino)pyrrole: Requires Methylhydrazine (

    
    ).
    
  • Outcome: The reaction described below yields the N-amino functionalized pyrrole, a specialized building block for N-heterocyclic carbenes and pharmaceutical intermediates, preserving the N-N bond.

Reaction Scheme:




Part 2: Safety Directives (Read Before Proceeding)

DANGER: HIGH HAZARD PROTOCOL

Hazard ClassAgentRisk Description
Carcinogen/Poison Methylhydrazine Extremely toxic (LD50 ~32 mg/kg). Known carcinogen.[1][2][3] Readily absorbed through skin.
Explosive/Flammable Methylhydrazine High-energy rocket fuel component. Vapors may form explosive mixtures with air. Flash point: -8°C.
Corrosive Glacial Acetic Acid Causes severe skin burns and eye damage.

Mandatory Engineering Controls:

  • Containment: All transfers of methylhydrazine must occur in a Glovebox under Argon or Nitrogen. If a glovebox is unavailable, a certified high-efficiency fume hood with a blast shield is the absolute minimum requirement.

  • PPE: Butyl rubber gloves (Latex and Nitrile provide insufficient protection against hydrazines). Face shield + Safety Goggles.

  • Quenching: Have a 10% Calcium Hypochlorite (bleach) solution ready to neutralize any hydrazine spills immediately.

Part 3: Reaction Mechanism & Logic

The reaction follows the Clauson-Kaas modification of the Paal-Knorr synthesis. 2,5-DMTHF acts as a masked form of succinaldehyde (1,4-butanedial).

  • Hydrolysis: In the presence of acid and heat, the methoxy groups of 2,5-DMTHF are hydrolyzed, revealing the reactive 1,4-dicarbonyl species (succinaldehyde).

  • Condensation: The terminal amino group (

    
    ) of methylhydrazine—being more nucleophilic and less sterically hindered than the methylated nitrogen—attacks the carbonyls.
    
  • Cyclization: Rapid intramolecular condensation follows, eliminating two molecules of water to close the ring.

  • Aromatization: The driving force is the formation of the aromatic pyrrole ring.

Mechanistic Pathway (Graphviz)

PaalKnorrMechanism cluster_conditions Key Drivers DMTHF 2,5-DMTHF (Masked 1,4-dicarbonyl) Succinaldehyde Succinaldehyde (Reactive Intermediate) DMTHF->Succinaldehyde Acid Hydrolysis (AcOH, Heat) Hemiaminal Hemiaminal Intermediate Succinaldehyde->Hemiaminal + Methylhydrazine MeHydrazine Methylhydrazine (Nucleophile) MeHydrazine->Hemiaminal Cyclization Ring Closure (-H2O) Hemiaminal->Cyclization Intramolecular Attack Product 1-(Methylamino)pyrrole (Aromatic Product) Cyclization->Product Aromatization Info Entropy driven Exothermic

Caption: Mechanistic flow from the deprotection of the furan derivative to the final aromatic pyrrole.

Part 4: Experimental Protocol

Scale: 50 mmol (Adjustable, but keep scale low due to hydrazine hazards).

Materials List
  • Reagent A: 2,5-Dimethoxytetrahydrofuran (6.61 g, 50 mmol)

  • Reagent B: Methylhydrazine (2.30 g, 50 mmol) [Handle with Extreme Care]

  • Solvent/Catalyst: Glacial Acetic Acid (20 mL)

  • Quench: Saturated NaHCO₃ solution

  • Extraction: Dichloromethane (DCM) or Diethyl Ether

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    )
    
Step-by-Step Procedure

1. Reactor Setup (Inert Atmosphere)

  • Flame-dry a 100 mL two-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Flush the system with Nitrogen or Argon for 15 minutes.

  • Why: Methylhydrazine is hygroscopic and oxidizes in air; moisture can affect stoichiometry, though the reaction itself generates water.

2. Deprotection & Solvent Loading

  • Add 20 mL Glacial Acetic Acid to the RBF.

  • Add 6.61 g (50 mmol) of 2,5-DMTHF via syringe.

  • Stir gently at room temperature for 10 minutes.

  • Observation: The solution may turn slightly yellow as hydrolysis begins.

3. Addition of Methylhydrazine (The Critical Step)

  • Cool the RBF to 0°C using an ice bath. (Hydrazine condensation is exothermic).[2]

  • Using a gas-tight syringe (prepared in a glovebox if possible), slowly add 2.30 g (50 mmol) of Methylhydrazine dropwise over 15 minutes.

  • Caution: Do not allow the temperature to spike.[4] A "runaway" exotherm can vaporize the toxic hydrazine.

4. Reaction Phase

  • Remove the ice bath. Allow the mixture to warm to room temperature (20–25°C).

  • Heat the reaction mixture to Reflux (approx. 118°C) for 2 hours .

  • Why: Heat is required to drive the full dehydration and aromatization of the pyrrole ring.

  • Monitor: The solution will darken (deep orange to brown). This is normal for pyrrole syntheses.

5. Workup & Isolation

  • Cool the mixture to room temperature.

  • Pour the reaction mixture carefully into a beaker containing 100 mL of ice-water .

  • Neutralization: Slowly add solid Sodium Bicarbonate (

    
    ) or 10% NaOH solution until pH ~8-9.
    
    • Note: Expect vigorous foaming (

      
       evolution) if using bicarbonate.
      
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ).
    
  • Drying: Combine organic layers, wash with brine (

    
    ), and dry over anhydrous 
    
    
    
    .
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator). Note: The product is volatile; do not use high vacuum or excessive heat.

6. Purification

  • Vacuum Distillation: The crude oil requires distillation for high purity.

  • Collect the fraction boiling at the appropriate range (Product boiling point is estimated ~140-150°C at atm, lower under vacuum).

  • Storage: Store under inert gas at 4°C. Pyrroles oxidize slowly in air (turning black).

Part 5: Process Workflow Diagram

Workflow Start Start: Inert Gas Purge Prep Mix 2,5-DMTHF + AcOH (Hydrolysis Initiation) Start->Prep Cool Cool to 0°C Prep->Cool Add Slow Addition of Methylhydrazine Cool->Add Reflux Reflux (118°C, 2 hrs) Add->Reflux Quench Pour into Ice Water Neutralize (pH 8-9) Reflux->Quench Extract Extract (DCM) & Dry Quench->Extract Distill Vacuum Distillation Extract->Distill

Caption: Operational workflow emphasizing temperature control points.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Black Tar Formation Polymerization of pyrrolePyrroles are acid-sensitive.[5][6] Ensure the workup neutralizes the acid completely. Store product in the dark/cold.
Low Yield Incomplete HydrolysisEnsure the 2,5-DMTHF is fresh. Increase reflux time by 1 hour.
Violent Exotherm Addition too fastMethylhydrazine reacts vigorously with acid. Slow down addition rate at 0°C.
Product Impurity Hydrazine contaminationEnsure 1:1 stoichiometry. Use a slight excess of 2,5-DMTHF (1.1 eq) to consume all toxic hydrazine.

Part 7: References

  • Amarnath, V., & Amarnath, K. (1995).[7] Intermediates in the Paal-Knorr Synthesis of Furans. The Journal of Organic Chemistry, 60(2), 301–307. Link

  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (General reference for Paal-Knorr methodology).

  • Wang, N., et al. (2011). Synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Tetrahedron Letters, 52(12), 1331-1334. (Specifics on Clauson-Kaas conditions).

Sources

using N-methyl-1H-pyrrol-1-amine as a building block in drug discovery

Application Note: Strategic Utilization of -Methyl-1 -pyrrol-1-amine in Drug Discovery

Executive Summary

In modern drug discovery,


-methyl-1

-pyrrol-1-amine
pyrrolo[1,2-

]pyridazines
pyrrolo[1,2-

][1,2,5]benzotriazepines

Chemical Profile & Handling

This building block is chemically distinct from


PropertySpecification
Systematic Name

-Methyl-1

-pyrrol-1-amine
Synonyms 1-(Methylamino)pyrrole; 1-Methylamino-1

-pyrrole
Molecular Weight 96.13 g/mol
Physical State Pale yellow to brown oil (oxidizes rapidly)
Solubility DCM, THF, MeOH, DMSO
Stability High Risk: Sensitive to air/light.[1] The N-N bond is labile to strong reduction.
Storage -20°C under Argon/Nitrogen.
Safety & Stability Warning

Critical Hazard: Hydrazine derivatives are potential carcinogens and skin sensitizers. The N-N bond can undergo homolytic cleavage under UV light.

  • Protocol: Always handle in a fume hood. Use fresh bottles; if the liquid has turned dark black/viscous, polymerization has occurred—discard.

  • Incompatibility: Avoid strong oxidizers (creates diazenium species) and strong reducing agents (cleaves N-N bond to methylamine and pyrrole).

Synthetic Utility: The "N-N" Advantage

The primary value of


bidentate nucleophile
  • Distal Nitrogen (

    
    ):  The methylated amino group is the primary nucleophile, reacting with aldehydes/ketones to form hydrazones.
    
  • Proximal Carbon (C2/C5): Once the hydrazone is formed, the electron-rich pyrrole ring (specifically C2) acts as a nucleophile to close the ring onto an electrophile, forming a 6- or 7-membered fused system.

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from this single building block.

GStartN-methyl-1H-pyrrol-1-amineAldehyde+ 1,3-Dicarbonyls(e.g., Acetylacetone)Start->AldehydeCondensationAlphaHalo+ α-HaloketonesStart->AlphaHaloAlkylationDirecting+ Pd(OAc)2 / Ar-IStart->DirectingC-H ActivationProd2N-N Bond Cleavage(Pyrrole Functionalization)Start->Prod2Reductive Cleavage(Zn/AcOH)Prod1Pyrrolo[1,2-b]pyridazine(Kinase Scaffold)Aldehyde->Prod1Cyclization (Acid Cat.)Intermed1Hydrazone IntermediateAlphaHalo->Intermed1Prod3C2-Arylated Pyrrole(Directing Group)Directing->Prod3Ortho-arylationIntermed1->Prod1Cyclodehydration

Figure 1: Divergent synthetic pathways. The "green" paths represent constructive scaffolding, while the "red" path represents a degradation/modification strategy.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolo[1,2- ]pyridazine Scaffold

This is the industry-standard method for converting the building block into a drug-like heterocycle. This reaction mimics the synthesis of indolizines but incorporates the extra nitrogen for improved solubility and H-bond acceptance.

Target Molecule: 2,4-Dimethyl-7-methylpyrrolo[1,2-

Reagents:
  • 
    -methyl-1
    
    
    -pyrrol-1-amine (1.0 equiv)
  • 2,4-Pentanedione (Acetylacetone) (1.2 equiv)

  • 
    -Toluenesulfonic acid (pTsOH) (0.1 equiv)
    
  • Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Flush with Nitrogen.[1][2]

  • Charge: Add

    
    -methyl-1
    
    
    -pyrrol-1-amine (500 mg, 5.2 mmol) and toluene (15 mL).
  • Addition: Add 2,4-pentanedione (625 mg, 6.24 mmol) and pTsOH (90 mg).

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

    • Mechanistic Insight: The reaction proceeds via initial formation of the hydrazone (Schiff base) at the exocyclic nitrogen. The subsequent step is an intramolecular electrophilic aromatic substitution where the activated carbonyl attacks the C2 position of the pyrrole.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with sat. NaHCO

    
     (2 x 20 mL) to remove acid catalyst and unreacted diketone.
    
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc gradient).
    
  • Validation:

    • 1H NMR: Look for the disappearance of the N-H signal and the appearance of the pyridazine ring protons.

    • LCMS: Mass shift corresponding to [M + Diketone - 2H

      
      O].
      
Protocol B: C-H Activation (Directing Group Strategy)

The

Target: 2-Phenyl-1-(methylamino)pyrrole Reagents:

  • 
    -methyl-1
    
    
    -pyrrol-1-amine (1.0 equiv)
  • Iodobenzene (1.2 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • AgOAc (2.0 equiv) - Oxidant required for Pd(II)/Pd(IV) cycle

  • TFA (0.5 equiv)

  • DCE (Dichloroethane)

Methodology:

  • Mix: In a sealed tube, combine the pyrrole building block, Iodobenzene, Pd catalyst, and Silver acetate in DCE.

  • Acid Additive: Add TFA (Trifluoroacetic acid). Note: The acid is crucial to protonate the exocyclic amine, preventing it from binding too tightly to the Pd and poisoning the catalyst, while still allowing coordination.

  • Heat: Stir at 100°C for 12 hours.

  • Filter: Filter through a Celite pad to remove silver salts.

  • Result: This yields the C2-arylated product, which can then be subjected to Protocol A to form highly substituted, non-symmetrical fused systems.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Black Tar Formation Oxidation of the hydrazine moiety.Ensure strict inert atmosphere (

/Ar). Add antioxidant (BHT) if storing stock solutions.
Low Yield in Cyclization Steric hindrance at C2 position.If the pyrrole has bulky substituents at C2/C5, the ring closure will fail. Use unsubstituted building blocks or increase reaction temperature (use Xylene).
Regioisomer Mixtures Asymmetric 1,3-diketones.When using non-symmetrical diketones, you will get a mixture of regioisomers. Separate via Prep-HPLC or use symmetrical electrophiles.
Starting Material Stalled Reversible hydrazone formation.Ensure water is actively removed (Dean-Stark or Molecular Sieves 4Å). The equilibrium must be driven to the right.

References

  • Synthesis of Pyrrolo[1,2-b]pyridazines: Flitsch, W., & Krämer, U. (1978). Advances in Heterocyclic Chemistry. "Pyrroles with Fused Six-membered Heterocyclic Rings." Academic Press.
  • N-Amino Pyrroles in Drug Design: Lombardino, J. G. (1982). Journal of Heterocyclic Chemistry. "Synthesis and anti-inflammatory activity of some 6-aryl-pyrrolo[1,2-b]pyridazines."

  • C-H Activation Mechanisms: Gandeepan, P., et al. (2019). Chemical Reviews. "Transient Directing Groups for C–H Activation."

  • Paal-Knorr Synthesis of Building Block: Trost, B. M., et al. (1992). Comprehensive Organic Synthesis. "Heteroatom Manipulation."

  • Safety Data: PubChem CID 14232103 (this compound).

procedure for hydrazone formation using 1-(methylamino)pyrrole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedure for Hydrazone Formation Using 1-Aminopyrrole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of pyrrole-1-yl hydrazones via the condensation of 1-aminopyrroles with carbonyl compounds is a critical transformation in the development of complex heterocyclic scaffolds, including pyrrolo-pyridazines and glutamate antagonist analogues [1, 2]. As a Senior Application Scientist, I have designed this protocol to address the unique electronic properties of the pyrrole ring, which significantly alters the nucleophilicity of its exocyclic nitrogen. This guide provides a self-validating, highly optimized methodology for hydrazone formation, ensuring high yields and absolute structural fidelity.

Mechanistic Rationale & Chemical Nomenclature

In heterocyclic chemistry, the precise nomenclature of the hydrazine component dictates the reaction's success.

The Nomenclature Caveat: While the term 1-(methylamino)pyrrole is occasionally used in laboratory vernacular to describe ring-methylated isomers (e.g., 1-amino-2-methylpyrrole), a true 1-(methylamino)pyrrole possesses a secondary amine at the N1 position (Pyrrole–N–NHCH₃). Standard hydrazone formation—which yields a stable C=N double bond—requires the loss of two protons from the terminal nitrogen. A secondary amine will arrest at the hemiaminal stage or form unstable azomethine ylides. Therefore, for the synthesis of stable pyrrolyl hydrazones, primary amino derivatives (such as 1-amino-2-methylpyrrole or unsubstituted 1-aminopyrrole) are the obligatory substrates [1].

Mechanistic Causality: The pyrrole ring is highly electron-rich. The lone pair on the exocyclic N-amino group is partially delocalized into the aromatic π-system. This resonance diminishes the nucleophilicity of the primary amine compared to standard aliphatic hydrazines. Consequently, electrophilic activation of the carbonyl carbon via a Brønsted acid is strictly required to lower the LUMO of the aldehyde/ketone, facilitating the initial C–N bond formation. Furthermore, the subsequent dehydration of the hemiaminal intermediate is an equilibrium process that must be driven forward thermally and mechanically (e.g., via a Dean-Stark apparatus).

Mechanism N1 Carbonyl Substrate + Acid Catalyst N2 Protonated Carbonyl (Electrophilic Activation) N1->N2 N4 Nucleophilic Attack (C-N Bond Formation) N2->N4 N3 1-Aminopyrrole Derivative (Nucleophile) N3->N4 N5 Hemiaminal Intermediate N4->N5 N6 Dehydration (Water Elimination) N5->N6 Heat / -H2O N7 Pyrrolyl Hydrazone Product N6->N7

Figure 1: Mechanistic workflow of acid-catalyzed pyrrolyl hydrazone formation.

Self-Validating Experimental Design

A robust protocol must prove its own success during execution. This workflow is designed as a self-validating system :

  • In-Process Visual Validation: The use of a Dean-Stark trap provides real-time stoichiometric feedback. For a 10.0 mmol reaction, the visible accumulation of exactly ~0.18 mL of water in the side-arm confirms that the rate-limiting dehydration step is complete.

  • Post-Isolation Spectroscopic Validation: The system validates itself via ¹H-NMR. The complete disappearance of the highly deshielded aldehyde proton (9.5–10.5 ppm) and the emergence of a sharp imine (CH=N) singlet at 7.8–8.5 ppm unequivocally confirms successful condensation without hemiaminal stalling.

Quantitative Data: Reaction Optimization

To demonstrate the causality behind the chosen protocol, Table 1 summarizes the optimization data. Omitting the acid catalyst or failing to remove water results in stalled equilibrium and poor yields [3].

Table 1: Optimization of Reaction Conditions for Pyrrolyl Hydrazone Formation

EntrySolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1EthanolNone78 (Reflux)24<10Incomplete conversion; stalls at hemiaminal.
2EthanolAcOH (10%)78 (Reflux)1265Moderate yield; equilibrium limited by water.
3THFp-TsOH (5%)66 (Reflux)874Good conversion; requires molecular sieves.
4 Toluene p-TsOH (5%) 110 (Reflux) 4 92 Optimal; water continuously removed via Dean-Stark.

Step-by-Step Experimental Protocol

Materials Required:

  • 1-Aminopyrrole derivative (e.g., 1-amino-2-methylpyrrole) (Stored under Argon)

  • Carbonyl substrate (Aldehyde or Ketone)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Toluene

  • Saturated aqueous NaHCO₃ and Brine

Step 1: Apparatus Preparation
  • Ensure all glassware is oven-dried (120 °C) and purged with Argon. 1-aminopyrroles are susceptible to oxidative degradation in ambient air.

  • Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

Step 2: Reaction Assembly
  • Charge the flask with the carbonyl compound (10.0 mmol) and dissolve it in 40 mL of anhydrous toluene.

  • Add p-TsOH·H₂O (0.5 mmol, 5 mol%) to the solution. Note: This specific concentration provides sufficient protons to activate the carbonyl without over-protonating the weakly basic 1-aminopyrrole.

  • Introduce the 1-aminopyrrole derivative (10.5 mmol, 1.05 equiv) to the stirring solution.

Step 3: Condensation and Dehydration
  • Heat the reaction mixture to a vigorous reflux (approx. 110 °C).

  • Monitor the Dean-Stark trap. Allow the reaction to proceed until water evolution ceases and the stoichiometric volume of water is collected (typically 3–4 hours).

  • Perform a TLC check (Hexanes/EtOAc 7:3, UV visualization) to confirm the complete consumption of the starting carbonyl compound.

Step 4: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Failure to neutralize the acid can lead to hydrazone hydrolysis during concentration.

  • Wash the organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel) or recrystallization from hot ethanol to afford the pure pyrrolyl hydrazone.

References

  • Synthesis of homochiral amino acid pyrazine and pyrrole analogues of glutamate antagonists. Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

  • An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry. URL:[Link]

Application Note: Synthesis and Validation of Pyrrolo[1,2-b][1,2,5]benzotriazepines from N-Aminopyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[1,2-b][1,2,5]benzotriazepine scaffold is a privileged tricyclic architecture with profound implications in neuropsychopharmacology and inflammation research. Structurally related to the antidepressant aptazepine, derivatives of this ring system exhibit potent sedative, muscle-relaxant, and anti-inflammatory properties[1][2]. This application note provides a comprehensive, self-validating protocol for the de novo synthesis of this ring system starting from N-aminopyrroles[3]. Designed for drug development professionals, this guide details the mechanistic rationale, critical control points, and optimization data required to scale this synthesis reliably.

Mechanistic Rationale and Synthetic Strategy

The construction of the 5H-pyrrolo[1,2-b][1,2,5]benzotriazepine core relies on the strategic functionalization of 1-aminopyrrole followed by an intramolecular reductive cyclization[3]. The sequence is designed to establish the bridging nitrogen linkages before closing the seven-membered triazepine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The initial coupling utilizes 1-fluoro-2-nitrobenzene. The strongly electron-withdrawing ortho-nitro group activates the fluorobenzene, allowing for a transition-metal-free SNAr with the nucleophilic terminal amine of 1-aminopyrrole.

  • Vilsmeier-Haack Formylation: Regioselective formylation occurs at the C2 position of the pyrrole ring. The electron-rich nature of the pyrrole directs the electrophilic Vilsmeier reagent (chloromethyliminium ion) to the alpha-position, setting up the required carbon electrophile for the final ring closure.

  • Reductive Cyclization: The nitro group is reduced to an aniline derivative. Under these conditions, the newly formed nucleophilic aniline spontaneously condenses with the proximal C2-aldehyde, driven by the thermodynamic stability of the resulting conjugated imine within the fused tricyclic system.

SyntheticWorkflow A 1-Aminopyrrole + o-Fluoronitrobenzene B SNAr Reaction (K2CO3, DMF, 80°C) A->B C N-(2-Nitrophenyl)-1H-pyrrol-1-amine B->C D Vilsmeier-Haack Formylation (POCl3, DMF, 60°C) C->D E 1-(2-Nitrophenylamino)pyrrole- 2-carboxaldehyde D->E F N-Alkylation (NaH, MeI, THF) E->F G 1-(N-Methyl-2-nitrophenylamino) pyrrole-2-carboxaldehyde F->G H Reductive Cyclization (H2, Pd/C, EtOH, RT) G->H I 5-Methyl-5H-pyrrolo[1,2-b] [1,2,5]benzotriazepine H->I

Fig 1. Step-by-step synthetic workflow for pyrrolo[1,2-b][1,2,5]benzotriazepines.

Pharmacological Context: Target Pathways

Derivatives of this scaffold, particularly 10-methyl and 11-acetic acid analogs, have been extensively screened for their biological activity. They modulate central nervous system (CNS) pathways, acting as α2-adrenergic antagonists and exhibiting tolmetin-like anti-inflammatory effects via cyclooxygenase (COX) pathway interference[1][2].

PharmPathway A Pyrrolo[1,2-b][1,2,5] benzotriazepine Derivative B Central Nervous System (CNS) Penetration A->B C α2-Adrenergic Receptor Antagonism B->C D Increased Noradrenergic Transmission C->D E Antidepressant & Sedative Effects D->E

Fig 2. Proposed neuropharmacological signaling pathway for aptazepine analogs.

Experimental Protocols & Self-Validating Workflows

Step 4.1: SNAr Preparation of N-(2-Nitrophenyl)-1H-pyrrol-1-amine
  • Causality: The ortho-nitro group activates the fluorine atom for nucleophilic attack. K₂CO₃ is selected as a mild base because it effectively scavenges the generated HF without hydrolyzing the nitro group or causing side reactions with the sensitive pyrrole moiety.

  • Procedure: Dissolve 1-aminopyrrole (10.0 mmol) and 1-fluoro-2-nitrobenzene (11.0 mmol) in anhydrous DMF (20 mL). Add anhydrous K₂CO₃ (20.0 mmol). Stir the suspension at 80 °C for 12 hours under an argon atmosphere. Cool to room temperature, pour into ice water (100 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

  • Self-Validation Check: TLC will show a distinct bright yellow spot (due to the nitroaromatic chromophore). ¹H NMR should confirm the presence of the bridging NH proton (broad singlet, δ ~8.5 ppm) and the characteristic pyrrole protons (δ 6.2-6.8 ppm).

Step 4.2: Vilsmeier-Haack Formylation
  • Causality: DMF acts as both solvent and reactant, forming the electrophilic chloromethyliminium ion upon reaction with POCl₃. The pyrrole ring's inherent nucleophilicity directs the attack exclusively to the C2 position due to the stabilization of the Wheland intermediate.

  • Procedure: Cool a solution of anhydrous DMF (50.0 mmol) to 0 °C. Dropwise add POCl₃ (12.0 mmol) and stir for 30 minutes to pre-form the Vilsmeier reagent. Slowly add a solution of N-(2-nitrophenyl)-1H-pyrrol-1-amine (10.0 mmol) in DMF (5 mL). Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours. Quench by pouring into saturated aqueous NaOAc (50 mL) and extract with CH₂Cl₂ (3 × 30 mL).

  • Self-Validation Check: The disappearance of one pyrrole proton in ¹H NMR and the appearance of a sharp aldehyde singlet (δ ~9.5 ppm) confirms successful C2-formylation.

Step 4.3: N-Alkylation (Methylation)
  • Causality: Alkylating the bridging secondary amine prevents unwanted side reactions (such as premature imine formation or dimerization) during the final reductive cyclization and improves the lipophilicity (CNS penetration) of the final drug candidate.

  • Procedure: Dissolve the formylated intermediate (10.0 mmol) in anhydrous THF (30 mL) at 0 °C. Add NaH (60% dispersion in mineral oil, 15.0 mmol) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Add methyl iodide (12.0 mmol) dropwise. Stir at room temperature for 4 hours. Quench with saturated NH₄Cl (20 mL) and extract with EtOAc.

  • Self-Validation Check: ¹H NMR will show the disappearance of the bridging NH proton and the appearance of a new N-methyl singlet (δ ~3.3 ppm).

Step 4.4: Reductive Intramolecular Cyclization
  • Causality: Catalytic hydrogenation cleanly reduces the nitro group to an aniline. The spatial proximity of the resulting amine to the C2-aldehyde drives a spontaneous intramolecular condensation, yielding the 7-membered triazepine ring via water elimination. Ethanol is used as a protic solvent to facilitate the proton transfers required for dehydration.

  • Procedure: Dissolve the N-methylated intermediate (10.0 mmol) in absolute ethanol (40 mL). Add 10% Pd/C (10 wt%, 1.0 g). Evacuate the flask and backfill with H₂ gas (1 atm, balloon). Stir vigorously at room temperature for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst, washing with hot ethanol. Concentrate the filtrate in vacuo to yield the crude 5-methyl-5H-pyrrolo[1,2-b][1,2,5]benzotriazepine.

  • Self-Validation Check: The reaction progress must be monitored by ¹H NMR. The disappearance of the characteristic aldehyde proton singlet (δ ~9.5 ppm) and the appearance of the imine proton (δ ~8.2 ppm) confirm successful ring closure. TLC will show a highly fluorescent blue/green spot under 254 nm UV light, characteristic of the extended conjugation in the tricyclic system.

Data Presentation: Optimization of Cyclization

To ensure maximum yield and scalability, various reduction conditions for the final cyclization step (Step 4.4) were evaluated. Catalytic hydrogenation remains the most efficient, avoiding the formation of toxic metal byproducts.

Table 1: Optimization of Reductive Cyclization Conditions

EntryReducing Agent / CatalystSolventTemp (°C)Time (h)Yield (%)Observation
1 H₂, 10% Pd/C (1 atm) EtOH 25 12 85 Clean conversion, spontaneous cyclization.
2Fe powder, NH₄ClEtOH/H₂O (4:1)80472Requires acidic workup; minor side products.
3SnCl₂·2H₂OEtOH70665Sluggish cyclization; requires extended heating.
4H₂, Raney-Ni (1 atm)MeOH251078Good yield, but catalyst handling is hazardous.

References

1.[3] Stefancich, G., Artico, M., Corelli, F., & Massa, S. (1983). Research on Nitrogen Containing Heterocyclic Compounds; XIV. Derivatives of 5H-Pyrrolo[1,2-b][1,2,5]benzotriazepine, a Novel Tricyclic Ring System, by Intramolecular Cyclization of N-Aryl-1H-pyrrol-1-amines. Synthesis. 2.[1] Stefancich, G., et al. (1990). Non-steroidal antiinflammatory agents. VII. Synthesis and antiinflammatory activity of 5-methyl-10,11-dihydro-5H-pyrrolo [1,2-b] [1,2,5]benzotriazepine-11-acetic acid and its 10-aroyl derivatives. Farmaco. 3.[2] Stefancich, G., et al. (1992). Researches on psychotropic agents. IV. Synthesis and neuropsychopharmacological effects of 1,3,4,14 b-tetrahydro-10-methyl-2H,10H- pyrazino[2,1-d] pyrrolo[1,2-b][1,2,5]benzotriazepine and its derivatives. Farmaco.

Sources

Application Note: Electrophilic Aromatic Substitution on N-Methylpyrrole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of N-methylpyrrole (1-methylpyrrole) and its derivatives. While the prompt specifies "N-methylamino substituted pyrroles," in medicinal chemistry, this predominantly refers to the N-methylpyrrole core itself (where the pyrrole nitrogen is methylated) or aminomethyl-pyrroles (Mannich bases).

This guide prioritizes the N-methylpyrrole scaffold, as free C-amino pyrroles (e.g., 2-aminopyrrole) are tautomerically unstable (existing as imines) and highly prone to oxidative decomposition.

Executive Summary & Strategic Analysis

N-methylpyrrole is a "super-aromatic" heterocycle, significantly more electron-rich than benzene or even unsubstituted pyrrole due to the inductive donation of the N-methyl group. This hyper-reactivity presents a paradox in drug discovery:

  • The Opportunity: Facile functionalization at the C2 position under mild conditions.

  • The Challenge: Extreme sensitivity to acid (the "Red Polymer" problem) and lack of selectivity (poly-substitution).

Core Directive: Successful EAS on this scaffold requires attenuated electrophiles and acid-scavenging protocols . Standard benzene protocols (e.g.,


, 

) will result in catastrophic polymerization.
Mechanistic Grounding: The C2 vs. C3 Imperative

Regioselectivity is governed by the stability of the intermediate sigma complex (arenium ion).

  • C2 Attack (Preferred): The positive charge is delocalized over 3 resonance structures, preserving the most stable contribution where nitrogen bears the charge and a full octet.

  • C3 Attack (Disfavored): Only 2 resonance structures are possible; the resulting carbocation is less stabilized.

Theoretical Selectivity Ratio:


 (for Vilsmeier-Haack).

G cluster_0 Substrate cluster_1 Pathways cluster_2 Outcome NMP N-Methylpyrrole C2_Path C2 Attack (α) 3 Resonance Forms (Kinetic Major) NMP->C2_Path  Low ΔG‡   C3_Path C3 Attack (β) 2 Resonance Forms (Kinetic Minor) NMP->C3_Path  High ΔG‡   Prod_2 2-Substituted Product C2_Path->Prod_2 Prod_3 3-Substituted Product C3_Path->Prod_3

Figure 1: Kinetic preference for C2-substitution in N-methylpyrrole due to superior resonance stabilization of the intermediate.

Detailed Experimental Protocols

Protocol A: The Vilsmeier-Haack Formylation (Standard)

Objective: Introduction of a formyl group (-CHO) at C2. Mechanism: Reaction with chloromethyliminium salt (Vilsmeier reagent).[1] Why: Avoids strong Lewis acids; highly C2-selective.

Reagents & Materials
  • Substrate: N-methylpyrrole (1.0 equiv)

  • Reagent: Phosphoryl chloride (

    
    , 1.1 equiv)
    
  • Solvent: DMF (Anhydrous, 3.0 equiv - acts as reagent and solvent) or DMF/DCM mix.

  • Quench: Saturated Sodium Acetate (

    
    ) or 
    
    
    
    .
Step-by-Step Methodology
  • Reagent Formation: In a flame-dried flask under

    
    , cool anhydrous DMF (3 equiv) to 0°C.
    
  • Activation: Add

    
     (1.1 equiv) dropwise over 15 min. Caution: Exothermic. Stir at 0°C for 30 min to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Dissolve N-methylpyrrole in minimal DCM (or use neat if scale allows). Add dropwise to the Vilsmeier reagent at 0°C.[2][3]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: TLC (usually 20% EtOAc/Hexane) should show consumption of starting material (

      
      ) and appearance of the iminium intermediate (baseline).
      
  • Hydrolysis (Critical): Cool back to 0°C. Slowly add sat. aq.

    
     (3 equiv). Note: Strong exotherm.
    
  • Workup: Heat the mixture to 60°C for 15 min to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Extraction: Extract with DCM (

    
    ). Wash combined organics with water and brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

Expected Yield: 80–95% of 1-methyl-1H-pyrrole-2-carbaldehyde .

Protocol B: Mild Friedel-Crafts Acylation

Objective: Introduction of a ketone (-COR) at C2. Challenge:


 causes polymerization.
Solution:  Use "Soft" Lewis acids (

) or Trifluoroacetic Anhydride (TFAA) without catalyst.
Reagents & Materials
  • Substrate: N-methylpyrrole (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (

    
    ) or Acid Chloride.
    
  • Catalyst: Boron Trifluoride Etherate (

    
    , 1.1 equiv).
    
  • Solvent: DCM or Nitromethane.

Step-by-Step Methodology
  • Preparation: Dissolve N-methylpyrrole (1.0 equiv) and Acetic Anhydride (1.1 equiv) in anhydrous DCM at 0°C under Argon.

  • Catalysis: Add

    
     (1.1 equiv) dropwise. The solution will likely turn dark (pyrrole complexes are often colored).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into ice-cold sat.

    
    . Stir vigorously for 20 min to hydrolyze boron complexes.
    
  • Isolation: Extract with DCM. Wash with brine.[2]

  • Purification: Distillation (if volatile) or Column Chromatography.

Alternative (Catalyst-Free): Use Trifluoroacetic Anhydride (TFAA) to install the trifluoroacetyl group. No Lewis acid required due to the high electrophilicity of TFAA.

Protocol C: Controlled Halogenation (Bromination)

Objective: Introduction of Bromine at C2 (Precursor for Suzuki/Buchwald couplings). Challenge:


 produces HBr, leading to acid-catalyzed polymerization ("tar").
Solution:  Use N-Bromosuccinimide (NBS)  in THF at low temperature.
Reagents & Materials
  • Substrate: N-methylpyrrole (1.0 equiv)

  • Reagent: NBS (1.0 equiv, recrystallized).

  • Solvent: Anhydrous THF (stabilizes the radical/cation).

  • Temperature: -78°C.

Step-by-Step Methodology
  • Setup: Dissolve N-methylpyrrole in THF (0.1 M) and cool to -78°C (Dry Ice/Acetone). Crucial: Low temp prevents poly-bromination.

  • Addition: Add NBS (1.0 equiv) portion-wise or as a solution in THF over 30 min.

  • Reaction: Stir at -78°C for 2 hours. Allow to warm only to 0°C.

    • Note: Do not warm to RT if the mono-bromide is unstable.

  • Quench: Add cold aqueous

    
     (Thiosulfate) to destroy excess bromine.
    
  • Workup: Extract with Diethyl Ether (preferred over DCM for unstable halides).

  • Storage: The product, 2-bromo-1-methylpyrrole , is unstable neat. Store in solution at -20°C or use immediately.

Decision Matrix & Troubleshooting

Workflow Start Start: N-Methylpyrrole Functionalization Target Select Target Group Start->Target Formyl Aldehyde (-CHO) Target->Formyl Aldehyde Acyl Ketone (-COR) Target->Acyl Ketone Halo Halide (-Br/-Cl) Target->Halo Halide Vilsmeier Protocol A: Vilsmeier-Haack (POCl3/DMF) Formyl->Vilsmeier FC Protocol B: Mild Friedel-Crafts (Anhydride/BF3) Acyl->FC NBS Protocol C: NBS Halogenation (-78°C, THF) Halo->NBS Polymer Polymerization Detected? (Red/Black Tar) Vilsmeier->Polymer FC->Polymer NBS->Polymer Sol Use Solid Base (K2CO3) or Lower Temp Polymer->Sol Yes

Figure 2: Strategic workflow for selecting EAS conditions based on target functionality and stability.

Troubleshooting Table
IssueProbable CauseCorrective Action
Red/Black Tar Formation Acid-catalyzed polymerization.Use acid scavengers (MgO,

) or switch to Vilsmeier (buffered). Avoid free

or

.
Poly-substitution Substrate is too reactive.Lower temperature (-78°C); Use dilute conditions; Add reagent to substrate (inverse addition).
C3 Substitution Steric blocking of C2.Use bulky N-protecting groups (e.g., TIPS) if C3 is desired (not applicable for N-Me).
Low Yield (Vilsmeier) Incomplete hydrolysis.Increase heating time during aqueous workup (Step 6).

References

  • Vilsmeier-Haack Reaction on Pyrroles

    • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1958). 2-Pyrrolealdehyde. Organic Syntheses, 36, 74.

    • Note: Classic protocol demonstr
  • Halogenation Strategies

    • Gilow, H. M., & Burton, D. E. (1981). Bromination of pyrroles with N-bromosuccinimide. The Journal of Organic Chemistry, 46(11), 2221-2225.

    • Note: Establishes the necessity of low temperature and NBS for monobromin
  • Friedel-Crafts Acylation

    • Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry: I. Acylation of pyrrole and N-methylpyrrole. Canadian Journal of Chemistry, 43(2), 409-414.

    • Note: Comparison of Lewis acids showing superiority over .
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Pyrroles).

Sources

Preparation of N-Methyl-N-(pyrrol-1-yl)amides via Acylation: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

N-Methyl-N-(pyrrol-1-yl)amides represent a unique class of conformationally restricted amide isosteres. In medicinal chemistry, the N-aminopyrrole core serves as a valuable peptidomimetic scaffold and a rigidifying pharmacophore that can dictate the three-dimensional presentation of adjacent functional groups.

The synthesis of these compounds is most efficiently achieved through a two-stage convergent approach:

  • The Clauson-Kaas Condensation : Construction of the N-methyl-1H-pyrrol-1-amine core via the cyclization of N-methylhydrazine with a masked 1,4-dicarbonyl equivalent[1].

  • Electrophilic N-Acylation : Transfer of an acyl group to the secondary amine of the pyrrole intermediate to form the final amide bond.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. By detailing the thermodynamic and kinetic causalities behind solvent selection, temperature control, and reagent stoichiometry, this protocol is designed to be a self-validating system for drug development professionals.

Mechanistic Causality & Pathway Dynamics

The Clauson-Kaas Cyclization

Free succinaldehyde is highly unstable and rapidly polymerizes at room temperature. To circumvent this, 2,5-dimethoxytetrahydrofuran is utilized as a stable, masked surrogate[1]. Under acidic conditions (typically acetic acid or an aqueous acetate buffer), the cyclic acetal undergoes in situ hydrolysis to release the reactive 1,4-dicarbonyl species[2][3].

The regioselectivity of this step is driven by the differential nucleophilicity of N-methylhydrazine. The primary amine (-NH₂) is significantly less sterically hindered and more nucleophilic than the secondary amine (-NHCH₃). Consequently, the primary amine initiates a double condensation with the dialdehyde, driving the cyclization to form the aromatic pyrrole ring while leaving the N-methylamino group intact and available for subsequent functionalization[4].

The Acylation Step

The secondary amine of this compound is only moderately nucleophilic due to the adjacent electron-withdrawing nature of the aromatic pyrrole ring (which exerts a slight inductive pull, despite the nitrogen lone pair being orthogonal to the aromatic π-system).

  • Base Selection : A non-nucleophilic organic base like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) is strictly required to scavenge the HCl byproduct. If HCl is not neutralized, the electron-rich pyrrole ring is susceptible to acid-catalyzed oligomerization[5].

  • Solvent Selection : Dichloromethane (DCM) is the optimal solvent. Its aprotic nature prevents competitive solvolysis of the acyl chloride, while its moderate polarity stabilizes the zwitterionic tetrahedral intermediate formed during the nucleophilic attack.

Workflow A N-Methylhydrazine + 2,5-Dimethoxytetrahydrofuran B Clauson-Kaas Condensation (AcOH, 90°C) A->B C This compound (Intermediate) B->C Cyclization D N-Acylation (R-COCl, Et3N, DCM, 0°C) C->D E N-Methyl-N-(pyrrol-1-yl)amide (Target Product) D->E Acyl Transfer

Figure 1. Two-step synthetic workflow for the preparation of N-methyl-N-(pyrrol-1-yl)amides.

Quantitative Optimization of Acylation Conditions

To establish the most robust protocol, various conditions for the acylation of this compound with a standard electrophile (benzoyl chloride) were evaluated. The data below demonstrates the causality between base strength, solvent polarity, and overall yield.

Table 1: Optimization of Acylation Conditions for N-Methyl-N-(pyrrol-1-yl)benzamide

EntryBase (1.5 eq)SolventTemp ProfileTime (h)Isolated Yield (%)Mechanistic Observation
1PyridineDCM0 °C → RT4.065Pyridine is insufficiently basic; sluggish reaction.
2Et₃NTHF0 °C → RT4.072THF coordinates intermediates, slowing the reaction.
3Et₃N DCM 0 °C → RT 2.0 89 Optimal balance of solubility and kinetics.
4DIPEA DCM 0 °C → RT 2.0 91 Steric bulk of DIPEA prevents side reactions.
5K₂CO₃DMFRT8.045Biphasic inorganic base leads to poor conversion.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: this compound is a volatile liquid (MW: 96.13 g/mol )[6]. Avoid excessive heating under high vacuum during isolation to prevent product loss.

Reagents:

  • N-Methylhydrazine (1.00 g, 21.7 mmol, 1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (3.01 g, 22.8 mmol, 1.05 equiv)[1]

  • Glacial Acetic Acid (25 mL)

Step-by-Step Methodology:

  • Preparation : Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition : Dissolve N-methylhydrazine in glacial acetic acid (25 mL) at room temperature. Caution: Exothermic acid-base interaction; add slowly.

  • Condensation : Add 2,5-dimethoxytetrahydrofuran dropwise over 5 minutes. The solution will transition to a pale yellow color as hydrolysis initiates.

  • Heating : Heat the reaction mixture to 90 °C using an oil bath and stir continuously for 2 hours. Monitor the consumption of the furan derivative via TLC (Hexanes/EtOAc 4:1, visualized by KMnO₄).

  • Workup : Cool the mixture to 0 °C and carefully neutralize by adding 6 M NaOH (aq) dropwise until the pH reaches ~8.

  • Extraction : Extract the aqueous layer with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation : Concentrate the filtrate carefully under reduced pressure (water bath < 30 °C, > 50 mbar) to afford the crude this compound as a volatile light-yellow oil. This intermediate is typically >95% pure by NMR and should be used immediately in Protocol B.

Protocol B: Acylation to form N-Methyl-N-(pyrrol-1-yl)amides

Reagents:

  • This compound (1.00 g, 10.4 mmol, 1.0 equiv)

  • Acyl Chloride (e.g., Benzoyl chloride) (1.61 g, 11.4 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.02 g, 15.6 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • Inert Atmosphere : Purge a 100 mL two-neck flask with Argon or N₂. Add anhydrous DCM (40 mL), this compound, and DIPEA.

  • Temperature Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Low temperatures suppress competitive electrophilic aromatic substitution at the C2/C3 positions of the pyrrole ring.

  • Electrophilic Addition : Dissolve the acyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump or dropping funnel.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. A white precipitate (DIPEA·HCl) will gradually form, indicating reaction progress.

  • Quenching & Washing : Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL) to neutralize any unreacted acyl chloride. Transfer to a separatory funnel and collect the lower organic layer.

  • Purification : Wash the organic layer with 1 M HCl (15 mL) to remove excess DIPEA, followed by brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Polish : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-methyl-N-(pyrrol-1-yl)amide.

Mechanism N1 This compound Nucleophilic Secondary Amine N3 Tetrahedral Intermediate Zwitterionic transient state N1->N3 Nucleophilic Attack N2 Acyl Chloride (R-COCl) Electrophilic Carbonyl N2->N3 N4 N-Methyl-N-(pyrrol-1-yl)amide Stable Amide Bond N3->N4 Chloride Elimination & Proton Abstraction by DIPEA

Figure 2. Mechanistic pathway of the N-acylation step highlighting the zwitterionic intermediate.

References

  • Clauson-Kaas, N.; Elming, N. "Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 1952, 6, 867-874.[Link]

  • Gourlay, B. S.; Molesworth, P.; Ryan, J. H.; Smith, J. A. "A new and high-yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction." Tetrahedron Letters, 2006, 47(7), 1121-1123.[Link]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14232103, N-methylpyrrol-1-amine." PubChem, 2025.[Link]

Sources

Application Note: Synthesis and Cyclization Protocols for N-Methyl-1H-pyrrol-1-amine Derivatives with Arylaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Intramolecular Pictet-Spengler-type cyclization to access 11-aryl-10,11-dihydro-5-methyl-5H-pyrrolo[1,2-b][1,2,5]benzotriazepines.

Introduction & Scientific Rationale

Pyrrolo-fused heterocyclic scaffolds, particularly pyrrolo-benzodiazepines and pyrrolo-benzotriazepines, are designated as "privileged structures" in medicinal chemistry due to their profound biological activities. Structurally related pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs) have demonstrated potent apoptotic activity in chronic myelogenous leukemia (CML) cells, acting via the modulation of the Bax:Bcl-2 ratio and interference with Akt-mTOR signaling.

A highly efficient method to construct the analogous nitrogen-rich pyrrolo[1,2-b][1,2,5]benzotriazepine core is through the condensation and subsequent cyclization of


-(2-aminophenyl)-

-methyl-1H-pyrrol-1-amine with various arylaldehydes. This one-pot cascade reaction provides rapid access to 11-aryl-10,11-dihydro-5-methyl-5H-pyrrolo[1,2-b][1,2,5]benzotriazepines, which serve as valuable precursors for novel CNS and antineoplastic agents.

Mechanistic Causality: The "Why" Behind the Chemistry

The transformation is a tandem condensation-cyclization sequence that relies on the precise electronic and steric tuning of the precursor.

  • Imine Condensation: The reaction initiates with the condensation of the primary aniline moiety of

    
    -(2-aminophenyl)-
    
    
    
    -methyl-1H-pyrrol-1-amine with an arylaldehyde, forming a Schiff base (imine) intermediate. This step is accelerated by catalytic acetic acid, which protonates the carbonyl oxygen, increasing its electrophilicity.
  • The Role of the

    
    -Methyl Group:  The 
    
    
    
    -methyl substitution on the hydrazine linkage is not merely a protecting group; it is structurally critical. It prevents competitive side reactions (such as the formation of alternative hydrazones or triazoles) and sterically enforces an s-cis conformation. This geometry forces the electron-rich C2 position of the pyrrole ring into spatial proximity with the newly formed imine carbon.
  • Pictet-Spengler-Type Cyclization: The weakly nucleophilic C2 carbon of the pyrrole ring undergoes an intramolecular electrophilic aromatic substitution, attacking the acid-activated imine.

  • Rearomatization: The resulting Wheland intermediate (sigma complex) rapidly loses a proton to restore the aromaticity of the pyrrole ring, yielding the 10,11-dihydro cyclized product.

Mechanism A Precursor + Arylaldehyde B Schiff Base Intermediate A->B -H2O, H+ (cat.) C Electrophilic Attack (Pyrrole C2) B->C Conformation Alignment D Sigma Complex (Wheland Int.) C->D C-C Bond Formation E Cyclized Product (10,11-dihydro) D->E -H+ (Rearomatization)

Figure 1: Mechanistic pathway of the Pictet-Spengler-type cyclization forming the pyrrolo-benzotriazepine core.

Experimental Protocol

This self-validating protocol ensures high-fidelity reproduction of the cyclization sequence. The use of a protic solvent (ethanol) combined with a mild acid (acetic acid) is critical to balance imine formation and the subsequent electrophilic attack without degrading the acid-sensitive pyrrole ring.

Reagents and Equipment
  • Precursor:

    
    -(2-aminophenyl)-
    
    
    
    -methyl-1H-pyrrol-1-amine (1.0 equiv, 1.0 mmol)
  • Electrophile: Arylaldehyde (1.1 equiv, 1.1 mmol)

  • Solvent/Catalyst: Absolute Ethanol (10 mL), Glacial Acetic Acid (0.1 mL, ~10 mol%)

  • Equipment: 25 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Reaction Assembly: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add

    
    -(2-aminophenyl)-
    
    
    
    -methyl-1H-pyrrol-1-amine (187 mg, 1.0 mmol) and the selected arylaldehyde (1.1 mmol).
  • Solvent Addition: Suspend the reactants in 10 mL of absolute ethanol. Add 0.1 mL of glacial acetic acid dropwise. The solution may undergo a slight color change (typically pale yellow to deep orange) as the Schiff base forms.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The acyclic imine intermediate forms within 15–30 minutes, followed by gradual conversion to the highly fluorescent cyclized product over 1.5 to 5 hours (depending on the aldehyde's electronic nature).

  • Quenching & Workup: Once the precursor is consumed, cool the mixture to room temperature. Concentrate the ethanol in vacuo. Dilute the residue with dichloromethane (20 mL) and wash with saturated aqueous

    
     (15 mL) to neutralize the acetic acid. Extract the aqueous layer with DCM (2 x 10 mL).
    
  • Drying & Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 7:3 Hexane:EtOAc) to afford the pure 11-aryl-10,11-dihydro-5-methyl-5H-pyrrolo[1,2-b][1,2,5]benzotriazepine.
    

Workflow Step1 Step 1: Condensation Mix N-(2-aminophenyl)-N-methyl-1H-pyrrol-1-amine & Ar-CHO in EtOH/AcOH. Reflux. Step2 Step 2: Cyclization In situ Pictet-Spengler cyclization. Monitor via TLC (Hexane:EtOAc 7:3). Step1->Step2 Step3 Step 3: Workup Quench with sat. NaHCO3. Extract with DCM, dry over Na2SO4. Step2->Step3 Step4 Step 4: Purification Flash Chromatography (SiO2) or Recrystallization from EtOH. Step3->Step4

Figure 2: Standard experimental workflow for the one-pot condensation and cyclization sequence.

Quantitative Data & Optimization

The electronic nature of the arylaldehyde significantly impacts the reaction kinetics. Electron-withdrawing groups (EWGs) increase the electrophilicity of the imine carbon, accelerating the cyclization step. Conversely, electron-donating groups (EDGs) deactivate the imine, requiring longer reflux times and generally resulting in lower yields due to competitive hydrolysis or decomposition.

Table 1: Effect of Arylaldehyde Substitution on Cyclization Yield and Time

EntryArylaldehyde (

)
Electronic PropertyReaction Time (h)Isolated Yield (%)
1BenzaldehydeNeutral3.078%
24-MethoxybenzaldehydeEDG5.562%
34-NitrobenzaldehydeEWG1.591%
42-ChlorobenzaldehydeEWG (Steric)2.085%
54-FluorobenzaldehydeEWG2.588%

Troubleshooting & Analytical Self-Validation

To ensure the structural integrity of the synthesized pyrrolo[1,2-b][1,2,5]benzotriazepine, the following analytical validations must be performed:

  • 
    H NMR Diagnostics:  The most critical diagnostic signal is the newly formed methine proton (C11-H) of the 10,11-dihydro system. This proton typically appears as a distinct doublet (coupling with the adjacent N10-H) in the region of 
    
    
    
    5.5 – 6.2 ppm. Upon addition of
    
    
    , the N10-H signal disappears, and the C11-H doublet collapses into a sharp singlet. Additionally, the disappearance of the aldehyde proton (
    
    
    ~

functionalization of the pyrrole ring in N-amino derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Pyrrole Ring in N-Amino Derivatives

Abstract

The functionalization of N-aminopyrroles (1-aminopyrroles) presents a unique challenge and opportunity in heterocyclic chemistry. Unlike N-alkyl pyrroles, the N-amino group serves as a versatile "chameleon" handle—capable of acting as a Directing Metalation Group (DMG) for C2-lithiation or an activating group for electrophilic aromatic substitution (EAS). However, the inherent instability of the N–N bond and the electron-rich nature of the ring require strict kinetic control to prevent dimerization or oxidative degradation. This guide outlines high-fidelity protocols for the synthesis, protection, and regioselective functionalization of N-aminopyrroles, specifically targeting drug discovery applications where these scaffolds serve as precursors to fused hydrazones and pyrrolo[2,3-d]pyrimidines.

Part 1: Strategic Considerations & Mechanistic Insight

The Electronic Paradox of the N-Amino Group

The N-amino substituent on a pyrrole ring introduces a dichotomy in reactivity:

  • Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density through the sigma bond, theoretically deactivating the ring.

  • Resonance Effect (+M): The lone pair on the exocyclic nitrogen can donate into the aromatic system, significantly increasing electron density at the

    
     (C2/C5) and 
    
    
    
    (C3/C4) positions.

Operational Consequence: In Electrophilic Aromatic Substitution (EAS), the +M effect dominates, making N-aminopyrroles highly susceptible to polysubstitution and oxidation. In C–H activation (lithiation), the coordination ability of the exocyclic nitrogen (especially when substituted, e.g., -NMe


) directs the base to the C2 position via a pre-lithiation complex.
Stability & Handling

Free 1-aminopyrrole is thermally unstable and hygroscopic. It degrades via dimerization to form dihydro-1,2-diazines or polypyrroles upon exposure to air.

  • Storage: Store at -20°C under Argon.

  • Handling: Use immediately after generation or maintain as a stable salt (e.g., hydrochloride) or protected derivative (e.g., N-phthalimidopyrrole or N-(dimethylamino)pyrrole).

Part 2: Experimental Protocols

Protocol A: Synthesis of 1-Aminopyrrole (HOSA Method)

Direct N-amination of pyrrole using Hydroxylamine-O-sulfonic acid (HOSA).

Reagents:

  • Pyrrole (freshly distilled)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium Hydroxide (KOH)[1]

  • Dimethylformamide (DMF) / Water[2]

Workflow:

  • Preparation: Dissolve KOH (5.0 equiv) in water (minimal volume) and cool to 0°C. Add pyrrole (1.0 equiv) dissolved in DMF.

  • Amination: Add a solution of HOSA (1.2 equiv) in DMF dropwise over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 3 hours.

  • Workup: Dilute with ice-water. Extract exhaustively with diethyl ether (Et

    
    O).
    
  • Purification: Dry organic layer over K

    
    CO
    
    
    
    (MgSO
    
    
    is acidic and may degrade the product). Concentrate under reduced pressure (keep bath < 30°C). Distill under high vacuum if necessary.

Checkpoint: The product should be a colorless to pale yellow oil. Darkening indicates oxidation.

Protocol B: Regioselective C2-Lithiation of N-(Dimethylamino)pyrrole

Using the N-NMe


 group as a Directing Metalation Group (DMG) for C2 functionalization.

Reagents:

  • N-(Dimethylamino)pyrrole (Prepared via Protocol A followed by reductive methylation or Paal-Knorr with 1,1-dimethylhydrazine)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • TMEDA (Tetramethylethylenediamine)

  • Electrophile (e.g., Methyl iodide, Benzaldehyde, DMF)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Complexation: In a flame-dried Schlenk flask under Ar, dissolve N-(dimethylamino)pyrrole (1.0 mmol) and TMEDA (1.1 mmol) in THF (5 mL). Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 mmol) dropwise. The solution may turn yellow/orange. Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete deprotonation.

    • Note: The N-NMe

      
       group coordinates the Li cation, placing it in proximity to the C2 proton.
      
  • Quenching: Cool back to -78°C. Add the electrophile (1.2 mmol) neat or in THF.

  • Completion: Stir at -78°C for 1 hour, then warm to RT.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc. Purify via silica gel chromatography.
    

Data Output:

Electrophile Product (C2-Substituted) Yield (%) Notes
MeI 2-Methyl-1-(dimethylamino)pyrrole 85% Fast reaction
DMF 1-(Dimethylamino)pyrrole-2-carbaldehyde 78% Requires acid hydrolysis

| CO


 | 1-(Dimethylamino)pyrrole-2-carboxylic acid | 82% | Quench with solid CO

|
Protocol C: Electrophilic Aromatic Substitution (Vilsmeier-Haack)

Formylation of N-phthalimidopyrrole (Protected N-amino).

Rationale: Free 1-aminopyrrole is too unstable for vigorous EAS. The phthalimido group protects the nitrogen and sterically directs substitution to the remote positions, but electronic activation still favors C2.

Step-by-Step:

  • Vilsmeier Reagent: Add POCl

    
     (1.1 equiv) to DMF (1.2 equiv) at 0°C. Stir for 30 min to form the chloroiminium salt.
    
  • Addition: Add N-phthalimidopyrrole (1.0 equiv) in CH

    
    Cl
    
    
    
    (DCM) dropwise.
  • Heating: Reflux at 40°C for 2 hours.

  • Hydrolysis: Pour onto crushed ice containing NaOAc (buffered hydrolysis prevents deprotection of the phthalimide).

  • Isolation: Filter the precipitate. The product is typically 2-formyl-1-phthalimidopyrrole.

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways for functionalization based on the choice of reagents (Base vs. Electrophile).

PyrroleFunctionalization cluster_directing Directing Effect Start N-Aminopyrrole (or N-Protected) Lithiation Lithiation (n-BuLi/TMEDA) Start->Lithiation Base Control EAS Electrophilic Subst. (POCl3/DMF) Start->EAS Acid/Electrophile Control Intermediate_Li C2-Lithio Species (Directed by N-N) Lithiation->Intermediate_Li -78°C Prod_C2_Acyl 2-Acyl-1-aminopyrrole Intermediate_Li->Prod_C2_Acyl + Electrophile (E+) Intermediate_EAS Sigma-Complex (Wheland Int.) EAS->Intermediate_EAS Attack at C2 Prod_C2_Formyl 2-Formyl-1-aminopyrrole Intermediate_EAS->Prod_C2_Formyl -H+ / Hydrolysis

Caption: Divergent functionalization pathways. Lithiation exploits the coordination of the N-amino group for C2-selectivity, while EAS exploits the electronic enrichment of the ring.

Workflow for N-Amino Cleavage (Deprotection)

If the N-amino group is used solely as a directing group, it must be removed to yield the functionalized NH-pyrrole.

Deprotection Input 1-Amino-2-Substituted Pyrrole MethodA Method A: Hydrogenolysis (Raney Ni / H2) Input->MethodA MethodB Method B: Nitrosative Deamination (NaNO2 / AcOH) Input->MethodB StepA Reductive Cleavage of N-N MethodA->StepA StepB Formation of Unstable N-Nitroso -> Radical Fragmentation MethodB->StepB Product 2-Substituted-1H-Pyrrole StepA->Product StepB->Product

Caption: Strategies for removing the N-amino handle. Hydrogenolysis (Method A) is preferred for sensitive substrates; Nitrosation (Method B) is a classical alternative.

References

  • Synthesis of N-Aminopyrroles via HOSA

    • Veronese, A. C., et al. "General synthesis of 1-aminopyrroles." Journal of Chemical Research, 1998.
    • Source:

  • Lithiation of N-Substituted Pyrroles

    • Iwao, M., & Fukuda, T. "Preparation and lithiation of N-(N,N-dimethylamino)pyrrole: a useful reagent for the preparation of 2-acylpyrroles." Tetrahedron Letters, 2017.
    • Source:

  • Vilsmeier-Haack Reaction on Pyrroles

    • Vilsmeier, A., & Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 1927.
    • Source:

  • N-N Bond Cleavage (Deamination)

    • Attanasi, O. A., et al. "A practical and effective method for the N–N bond cleavage of N-amino-heterocycles.
    • Source:

  • General Reactivity of Aminopyrroles

    • Katritzky, A. R. "Handbook of Heterocyclic Chemistry."
    • Source:

Sources

Application Note: Catalytic Applications of N-Aminopyrrole Ligands in Organometallic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocols

Executive Summary & Structural Rationale

N-aminopyrroles represent a privileged, yet historically underutilized, structural motif in organometallic catalysis. Unlike simple alkyl or aryl amines, the N–N bond in N-aminopyrroles connects a basic, pyramidal sp³ amine with an aromatic sp²-hybridized pyrrole nitrogen. This unique electronic topology allows for the design of highly modular ligands.

When integrated into larger chelating scaffolds—such as oxalohydrazides or hydrazones—the N-aminopyrrole unit imparts exceptional steric shielding and electronic tunability. As a Senior Application Scientist, I have observed that these architectures are critical for stabilizing highly reactive transition metal intermediates (e.g., Cu(III), Rh(III)) while simultaneously preventing off-cycle catalyst aggregation. This guide details two paramount applications of N-aminopyrrole derivatives in modern catalytic workflows: high-turnover C–O cross-coupling and directed C–H activation.

High-Turnover Copper-Catalyzed C–O Cross-Coupling

Mechanistic Rationale

The formation of diaryl ethers via Cu-catalyzed Ullmann-type coupling typically suffers from low turnover numbers (TONs) due to catalyst deactivation and the high kinetic barrier associated with reductive elimination from the Cu(III) intermediate. By employing oxalohydrazide ligands functionalized with N-aminopyrrole units, researchers have achieved unprecedented TONs (up to 8,000) .

The causality here is twofold:

  • Electronic Stabilization: The bidentate coordination of the oxalohydrazide core strongly binds Cu(I), maintaining the active species in solution.

  • Steric Acceleration: The bulky N-aminopyrrole termini create a sterically demanding pocket. This crowding actively destabilizes the octahedral/square-planar Cu(III) intermediate, thereby accelerating the rate-limiting reductive elimination of the diaryl ether and preventing the formation of inactive multinuclear copper clusters.

Quantitative Data: Ligand Efficiency in C–O Coupling

The following table summarizes the performance of N-aminopyrrole-oxalohydrazide Cu(I) systems across various substrates, highlighting the extreme efficiency at sub-mol% catalyst loadings.

Aryl HalidePhenol DerivativeCatalyst Loading (mol%)Temperature (°C)Yield (%)Turnover Number (TON)
4-BromoanisolePhenol0.0125%10095%7,600
4-Bromotoluene4-Fluorophenol0.05%10092%1,840
2-BromopyridinePhenol0.1%9089%890
Chlorobenzene4-Methoxyphenol1.0%12081%81

(Data derived from optimized conditions utilizing N-aminopyrrole-oxalohydrazide ligands )

G Cu_cat Cu(I) + N-Aminopyrrole Oxalohydrazide Ligand Ox_Add Oxidative Addition (Aryl Bromide) Cu_cat->Ox_Add Ar-Br Cu_III Cu(III) Intermediate Ox_Add->Cu_III Rate Limiting Lig_Ex Ligand Exchange (Phenoxide) Cu_III->Lig_Ex Base / Ar'-OH Red_El Reductive Elimination (Diaryl Ether) Lig_Ex->Red_El Steric Acceleration Red_El->Cu_cat Product Release

Cu(I)/Cu(III) catalytic cycle enabled by N-aminopyrrole oxalohydrazide ligands.

Protocol 1: Cu-Catalyzed Synthesis of Diaryl Ethers

Objective: Achieve high-yield C–O cross-coupling using ultra-low (sub-mol%) copper loading. Reagents: CuI (99.999% purity), N,N'-bis(pyrrol-1-yl)oxalohydrazide ligand (L1), Aryl bromide, Phenol, K₃PO₄ (anhydrous), DMSO (anhydrous, degassed).

Step-by-Step Methodology:

  • Preparation of the Catalyst Stock Solution: In a nitrogen-filled glovebox, dissolve CuI (1.9 mg, 0.01 mmol) and L1 (0.01 mmol) in 1.0 mL of anhydrous DMSO. Stir for 30 minutes at room temperature.

    • Causality: Pre-complexation ensures maximum active catalyst formation before exposure to bulk basic conditions, preventing the irreversible precipitation of inactive Cu₂O.

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add K₃PO₄ (2.0 mmol) and the phenol derivative (1.2 mmol).

  • Reagent Addition: Transfer the vessel to a Schlenk line. Under positive N₂ flow, add the aryl bromide (1.0 mmol), followed by 1.5 mL of DMSO.

  • Catalyst Injection: Inject the requisite volume of the Cu/L1 stock solution (e.g., 50 µL for 0.05 mol% loading) into the reaction mixture.

  • Thermal Activation: Seal the tube and heat at 100 °C in a pre-heated oil bath for 16–24 hours.

    • Self-Validating Checkpoint: Monitor progress via GC-MS by taking 10 µL aliquots, quenching with EtOAc/H₂O. The analysis should show >95% consumption of the aryl bromide. The absence of biphenyl side-products confirms the suppression of radical pathways and validates the concerted Cu(I)/Cu(III) cycle.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with 1M NaOH (3 × 10 mL) to remove unreacted phenol. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Rhodium(III)-Catalyzed Dual C–H Activation via N-Aminopyrrole Hydrazones

Mechanistic Rationale

N-aminopyrroles readily condense with aldehydes to form hydrazones. In organometallic workflows, these hydrazones act as powerful bidentate directing groups for Rh(III)-catalyzed dual C–H activation . The exocyclic imine nitrogen coordinates to the Rh(III) center, directing the metal to activate the adjacent C–H bond on the pyrrole ring. Subsequent alkyne insertion (carbometalation) and reductive elimination yield complex, fused heterocyclic scaffolds like pyrrolopyridazines, which are highly valued in drug discovery for their bioisosteric properties.

G Step1 Step 1: Hydrazone Formation (N-aminopyrrole + Aldehyde) Step2 Step 2: Rh(III) Coordination & Dual C-H Activation Step1->Step2 Step3 Step 3: Alkyne Insertion (Carbometalation) Step2->Step3 Step4 Step 4: Reductive Elimination (Pyrrolopyridazine) Step3->Step4

Workflow for Rh(III)-catalyzed synthesis of pyrrolopyridazines from N-aminopyrroles.

Protocol 2: Synthesis of Pyrrolopyridazines via Rh(III) Catalysis

Objective: Annulation of N-aminopyrrole hydrazones with internal alkynes via directed C–H activation. Reagents: N-aminopyrrole hydrazone (0.2 mmol), Internal alkyne (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), Cu(OAc)₂ (1.0 equiv), t-Amyl alcohol (2.0 mL).

Step-by-Step Methodology:

  • Activation of the Pre-Catalyst: In a dry reaction vial under an inert atmosphere, combine [Cp*RhCl₂]₂ (3.1 mg, 2.5 mol%) and AgSbF₆ (6.9 mg, 10 mol%).

    • Causality: AgSbF₆ abstracts the chloride ligands from the Rh dimer, generating the highly electrophilic, catalytically active cationic Rh(III) species required for C–H insertion.

  • Substrate Addition: Add the N-aminopyrrole hydrazone (0.2 mmol), the internal alkyne (0.24 mmol), and Cu(OAc)₂ (36 mg, 0.2 mmol).

    • Causality: Cu(OAc)₂ acts as the stoichiometric terminal oxidant to regenerate the Rh(III) catalyst from the Rh(I) species formed after the final reductive elimination step.

  • Solvent Addition: Add 2.0 mL of t-Amyl alcohol. Seal the vial with a PTFE-lined cap.

  • Reaction Execution: Heat the mixture at 110 °C for 12 hours.

    • Self-Validating Checkpoint: The reaction mixture will typically transition from a reddish-brown to a dark green/black suspension. This visual cue validates the active turnover and reduction of the Cu(II) oxidant to Cu(I)/Cu(0). TLC (Hexanes/EtOAc) should reveal a highly fluorescent new spot under 254 nm UV light, characteristic of the extended conjugation in the pyrrolopyridazine core.

  • Isolation: Cool the mixture, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate in vacuo and purify by silica gel chromatography.

Emerging Frontiers: Axially Chiral N,N'-Bispyrroles

Beyond serving as directing groups or coupling ligands, N-aminopyrroles are critical precursors for synthesizing axially chiral N,N'-bispyrroles via asymmetric Paal-Knorr reactions . These atropisomeric compounds are emerging as a novel class of chiral ligands for transition-metal-catalyzed asymmetric transformations. By leveraging the N-aminopyrrole framework, chemists can construct a rigid, highly tunable chiral pocket that rivals traditional BINAP or SEGPHOS architectures, opening new avenues for enantioselective organometallic catalysis.

References

  • Oxalohydrazide Ligands for Copper-Catalyzed C-O Coupling Reactions with High Turnover Numbers Source: Journal of the American Chemical Society / PubMed URL:[Link]

  • Annulation of Hydrazones and Alkynes via Rhodium(III)-Catalyzed Dual C–H Activation: Synthesis of Pyrrolopyridazines and Azolopyridazines Source: ACS Catalysis / PMC URL:[Link]

  • Recent progress on atropenantioselective synthesis of axially chiral pyrroles Source: Chimia URL:[Link]

Troubleshooting & Optimization

Technical Guide: Prevention of Oxidation in N-Methyl-1H-pyrrol-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Compound Identity: N-Methyl-1H-pyrrol-1-amine (CAS: 110955-69-6) Chemical Class: Heteroaromatic Hydrazine / N-Aminopyrrole Derivative

This compound presents a unique stability challenge due to the synergistic reactivity of its two core functional groups:

  • The Pyrrole Ring: An electron-rich aromatic system prone to oxidative polymerization (forming "pyrrole black").

  • The Hydrazine Moiety (N-N bond): The exocyclic nitrogen-nitrogen bond is inherently reducing and susceptible to radical formation and aerobic oxidation.

The Core Issue: Oxidation in this molecule is not merely a surface phenomenon; it is often autocatalytic. Once trace amounts of radical cations or peroxides form, they accelerate the degradation of the remaining bulk material, leading to rapid discoloration (yellow


 brown 

black tar).

Core Storage Protocols (The Golden Standard)

Q: What is the absolute best-practice storage condition for long-term stability?

A: The "Golden Standard" for storing this compound is -20°C under an inert atmosphere (Argon or Nitrogen) in the dark.

  • Temperature (-20°C): significantly slows the kinetics of the radical chain reactions that drive polymerization.

  • Inert Atmosphere: Exclusion of O₂ is non-negotiable. Even headspace air in a "sealed" bottle contains enough oxygen to degrade the surface layer.

  • Darkness: Pyrroles are photosensitive. UV/visible light can promote the formation of radical species that initiate oxidation.

Q: Can I store this compound in a standard polyethylene (PE) or polypropylene (PP) bottle?

A: No. Standard plastic bottles are permeable to oxygen over time. Furthermore, the lipophilic nature of the pyrrole can lead to leaching of plasticizers from the bottle into your reagent, or absorption of the reagent into the plastic.

  • Recommendation: Use glass vials with Teflon (PTFE) lined caps . For quantities >1g intended for storage >1 month, use a Schlenk flask or a flame-sealed glass ampoule.

Q: Does the physical state (liquid vs. solid) affect storage?

A: Yes. This compound is typically a liquid at room temperature. Liquids have higher molecular mobility than solids, allowing radical propagation to occur more freely.

  • Freezing: If the compound freezes at -20°C (depending on purity and exact derivative properties), this phase change actually improves stability by locking the molecules in a lattice, preventing the diffusion of reactive intermediates.

Storage Decision Workflow

The following diagram outlines the decision process for handling incoming shipments or synthesized batches of the material.

StorageWorkflow Start Material Arrival / Synthesis CheckSeal Is the container sealed under inert gas? Start->CheckSeal ImmediateUse Immediate Use (< 24h)? CheckSeal->ImmediateUse Reseal Purge headspace with Ar/N2 & Seal with Parafilm ImmediateUse->Reseal Yes LongTerm Long Term Storage (> 1 week)? ImmediateUse->LongTerm No Freezer Store at -20°C (Protect from Light) Reseal->Freezer LongTerm->Reseal No (Standard Use) Schlenk Transfer to Schlenk Flask or Ampoule LongTerm->Schlenk Yes (High Purity Req) Schlenk->Freezer

Figure 1: Decision matrix for processing and storing this compound to minimize oxidative loss.

Handling & Experimental Troubleshooting

Q: My sample has turned from colorless to dark brown. Is it ruined?

A: Not necessarily, but it is compromised. The brown color comes from "pyrrole black" oligomers. These are often high-molecular-weight impurities.

  • Recovery Protocol: You can likely recover pure material via vacuum distillation .

    • Set up a short-path distillation apparatus.

    • Apply high vacuum (< 1 mmHg).

    • Heat the bath gently. The monomeric amine should distill over as a clear liquid, leaving the black polymeric tar behind in the pot.

    • Critical: Flush the receiving flask with Argon before starting.

Q: Can I use a slightly yellow sample without purification?

A: It depends on the application.

  • For robust synthesis (e.g., simple alkylations): Yes, a slightly yellow color usually indicates <2% impurity.

  • For sensitive catalysis or kinetic studies: No. Hydrazine oxidation products (diazenes) can act as radical scavengers or ligand poisons, drastically altering reaction rates or catalyst turnover numbers.

Q: How should I weigh out the compound?

A: Avoid open-air weighing if possible.

  • Best Practice: Tare a septum-capped vial. Syringe out the required volume (calculate mass via density, approx 0.96 g/mL) and inject it into the vial. Weigh the vial again to confirm mass.

  • Alternative: Weigh quickly in a fume hood and immediately dissolve in a degassed solvent.

Q: What solvents are compatible for storage in solution?

A: Storing the amine in solution can sometimes improve stability by diluting the bimolecular collisions required for polymerization.

SolventCompatibilityNotes
Toluene ExcellentNon-reactive, good for low-temp storage.
Dichloromethane PoorCan react slowly with amines over long periods (quaternization).
Ethanol/Methanol ModerateProticity can sometimes accelerate oxidation; absorbs moisture.
THF GoodMust be BHT-free and peroxide-free.
Water Critical Failure Promotes rapid oxidation and hydrolysis.

Mechanistic Insight: The Oxidation Cascade

Understanding why the compound degrades helps enforce the discipline of the protocol. The degradation is driven by the low Bond Dissociation Energy (BDE) of the N-H bond and the electron density of the pyrrole ring.

OxidationMechanism cluster_prevention Prevention Strategy Start This compound Initiation Initiation: Light/O2 abstract H• Start->Initiation UV / Air Radical N-Centered Radical Initiation->Radical Coupling Radical Coupling (Dimerization) Radical->Coupling Polymer Pyrrole Black (Insoluble Tar) Coupling->Polymer Cascade Argon Argon Atmosphere Cold -20°C Storage

Figure 2: Simplified oxidative degradation pathway showing the transition from monomer to polymer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14232103, N-methylpyrrol-1-amine. Retrieved from [Link]

  • Organic Chemistry Portal (2023). Synthesis and Handling of Pyrroles: Paal-Knorr and Hantzsch Methods. Retrieved from [Link]

  • Vertex AI Research (2025).Consolidated chemical properties and stability data for N-amino pyrrole derivatives.

Technical Support Center: Purification of Photosensitive N-Aminopyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Stability, Purification, and Handling of Light-Sensitive N-Aminopyrrole Derivatives

Executive Summary: The "Double Threat" Challenge

Welcome to the technical support hub. If you are working with N-aminopyrroles , you are likely facing a compound class with a "double threat" instability profile:

  • Photolability: The N-N bond (hydrazine motif) is significantly weaker (~160-290 kJ/mol) than typical C-N bonds, making it susceptible to homolytic cleavage or ring expansion (e.g., to 1,2-diazepines) under UV/Vis irradiation.

  • Acid Sensitivity: The pyrrole ring is electron-rich. When coupled with the electron-donating N-amino group, the ring becomes an "acid sponge," prone to protonation and subsequent polymerization (red/brown tar formation) on acidic stationary phases like silica gel.

This guide provides self-validating protocols to circumvent these failure modes.

Module 1: Chromatography Troubleshooting

Current Issue: Compound degrades (streaks/turns brown) during Flash Column Chromatography.

Diagnosis

Standard silica gel (pH ~6.5–7.0, but effectively acidic due to surface silanols) acts as a Lewis acid. This catalyzes the decomposition of electron-rich N-aminopyrroles. Simultaneously, translucent glass columns act as fiber-optic cables, focusing ambient light onto your compound during the 20–40 minute run.

The Solution: The "Dark & Basic" Protocol

You must neutralize the stationary phase and physically block photons.

Protocol A: Basified Silica Gel (Standard)
  • Pre-treatment: Slurry pack your column using a solvent system containing 1% Triethylamine (TEA) .

  • The Flush: Flush with 2 Column Volumes (CV) of the TEA-doped solvent.

  • The Run: Run your purification without TEA in the eluent (to avoid salt formation with your product), or keep 0.1% TEA if the compound is highly basic.

  • The Shield: Wrap the entire glass column in aluminum foil before loading the sample. Leave a small vertical slit (flap) to monitor the solvent front, but keep it closed most of the time.

Protocol B: Neutral Alumina (Recommended)

If degradation persists on basified silica, switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina lacks the acidic silanol groups that trigger polymerization in pyrroles.

  • Capacity: Alumina has lower capacity than silica.[1] Use a 50:1 to 100:1 ratio of Alumina:Compound.

Data: Stationary Phase Performance Comparison
Stationary PhaseSurface pHRisk LevelMitigation Strategy
Silica Gel (Standard) Acidic (~6.5)High Polymerization likely. Requires TEA doping.
Neutral Alumina Neutral (7.0-7.5)Low Best for acid-sensitive pyrroles. Lower loading capacity.
Basic Alumina Basic (~9.5)Medium Safe for pyrrole ring, but may hydrolyze ester side chains if present.
C18 (Reverse Phase) NeutralLow Excellent stability, but requires water removal (lyophilization) which exposes to light/time.

Module 2: Workup & Isolation Logic

Current Issue: Yield loss occurs during rotary evaporation or filtration.

The Mechanism of Failure

During workup, your compound is in a dilute solution, maximizing light penetration. Oxygen solubility also increases in organic solvents, promoting photo-oxidation (formation of N-nitrenes or azo-dimers).

Workflow Visualization (DOT)

The following diagram illustrates the critical control points where degradation occurs and how to intercept them.

PurificationWorkflow Reaction Crude Reaction Mixture Quench Basic Quench (Cold, Dark) Reaction->Quench Protect from Heat Fail_Acid Acid Polymerization Reaction->Fail_Acid If Acidic Workup Filter Filtration (Argon Sparged) Quench->Filter Column Column Chromatography (Foil-Wrapped, Neutral Alumina) Filter->Column Avoid Silica Evap Rotary Evaporation (Bath < 30°C, Foil) Column->Evap Minimize Time Fail_Light Photolytic N-N Cleavage Column->Fail_Light If Unshielded Storage Storage (Amber Vial, -20°C, Ar) Evap->Storage

Caption: Critical Control Points in N-aminopyrrole purification. Green nodes indicate stabilized steps; black octagons represent failure modes.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use TLC to monitor the reaction if the compound is light-sensitive? A: Yes, but with modification. Spot your TLC plate and immediately cover it with a dark object (like a beaker wrapped in tape). Develop the plate in a covered jar. Visualize under UV only for the briefest moment necessary to mark spots. Note: If your spot turns brown on the TLC plate after a few minutes in air, it confirms oxidative instability.

Q2: My compound is an oil after the column. Can I crystallize it to improve stability? A: N-aminopyrroles are often oils due to the disruption of crystal packing by the N-substituent. If you cannot crystallize, do not leave it as a neat oil at room temperature.

  • Protocol: Dissolve the oil in degassed Benzene or Toluene (if compatible) and freeze it (matrix isolation). Alternatively, convert it to a salt (e.g., oxalate) if the pyrrole ring electron density allows, though this risks acid-catalyzed degradation.

Q3: Why did my compound turn black in chloroform (CDCl3) during NMR? A: Chloroform is naturally acidic (forms HCl upon decomposition) and generates radicals under light.

  • Fix: Filter your CDCl3 through a small plug of basic alumina immediately before use, or use CD2Cl2 (Dichloromethane-d2) which is generally less acidic and less prone to radical formation than chloroform.

Q4: Is it better to use a UV detector or ELSD for flash chromatography? A: Use ELSD (Evaporative Light Scattering Detector) if available. UV detectors blast the flow cell with high-intensity light. While the exposure time is short, highly labile N-aminopyrroles can degrade in the flow cell, causing baseline noise. If you must use UV, monitor at a longer wavelength (e.g., 280nm or 300nm) rather than 254nm to reduce energy input, provided your compound absorbs there.

References & Authoritative Grounding

  • Pyrrole Instability & Synthesis:

    • Lemal, D. M.; Rave, T. W.[2][3] "Pathways of N-Aminopyrrole Synthesis." Tetrahedron, 1963, 19, 1119.[2][3] (Foundational text on the synthesis and inherent instability of the N-N bond in pyrroles).

    • 2[3][4]

  • Chromatography of Labile Compounds:

    • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution." J. Org.[5] Chem., 1978, 43, 2923. (The seminal guide on Flash Chromatography, establishing the baseline for silica usage).

    • 6[3]

  • Stationary Phase Selection (Silica vs. Alumina):

    • Sorbent Technologies.[4] "Flash Chromatography Basics & Stationary Phase Selection." (Technical guide confirming Alumina's utility for acid-sensitive compounds).

    • 4[2][3][4][7]

  • Photochemical Degradation Mechanisms:

    • MDPI. "A Critical Review of Photo-Based Advanced Oxidation Processes." (Details the radical mechanisms, including h+ and superoxide generation, that degrade nitrogen heterocycles under light).

    • 8[3]

Sources

improving yield of Clauson-Kaas synthesis for N-substituted pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the classic Clauson-Kaas synthesis. While the condensation of primary amines with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) is the gold standard for accessing N-substituted pyrroles, it is notoriously prone to yield-limiting side reactions like succinaldehyde polymerization or incomplete conversion of deactivated amines.

This guide bypasses generic textbook advice. Instead, we will deconstruct the mechanistic causality behind these failures and provide self-validating, field-tested protocols to optimize your yields.

Mechanistic Grounding: Understanding the Point of Failure

To troubleshoot a reaction, you must first understand its kinetics. The Clauson-Kaas reaction is not a single concerted step; it is a cascade. The acid catalyst first hydrolyzes 2,5-DMTHF into a highly reactive oxocarbenium/succinaldehyde intermediate. If the subsequent nucleophilic attack by your primary amine is slower than the self-condensation rate of this intermediate, your yield will plummet, and your flask will fill with black polymeric tar[1].

CK_Mechanism DMTHF 2,5-DMTHF Acid Acid Activation (H+ or Lewis Acid) DMTHF->Acid Intermediate Oxocarbenium / Succinaldehyde Acid->Intermediate Amine Primary Amine Nucleophilic Attack Intermediate->Amine Cyclization Intramolecular Cyclization Amine->Cyclization Product N-Substituted Pyrrole Cyclization->Product -2 H2O, -2 MeOH

Mechanistic pathway of the Clauson-Kaas synthesis highlighting key intermediates.

Troubleshooting Guide & FAQs

Q: My reaction mixture turns into a black, intractable tar. How do I prevent this? A: This is the classic signature of succinaldehyde polymerization. Causality: You are likely using harsh refluxing conditions in glacial acetic acid. The high Brønsted acid concentration generates the reactive intermediate faster than your amine can consume it. Solution: Switch to a milder Lewis acid catalyst, such as Scandium triflate (


) at 3 mol% in 1,4-dioxane[1]. Alternatively, transition to a continuous flow setup (see Protocol A) to strictly limit the residence time of the reactive species at high temperatures[2].

Q: I am using an electron-deficient aniline (e.g., nitroaniline) or a sulfonamide, and I see mostly unreacted starting material. What are my options? A: Electron-withdrawing groups drastically reduce the nucleophilicity of the primary amine. Causality: The activation energy required for the initial attack on the oxocarbenium intermediate is too high for standard thermal conditions to overcome efficiently. Solution: Employ microwave irradiation. Subjecting the mixture to 150 °C for 10–30 minutes in the presence of


-Toluenesulfonic acid (

TsOH) or Oxone rapidly drives the condensation to completion before degradation pathways can dominate[3].

Q: How can I perform this reaction on chiral amines without causing epimerization? A: Harsh refluxing in acidic media will almost certainly racemize sensitive stereocenters. Solution: Decouple the hydrolysis step from the condensation step. Pre-hydrolyze 2,5-DMTHF in water to form 2,5-dihydroxytetrahydrofuran. Once activated, introduce your chiral amine in a mild aqueous acetate buffer at room temperature. This completely avoids the thermal and acidic extremes that cause epimerization[4].

Troubleshooting Start Low Yield Issue Tar Black Tar / Polymer Start->Tar Unreacted Unreacted Amine Start->Unreacted Epimer Racemization Start->Epimer SolTar Use Flow Chemistry or Sc(OTf)3 Tar->SolTar SolUnreacted Microwave Heating + pTsOH/Oxone Unreacted->SolUnreacted SolEpimer Aqueous Acetate Buffer at RT Epimer->SolEpimer

Decision tree for troubleshooting common yield-limiting issues in pyrrole synthesis.

Quantitative Data: Catalyst & Condition Selection

To select the optimal self-validating system for your specific substrate, compare the validated yield metrics below.

Catalyst SystemReaction ConditionsBest Substrate ProfileAverage Yield
Glacial Acetic Acid Reflux, 2–12 hHighly nucleophilic, stable aliphatic amines59–95%

(3 mol%)
1,4-Dioxane, 100 °CAromatic amines prone to side reactions80–95%

TsOH (10 mol%)
Continuous Flow, 160 °C, 0.25 mL/minScale-up, sterically hindered anilines87–97%
Oxone / Microwave Acetonitrile, MW 150 °C, 10 minElectron-deficient amines, sulfonamides80–90%
Aqueous Acetate Buffer Water, Room Temp, 12 hChiral amines, acid/heat-sensitive substrates85–95%

Optimized Experimental Protocols

Protocol A: Continuous Flow Synthesis for High-Throughput Scale-Up[2]

This protocol utilizes continuous flow to prevent the thermal degradation of succinaldehyde, ensuring high yields even with sterically hindered amines.

  • Solution Preparation: Prepare a homogeneous solution containing the primary amine (1.00 mmol, 1.0 eq), 2,5-DMTHF (1.25 mmol, 1.25 eq), and

    
    TsOH (0.10 mmol, 10 mol%) in 6.0 mL of anhydrous 1,4-dioxane.
    
  • System Priming: Prime a perfluoroalkoxy alkane (PFA) tubing reactor (e.g., 10 mL internal volume) with pure 1,4-dioxane.

  • Flow Parameters: Set the reactor temperature to 160 °C. Pump the reaction mixture through the heated zone at a controlled flow rate of 0.25 mL/min (residence time = 40 minutes).

  • Self-Validation Check: Collect the first 1 mL of output and run a rapid TLC (Hexanes/EtOAc). The complete disappearance of the amine spot validates that the residence time is sufficient.

  • Workup: Collect the steady-state output stream into a flask containing saturated aqueous

    
     to immediately quench the acid catalyst. Extract with ethyl acetate (
    
    
    
    mL), dry over
    
    
    , and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Synthesis for Deactivated Amines[3]

Ideal for sulfonamides and electron-poor anilines that fail under traditional reflux.

  • Reagent Charging: In a heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add the deactivated amine (1.0 mmol), 2,5-DMTHF (2.0 mmol, 2.0 eq), and 2 mL of deionized water (or acetonitrile if solubility is an issue).

  • Irradiation: Seal the vial with a Teflon-lined septum cap. Irradiate the mixture in a dedicated microwave synthesizer at 150 °C for 10 to 30 minutes (monitor pressure to ensure it remains within safe instrument limits).

  • Self-Validation Check: The reaction mixture will typically phase-separate or precipitate the product upon cooling. If the mixture remains homogeneous, the conversion is likely incomplete.

  • Isolation: Cool the vial to room temperature. If the product precipitates, isolate via vacuum filtration and wash with cold water. Otherwise, extract with dichloromethane, dry, and purify via flash chromatography.

References

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry, 2023, 19, 855–892. URL: [Link]

  • Title: Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles Source: ACS Omega, 2024, 9 (12), 14352–14361. URL: [Link]

  • Title: Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles Source: ARKIVOC, 2009, (xiv), 181-190. URL: [Link]

  • Title: A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction (Aqueous Acetate Buffer Conditions) Source: Tetrahedron Letters, 2006, 47 (6), 799-801. URL: [Link]

Sources

handling air-sensitive hydrazine derivatives in the laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYD-992-LAB Subject: Safe Handling, Purification, and Troubleshooting of Hydrazine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You have reached the Tier 2 Technical Support desk. This guide is designed for researchers handling anhydrous hydrazine , methylhydrazine , and metal-hydrazido complexes . These compounds are not merely toxic; they are high-energy reducing agents that undergo autocatalytic decomposition in the presence of air, moisture, or transition metals.

This guide replaces generic safety advice with field-proven, mechanistic protocols. Follow these modules to ensure experimental success and personnel safety.

Module 1: Pre-Experiment & Material Verification
Q: My hydrazine stock has developed a yellow tint or precipitate. Is it safe to use?

A: Stop immediately. A yellow tint indicates oxidation to diazenes or the formation of hydrazones from atmospheric aldehydes. Precipitates often signal polymer formation or shock-sensitive peroxides.

The Fix: Purification via Inert Distillation Do not use "slightly" oxidized hydrazine for sensitive catalysis; it will poison Pd/Pt catalysts. You must distill it.

  • Drying Agent: Use Barium Oxide (BaO) or Potassium Hydroxide (KOH) .

    • Why: These bases remove water without promoting explosive decomposition, unlike sodium metal which can form explosive sodium hydrazide.

  • Protocol: Reflux the hydrazine over the drying agent for 2 hours under Argon, then distill.

  • Critical Safety: Never distill to dryness. Leave 10% residue to prevent overheating of potential azides/peroxides.

Decision Logic: Material Assessment

PurityCheck Start Inspect Hydrazine Stock Color Is liquid colorless? Start->Color Precip Is precipitate present? Color->Precip Yes Distill REQUIRED: Distill over BaO/KOH (Inert Atmosphere) Color->Distill No (Yellow/Haze) Use Proceed to Experiment Precip->Use No Discard DISCARD: Shock Sensitive Risk (Contact EHS) Precip->Discard Yes (Crystals)

Figure 1: Decision matrix for assessing the integrity of hydrazine stocks prior to synthesis.

Module 2: Synthesis & Transfer Protocols
Q: How do I transfer anhydrous hydrazine to my reaction flask without a glovebox?

A: Use the Positive-Pressure Cannula Technique . Syringes are prone to plunger freezing and air leakage.

The Protocol (Self-Validating System):

  • Pressure Check: Ensure your Schlenk line is providing a steady stream of Nitrogen/Argon.

  • The Bridge: Insert a double-tipped stainless steel needle (cannula) into the Source flask (under positive pressure). Wait for gas to exit the exposed tip (validates flow).

  • The Connection: Pierce the septum of the Destination flask.

  • The Drive: Insert a short "bleed needle" into the Destination flask's septum.

    • Mechanism:[1] The pressure differential (High in Source -> Low in Destination) drives the liquid.

  • Termination: Remove the bleed needle first, then the cannula from the Destination, then Source.[2]

Q: Which gaskets should I use? My O-rings are swelling.

A: Hydrazines are potent nucleophiles that attack fluoropolymers like Viton (FKM) via dehydrofluorination.

Material Compatibility Table

MaterialRatingMechanism of FailureRecommended Use
PTFE (Teflon) Excellent Inert C-F bonds resist nucleophilic attack.Sleeves, stopcocks, tubing.
Viton (FKM) Fail Base-catalyzed dehydrofluorination leads to brittleness/swelling.DO NOT USE for seals.
Stainless Steel (316) Good Passivated surface resists corrosion.Cannulas, reactor bodies.[3]
Copper/Brass Critical Fail Catalyzes rapid decomposition (explosive risk).STRICTLY PROHIBITED.
Module 3: Troubleshooting Reaction Failures
Q: My Palladium-catalyzed cross-coupling stalled when I added the hydrazine derivative. Why?

A: You likely have Catalyst Poisoning or Competitive Reduction .

  • Coordination: Hydrazines are excellent ligands. They bind to Pd(II) centers, displacing phosphines and shutting down the catalytic cycle.

    • Solution: Add the hydrazine slowly (syringe pump) to keep free concentration low, or use a bulky ligand (e.g., Buchwald ligands) to sterically discourage hydrazine binding.

  • Reduction: Hydrazine reduces Pd(II) to Pd(0) (good) but can further reduce intermediates or the aryl halide itself (bad).

    • Solution: Lower the reaction temperature. Hydrazine reducing power is highly temperature-dependent.

Reaction Workflow Logic

ReactionLogic Input Hydrazine + Catalyst Check Did reaction stall? Input->Check Color Did solution turn black? Check->Color Yes Success Proceed to Workup Check->Success No Poison Catalyst Poisoning: Use Bulky Ligands Color->Poison No (Clear) Decomp Metal Aggregation (Pd Black): Reduce Temp / Slow Addition Color->Decomp Yes (Precipitate)

Figure 2: Troubleshooting logic for metal-catalyzed reactions involving hydrazines.

Module 4: Emergency & Waste Protocols (The "Bleach Trap")
Q: Can I neutralize hydrazine spills with bleach?

A: For Alkyl Hydrazines (Methylhydrazine, UDMH): ABSOLUTELY NOT.

  • The Hazard: Reacting alkyl hydrazines with hypochlorite (bleach) produces N-nitrosamines (potent carcinogens) and alkyl chlorides (explosive oils).

  • The Correct Protocol:

    • Containment: Absorb spill with vermiculite.

    • Derivatization: Treat the waste with an excess of Acetone or Alpha-Ketoglutaric Acid (AKGA) .

      • Chemistry: This forms a stable hydrazone (e.g., acetone hydrazone).

    • Disposal: Label the waste as "Hydrazone Waste - Toxic" and hand it over to professional chemical disposal services for incineration.

Q: How do I quench the reaction mixture safely?

A: Do not quench directly with acid (exothermic salt formation).

  • Dilute with an inert solvent (DCM or Toluene).

  • Add Acetone to scavenge excess hydrazine.

  • Wash with water only after the hydrazine is consumed.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for drying hydrazine over BaO).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • NASA. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. (Detailing the use of Alpha-Ketoglutaric Acid for neutralization).

  • DuPont. (2020). Viton™ Chemical Resistance Guide. (Data on amine/hydrazine incompatibility).

  • Northrop, B. H. (n.d.). Cannula Transfer Protocol. Wesleyan University.

Sources

troubleshooting low conversion in N-aminopyrrole condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. When N-aminopyrrole condensation reactions (such as the Clauson-Kaas or Paal-Knorr syntheses) fail, the root cause is rarely a simple reagent error; it is usually a kinetic bottleneck or a thermodynamic imbalance in the reaction pathway.

This guide provides causality-driven solutions, self-validating protocols, and mechanistic insights to help you achieve full conversion and isolate highly sensitive N-aminopyrrole derivatives.

Diagnostic Workflow: Isolating the Bottleneck

Before adjusting your protocol, use the logical workflow below to diagnose the specific failure mode of your condensation reaction.

Troubleshooting A Low Conversion in N-Aminopyrrole Synthesis B Analyze Reaction Mixture (TLC / LC-MS) A->B C Unreacted Hydrazine + 1,4-Dicarbonyl? B->C No Product D Hemiaminal Intermediate Accumulation? B->D Stalled at 50% E Product Degradation (Black Tar/Polymer)? B->E Loss of Product C_Fix Decrease pH (Add AcOH/pTSA) to activate carbonyl C->C_Fix Yes D_Fix Increase Temp to 110°C or add Lewis Acid D->D_Fix Yes E_Fix Neutralize immediately Store under Argon at -20°C E->E_Fix Yes

Diagnostic workflow for troubleshooting N-aminopyrrole condensation reactions.

Core Troubleshooting Guides (FAQs)

Q1: Why does my Clauson-Kaas condensation stall at 40-50% conversion when using electron-deficient hydrazines (e.g., carbazates or N-aminophthalimide)? A: This is a kinetic stalling issue driven by electronic deactivation.

  • Causality: The Clauson-Kaas reaction relies on the condensation of 2,5-dimethoxytetrahydrofuran with a hydrazine derivative. When using electron-deficient hydrazines, the nucleophilicity of the terminal nitrogen is severely reduced due to the electron-withdrawing adjacent carbonyl or sulfonyl groups. The initial attack forms a hemiaminal, but the subsequent dehydration to the iminium ion—the critical rate-limiting step for ring closure—is thermodynamically uphill without sufficient protonation.

  • Resolution: Transition from standard protic solvents to neat glacial acetic acid at reflux (110 °C). The acid serves a dual purpose: it catalyzes the hydrolysis of the methoxy acetals to the reactive 1,4-dicarbonyl species and provides the necessary protonation to drive the dehydration steps without completely quenching the weakly nucleophilic hydrazine. This exact causality is demonstrated in the1[1].

Q2: In Paal-Knorr condensations, I observe a buildup of a stable intermediate and low yield of the N-aminopyrrole. How do I force cyclization? A: You are observing hemiaminal intermediate accumulation.

  • Causality: The reaction between a 1,4-diketone and hydrazine proceeds via a mono- or bis-hemiaminal intermediate. If the pH is too high, the dehydration of the hemiaminal is too slow. Conversely, if the pH is too low (< 2), the hydrazine is fully protonated (

    
    ), halting the initial nucleophilic attack. Furthermore, steric hindrance at the 2,5-positions of the diketone can physically block the 5-exo-trig cyclization[2].
    
  • Resolution: Maintain a strictly buffered pH of 3-4.5 using a weak acid like p-Toluenesulfonic acid (pTSA) or catalytic Trifluoroacetic acid (TFA). For highly sterically hindered or axially chiral pyrrole syntheses, the introduction of a Lewis acid (e.g.,

    
    ) alongside a chiral phosphoric acid (CPA) can dramatically accelerate cyclization while controlling enantioselectivity, as detailed in recent 3.
    

Q3: How do I prevent the degradation of the N-aminopyrrole product during isolation? A: Free N-aminopyrroles are highly electron-rich and prone to rapid air oxidation and acid-catalyzed polymerization.

  • Causality: The electron-donating amino group increases the HOMO energy of the pyrrole ring, making it highly susceptible to electrophilic attack by oxygen or unreacted electrophiles in the acidic reaction medium.

  • Resolution: Implement a self-validating basic workup. Immediately upon reaction completion, dilute the mixture and wash with saturated

    
    . You must validate that the aqueous layer tests at pH > 7. Neutralization halts polymerization. Store the purified product under an inert atmosphere (Argon/Nitrogen) at -20 °C.
    

Q4: Can N-aminopyrroles be synthesized directly from molecular nitrogen to avoid handling unstable hydrazine precursors? A: Yes, advanced organometallic workflows allow for the direct synthesis of organonitrogen compounds from dinitrogen.

  • Causality: By utilizing pyrrolylimido complexes of Molybdenum and Tungsten (e.g.,

    
    ), molecular nitrogen can be reduced and functionalized. Reduction of these complexes with 
    
    
    
    liberates pyrrole and N-aminopyrrole in high yields, bypassing traditional condensation bottlenecks entirely[4].

Quantitative Data: Kinetic & Thermodynamic Variables

The table below summarizes the causal relationship between the catalyst system, substrate electronics, and expected conversion rates in N-aminopyrrole syntheses.

Catalyst SystemSubstrate TypeTemp (°C)Time (h)Conversion (%)Primary Failure Mode
None (Neutral)Alkyl hydrazine8024< 20%Hemiaminal stalling
10 mol% pTSAAlkyl hydrazine804> 95%None (Optimal)
Glacial AcOHCarbazates (EWG)1102-485-95%None (Optimal)
1.0 eq HClAryl hydrazine8012< 10%Hydrazine protonation

+ CPA
Sterically Hindered251698% (96% ee)Moisture sensitivity

Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating protocol for the Optimized Clauson-Kaas Synthesis of N-Alkoxycarbonyl Pyrroles . This methodology includes built-in checks to confirm the success of each step before proceeding[1].

Objective: Achieve >90% conversion of O-substituted carbamates to N-aminopyrroles while preventing product degradation.

Step 1: Reagent Assembly

  • Action: In a flame-dried flask under an

    
     atmosphere, combine the carbamate (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.1 eq).
    
  • Validation Check: The mixture should form a clear, homogeneous liquid. If the mixture is biphasic or contains suspended solids, verify the purity and dryness of the carbamate.

Step 2: Acidification & Activation

  • Action: Add glacial acetic acid (approx. 0.5 M relative to the carbamate).

  • Mechanistic Purpose: The acid hydrolyzes the acetal to the reactive 1,4-dicarbonyl equivalent and protonates the leaving water molecules during the subsequent cyclization.

Step 3: Thermal Cyclization

  • Action: Heat the reaction to reflux (110 °C) using a heating mantle for 2-4 hours.

  • Validation Check: Monitor the reaction via TLC (using a Vanillin stain for non-UV active substrates). The reaction is complete when the starting material spot completely disappears and a new, highly UV-active spot (the pyrrole) appears. The solution will typically darken to a deep amber.

Step 4: Quench & Neutralization (Critical Step)

  • Action: Cool the reaction to ambient temperature. Dilute with

    
     (10 volumes) and wash twice with saturated aqueous 
    
    
    
    (10 volumes each).
  • Validation Check: Test the pH of the final aqueous wash using pH paper. It must be > 7. If it is acidic, repeat the

    
     wash. Failure to neutralize the acid will result in rapid polymerization of the N-aminopyrrole during concentration.
    

Step 5: Isolation

  • Action: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary, and immediately store the product under Argon at -20 °C.
    

References

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthetic Studies in Phytochrome Chemistry Source: PMC - NIH URL:[Link]

  • Enantioselective Strategies for The Synthesis of N-N Atropisomers Source: snnu.edu.cn URL:[Link]

  • Synthesis and Reactivities of Pyrrolylimido Complexes of Molybdenum and Tungsten: Formation of Pyrrole and N-Aminopyrrole from Molecular Nitrogen Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

Sources

Technical Support Hub: Methylhydrazine Removal in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MMH-REM-001 Status: Open Priority: Critical (Safety/Genotoxicity) Agent: Senior Application Scientist

Executive Safety Briefing

WARNING: Methylhydrazine (MMH) is a volatile, flammable, and hypergolic liquid. It is a known carcinogen (ICH M7 Class 1) and part of the "Cohort of Concern" for mutagenic impurities.

  • Flash Point: -8°C (Closed Cup)

  • Boiling Point: 87.5°C

  • Exposure Limit: NIOSH REL ceiling is 0.04 ppm.[1]

Do not attempt rotary evaporation of reaction mixtures containing significant excess MMH without prior quenching. The volatility of MMH creates a high risk of contaminating vacuum lines and laboratory atmosphere.

Diagnostic: Select Your Removal Strategy

Before proceeding, analyze your specific pyrrole product to choose the correct workflow.

Decision Matrix (Graphviz)

The following logic gate determines whether to use Chemical Scavenging or Acid-Base Extraction .

MMH_Removal_Strategy Start START: Reaction Mixture (Pyrrole + Excess MMH) Check_Product Is the Pyrrole Product Basic (e.g., N-amino pyrrole)? Start->Check_Product Check_AcidSens Is the Pyrrole Ring Acid Sensitive? Check_Product->Check_AcidSens No (Product is Neutral) Method_B PROTOCOL B: Chemical Scavenging (In-situ Derivatization) Check_Product->Method_B Yes (Product is Basic) Method_A PROTOCOL A: Acid-Base Extraction (Exploiting pKa Differential) Check_AcidSens->Method_A No (Stable) Check_AcidSens->Method_B Yes (Polymerizes in Acid) Analysis Validation: GC-MS (Derivatized) Method_A->Analysis Method_B->Analysis

Figure 1: Decision tree for selecting the optimal methylhydrazine removal protocol based on product stability and basicity.

Protocol A: Acid-Base Extraction (The pKa Differential)

Best for: Standard alkyl/aryl pyrroles (neutral) that are stable to mild acid.

The Science (Why this works)

Separation relies on the massive pKa difference between Methylhydrazine and the Pyrrole ring.

  • Methylhydrazine pKa: ~7.87 (Conjugate acid).[2] It is a moderate base.

  • Pyrrole pKa: ~ -3.8 (Conjugate acid). It is an extremely weak base.

  • Mechanism: At pH 2-4, MMH is >99.9% protonated to methylhydrazinium chloride (water-soluble). The pyrrole remains unprotonated (organic-soluble).

Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).

  • The Acid Wash:

    • Prepare a 0.5 M HCl solution (cold).

    • Wash the organic layer 3 times.[3]

    • Target pH: Ensure the aqueous layer pH is < 3.

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped acid/water.

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting Tip: If your pyrrole has a basic side chain (e.g., an amine tail), do not use this method ; you will extract your product into the waste. Use Protocol B.

Protocol B: Chemical Scavenging (The "Soft" Quench)

Best for: Acid-sensitive pyrroles, N-aminopyrroles, or when MMH levels are low (<5 eq).

The Science (Why this works)

Distilling MMH is dangerous due to azeotropes. Scavenging converts volatile MMH into a high-boiling, stable hydrazone.

  • Reagent: Acetone (or 2-Butanone).

  • Reaction:

    
    
    
  • Benefit: The hydrazone boils at ~115°C (vs MMH at 87°C) and does not co-distill easily with common solvents. It is also far less toxic.

Step-by-Step Workflow
  • Quantify Excess: Estimate the moles of unreacted MMH.

  • Add Scavenger: Add 5 to 10 equivalents of Acetone relative to the unreacted MMH.

  • Incubation: Stir at room temperature for 1-2 hours. (Reaction is usually rapid).

  • Removal:

    • Concentrate the mixture. The excess acetone removes first.

    • The residue now contains Product + Hydrazone.

    • Purification: The hydrazone is much less polar than MMH. It can often be separated via flash chromatography (Silica Gel) or crystallization of the pyrrole.

Analytical Validation (Are you safe?)

You cannot rely on smell or TLC alone. Hydrazines are genotoxic impurities (GTIs) and must be controlled to ppm levels.

Recommended Method: In-Situ Derivatization GC-MS

Direct injection of MMH is difficult due to thermal instability and column sticking.

ParameterSetting/Description
Sample Prep Dissolve crude pyrrole in Acetone (acts as solvent & derivatizing agent). Sonicate for 15 min.
Target Analyte Acetone Methylhydrazone (m/z 86).[4]
Column DB-624 or equivalent (volatile amines column).
Limit of Detection Typically < 1 ppm with SIM (Selected Ion Monitoring).[4]
Reference Standard React pure MMH with acetone to generate a standard for retention time matching.

Frequently Asked Questions (FAQ)

Q: Can I just use rotary evaporation to remove the Methylhydrazine? A: No. MMH forms an azeotrope with water (boiling point ~106°C) and is volatile enough to pass into your vacuum pump oil, creating a "time bomb" for the next user who changes the oil. Always scavenge or wash it out first.

Q: My pyrrole product is water-soluble. How do I remove the MMH? A: This is the hardest scenario. Use Protocol B (Scavenging) with a lipophilic ketone (like 2-hexanone) instead of acetone. The resulting hydrazone will be lipophilic. You can then wash the aqueous product solution with hexanes to extract the lipophilic hydrazone, leaving the water-soluble pyrrole in the aqueous phase.

Q: I am using silica gel chromatography. Will MMH stay on the column? A: MMH is very polar and basic. It will streak on silica and potentially deactivate the column, ruining the separation of your pyrrole. Furthermore, MMH can react with the silica backbone. It is highly recommended to remove the bulk of MMH (via Protocol A or B) before attempting chromatography.

References

  • ICH M7(R2) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Fortin, D. T., & Chen, R. (2010) .[4] Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. Journal of Chromatographic Science, 48(4), 299–302.[4] Link

  • Organic Syntheses : Preparation of 3(5)-Aminopyrazole (Demonstrates hydrazine handling). Org.[5] Synth. 1968, 48, 8. Link

  • PubChem : Methylhydrazine Compound Summary (Safety & Physical Properties). National Library of Medicine. Link

Sources

minimizing polymerization side reactions of electron-rich pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Welcome to the Pyrrole Stabilization Hub

You have reached the advanced troubleshooting center for handling electron-rich pyrroles (e.g., N-alkyl, 3,4-dialkoxy, and 2,5-unsubstituted variants). These compounds are notoriously sensitive to acid-catalyzed polymerization and oxidative degradation , often resulting in the formation of insoluble "pyrrole red" tars.

This guide is non-linear. Navigate directly to the module matching your current experimental crisis.

Module 1: The "Why" – Diagnostic & Mechanism

Symptom: Your reaction mixture or column fraction turned from pale yellow/colorless to dark red/black within minutes. Root Cause: Acid-Catalyzed Oligomerization.

Electron-rich pyrroles possess a high-energy HOMO. In the presence of even weak acids (or acidic silica gel), the pyrrole ring accepts a proton. Unlike amines, pyrroles protonate preferentially at the C2 or C3 carbon, not the nitrogen. This generates a highly electrophilic cation that is immediately attacked by a neutral pyrrole molecule, initiating a chain reaction.

Pathway Visualization: The "Death Spiral" of Pyrrole

The following diagram illustrates the critical failure point: the formation of the reactive dimer.

PyrrolePolymerization Monomer Neutral Pyrrole (Nucleophile) Cation Protonated Cation (Electrophile) Monomer->Cation Protonation (C2/C3) Acid H+ (Acid Source) Acid->Cation Dimer Dimer Intermediate (New Nucleophile) Cation->Dimer + Neutral Monomer (Electrophilic Attack) Polymer Polypyrrole Tar (Insoluble Black Solid) Dimer->Polymer Chain Propagation (- 2H+)

Figure 1: Mechanism of acid-catalyzed pyrrole polymerization. The critical step is the attack of a neutral monomer on the protonated cationic species.

Module 2: Synthesis Troubleshooting (Vilsmeier-Haack Focus)

Scenario: You are performing a Vilsmeier-Haack formylation. The reaction looked fine, but turned to tar during the quench/workup.

Technical Insight: The Vilsmeier reagent (chloromethyleneiminium salt) is stable. However, the hydrolysis step generates massive amounts of HCl. If the pH drops below 4.0 while unreacted pyrrole or the product is present, polymerization is inevitable.

Protocol: The "Buffered Quench" System

Do not quench with water alone. Use this self-validating protocol to maintain pH neutrality.

Step-by-Step Workflow:

  • Preparation: Prepare a 2.0 M Sodium Acetate (NaOAc) or saturated Sodium Bicarbonate (NaHCO₃) solution. Cool to 0°C.[1]

  • Quenching: Pour the Vilsmeier reaction mixture slowly into the buffered solution (inverse quench).

    • Why? This ensures the pyrrole never experiences a local excess of acid.

  • pH Monitoring: continuously monitor pH. Keep pH > 6.0.

  • Extraction: Immediately extract into DCM or EtOAc. Wash organic layer with water (to remove DMF) and brine.

Data: Stability Thresholds

Variable Safe Range Danger Zone Mitigation
pH 7.0 – 9.0 < 4.0 Use NaOAc buffer; add 1% TEA to solvents.
Temperature -20°C to 0°C > 25°C (in acid) Keep cold during quench; use jacketed funnels.

| Concentration | < 0.1 M | > 0.5 M | Dilution reduces bimolecular collision frequency. |

Module 3: Purification – The "Black Column" Fix

Scenario: Your crude material is stable, but it decomposes on the silica column, leaving a black band at the top. Root Cause: Commercial silica gel is slightly acidic (pH ~5.5–6.0), which is sufficient to initiate polymerization of electron-rich pyrroles.

Protocol: Triethylamine (TEA) Passivation

You must neutralize the active silanol groups on the silica surface before the compound touches them.

  • Slurry Preparation: Prepare your silica slurry using Hexanes (or initial mobile phase) + 1% v/v Triethylamine (TEA) .

  • Packing: Pour the column and flush with at least 2 column volumes (CV) of the TEA-spiked solvent.

  • The Wash (Critical): Flush with 1 CV of pure mobile phase (without TEA) just before loading.

    • Why? Excessive TEA can streak your product or cause isomerization. You only need to neutralize the surface, not run a basic column.

  • Elution: Run the column using your standard gradient. If the compound is extremely labile, keep 0.1% TEA in the mobile phase throughout.

Decision Logic: Purification Strategy

PurificationLogic Start Crude Pyrrole Mixture Check Is it Acid Sensitive? Start->Check Alumina Use Neutral/Basic Alumina (Brockmann Grade III) Check->Alumina Yes (Highly Unstable) Silica Use Silica Gel Check->Silica No / Mildly Treat Pre-treat with 1% Et3N in Hexanes Silica->Treat Preventative Measure

Figure 2: Decision matrix for selecting the stationary phase. Neutral Alumina is the gold standard for highly sensitive pyrroles.

Module 4: Storage & Handling FAQs

Q: Can I store my pyrrole in the fridge overnight without protection? A: No. Electron-rich pyrroles are photo-oxidative.

  • Protocol: Flush the vial with Argon/Nitrogen. Wrap in aluminum foil (light exclusion). Store at -20°C. If the compound is a liquid, store over a few pellets of KOH (potassium hydroxide) to scavenge adventitious acid, provided the substitution pattern allows it.

Q: My pyrrole oil solidified into a gum. Can I recover it? A: Likely not. This is "pyrrole red" (polymer). You can try triturating with cold hexanes. If the solid dissolves, it might be monomer. If it remains as a dark insoluble mass, it is polymerized.

Q: Is Kugelrohr distillation safer than chromatography? A: Yes. For volatile pyrroles (e.g., N-alkyl pyrroles), bulb-to-bulb distillation under high vacuum (low temperature) avoids the acidic surface of silica entirely.

References

  • Mechanism of Polymerization

    • Gribble, G. W. (2002). Pyrroles. In Heterocyclic Scaffolds II. Springer.
    • Organic Chemistry Portal. "Polypyrrole: Synthesis and Mechanism."[2] Link

  • Vilsmeier-Haack & Reactivity

    • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier-Haack Reaction."[3][4] Comprehensive Organic Synthesis, 2, 777-794. Link

    • BenchChem.[1][5][6] "Preventing polymerization of pyrrole compounds under acidic conditions." Link

  • Purification Protocols

    • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text on flash chromatography, adapted here for basic buffering). Link

  • Handling & Safety

    • ThermoFisher Scientific.[5] "Safety Data Sheet: Pyrrole." Link

Sources

Technical Support Center: Thermal Stability of N-methyl-1H-pyrrol-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on assessing the thermal stability of N-methyl-1H-pyrrol-1-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

Currently, there is limited publicly available data specifically detailing the thermal decomposition profile of this compound. However, based on its chemical structure as an N-amino pyrrole derivative, certain general behaviors can be anticipated. Like many organic amine compounds, it is expected to be susceptible to thermal decomposition at elevated temperatures. The pyrrole ring itself is an aromatic system, which generally imparts some degree of thermal stability. However, the N-amino group can be a site of reactivity and potential decomposition initiation.

General safety data sheets for related compounds indicate that hazardous decomposition products can include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2][3] It is crucial for researchers to experimentally determine the specific thermal stability parameters for their particular sample of this compound, as purity and the presence of residual solvents or catalysts from synthesis can significantly impact thermal behavior.[4]

Q2: What are the primary safety concerns when heating this compound?

The primary safety concerns when heating this compound include:

  • Flammability: The compound is a flammable liquid and vapor.[5] Heating increases its vapor pressure, and vapors may form explosive mixtures with air.[3] It is essential to work in a well-ventilated area, such as a fume hood, and to keep the compound away from heat, sparks, and open flames.

  • Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][3]

  • Pressure Buildup: Heating in a sealed container can lead to a dangerous buildup of pressure from vaporization and the generation of gaseous decomposition products, potentially causing the container to rupture.[3][6]

Always consult the Safety Data Sheet (SDS) for this compound and related compounds before conducting any experiments.[1][7]

Q3: How can I assess the thermal stability of my this compound sample?

The most common and effective methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the rate of decomposition, and the amount of residual mass.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify endothermic events (like melting) and exothermic events (like decomposition), providing information on the energy released during decomposition.

A combined TGA-DSC analysis provides a comprehensive picture of the thermal behavior of the compound.[8]

Troubleshooting Guide

Problem 1: My TGA results for this compound are not reproducible.

Potential Cause Troubleshooting Steps
Inconsistent Sample Mass Use a consistent and appropriate sample mass for each run. For sensitive measurements, a smaller sample size (e.g., 3-5 mg) is often preferable.[8]
Variable Heating Rate Ensure the same heating rate is used for all comparable experiments. A common starting point is 10 °C/min.[8]
Atmosphere Inconsistency Verify that the purge gas (e.g., nitrogen, air) flow rate is consistent. For studying intrinsic thermal stability, an inert atmosphere like nitrogen is typically used.
Sample Purity Impurities such as residual solvents or starting materials from synthesis can affect thermal stability.[4] Consider purifying your sample (e.g., by distillation or chromatography) and re-analyzing.
Pan Material Interaction Ensure the sample pan material (e.g., aluminum, ceramic) is inert to this compound at the tested temperatures.

Problem 2: I am observing an unexpected exothermic event in the DSC before the main decomposition.

Potential Cause Troubleshooting Steps
Oxidative Degradation If running the experiment in an air or oxygen-containing atmosphere, this could be an initial oxidation event. Repeat the analysis under an inert nitrogen atmosphere to see if the event disappears.
Reaction with Impurities An exothermic event could be due to a reaction between the sample and an impurity. Analyze the sample for purity using techniques like GC-MS or LC-MS.
Crystallization or Phase Change While less common for decomposition precursors, some materials can undergo exothermic crystallization or phase transitions. Correlate the DSC event with any mass loss in a simultaneous TGA to differentiate it from decomposition.[8]

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature using TGA

Objective: To determine the temperature at which this compound begins to undergo significant thermal decomposition.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • This compound sample

  • TGA sample pans (alumina or platinum recommended)

  • Nitrogen gas (high purity)

Procedure:

  • Tare the TGA sample pan.

  • Carefully add 3-5 mg of this compound to the pan.

  • Place the pan in the TGA instrument.

  • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at 30 °C.

  • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (often calculated as the intersection of the baseline tangent with the tangent of the decomposition step).

Protocol 2: Characterization of Thermal Events using DSC

Objective: To identify and characterize thermal events such as melting and decomposition, and to determine the enthalpy changes associated with these events.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • This compound sample

  • DSC sample pans (hermetically sealed aluminum pans are often suitable for volatile liquids)

  • Nitrogen gas (high purity)

Procedure:

  • Tare an empty, hermetically sealed DSC pan and lid.

  • Add 2-4 mg of this compound to the pan and hermetically seal it.

  • Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

  • Equilibrate the sample at a temperature below its expected melting point (e.g., -60 °C).[10]

  • Ramp the temperature from the starting temperature to a point beyond the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peaks to determine the enthalpy of these transitions.

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Purification Purification (if needed) Sample->Purification Characterization Purity Analysis (GC-MS/LC-MS) Purification->Characterization TGA TGA Analysis Characterization->TGA DSC DSC Analysis Characterization->DSC TGA_DSC Simultaneous TGA-DSC Characterization->TGA_DSC Decomp_Temp Onset Decomposition Temp. TGA->Decomp_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss Thermal_Events Endo/Exothermic Events DSC->Thermal_Events TGA_DSC->Decomp_Temp TGA_DSC->Thermal_Events Kinetics Decomposition Kinetics Mass_Loss->Kinetics

Caption: Workflow for assessing the thermal stability of this compound.

Potential Decomposition Pathway

G cluster_main High Temperature Decomposition NM_Pyrrolamine This compound Radicals Radical Intermediates NM_Pyrrolamine->Radicals Initiation Fragments Smaller Molecular Fragments Radicals->Fragments Propagation Decomp_Products CO, CO2, NOx, H2O Fragments->Decomp_Products Oxidation/Rearrangement

Caption: A generalized pathway for the high-temperature decomposition of this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 29).
  • Product Safety Summary Sheet - DuPont UK. (2012, November 1).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Pyrrole. (n.d.).
  • Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)) - JMN Specialties, Inc | The Chemical Solution. (n.d.).
  • This compound | C5H8N2 | CID 14232103 - PubChem. (n.d.).
  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20).
  • Pyrrole - SAFETY DATA SHEET - ThermoFisher. (2025, September 7).
  • N-Methyl Pyrrolidone SDS - Navy Brand Manufacturing. (2015, March 5).
  • N-Methylpyrrole 99 96-54-8. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 1-Methylpyrrole 96-54-8 - ChemicalBook. (2026, January 13).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).
  • Mettler Thermogravimetric Analyzer, Model TGA/DSC 1 - TMI. (n.d.).
  • 1H-Pyrrol-1-amine AldrichCPR | Sigma-Aldrich - MilliporeSigma. (n.d.).

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of N-Methyl-1_H_-pyrrol-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural characterization and 1H NMR analysis of N-methyl-1_H_-pyrrol-1-amine , contrasting it with its biosynthetic precursors and structural analogs.

Executive Summary & Structural Logic

N-methyl-1_H_-pyrrol-1-amine (CAS: 110955-69-6) is a specialized hydrazine derivative of pyrrole. Unlike standard alkylpyrroles, this molecule features an exocyclic nitrogen-nitrogen (N-N) bond, conferring unique electronic properties and reactivity profiles useful in the synthesis of N-heterocyclic carbenes (NHCs) and bioactive hydrazones.

For researchers, the primary analytical challenge is distinguishing this compound from its two closest structural relatives: 1-aminopyrrole (the unmethylated precursor) and 1-methylpyrrole (a common impurity or structural isomer). This guide provides the diagnostic NMR fingerprints required to validate identity and purity.

The Structural Triad: Distinguishing Features
CompoundStructure DescriptionKey Functional GroupNMR Diagnostic Focus
N-Methyl-1_H_-pyrrol-1-amine Target. Pyrrole ring with an -NH(CH₃) group at position 1.[1][2][3]Secondary HydrazineUpfield N-Me (~2.9 ppm) + Broad NH
1-Aminopyrrole Precursor. Pyrrole ring with an -NH₂ group at position 1.Primary HydrazineNH₂ Singlet (~4.5 ppm)
1-Methylpyrrole Analog. Pyrrole ring with a -CH₃ group at position 1.Tertiary AmineDownfield Ring N-Me (~3.6 ppm)

Theoretical & Experimental Shift Analysis

The following data synthesizes literature values for the parent compounds with calculated shifts for the target derivative. The presence of the exocyclic nitrogen shields the methyl group significantly compared to a direct ring attachment.

Comparative 1H NMR Data Table (CDCl₃, 300-500 MHz)
Proton AssignmentTarget: N-Methyl-1_H_-pyrrol-1-amine (Predicted/Observed*)Ref 1: 1-Aminopyrrole (Experimental)Ref 2: 1-Methylpyrrole (Experimental)
N-Me (Methyl) 2.85 – 2.95 ppm (Singlet/Doublet)Absent3.63 ppm (Singlet)
N-H (Amino) 3.80 – 4.20 ppm (Broad Singlet)4.50 ppm (Broad Singlet, 2H)Absent
Ring H (α) (Pos 2,5)6.35 – 6.45 ppm (Triplet/Multiplet)6.40 ppm (Triplet)6.58 ppm (Triplet)
Ring H (β) (Pos 3,4)5.90 – 6.00 ppm (Triplet/Multiplet)5.89 ppm (Triplet)6.12 ppm (Triplet)

> Note on Causality: The N-Me signal in the target is ~0.7 ppm upfield from 1-methylpyrrole. This is because the methyl group is attached to an exocyclic amine nitrogen (


-like character), whereas in 1-methylpyrrole, it is attached directly to the aromatic pyrrole nitrogen (

-like, involved in aromaticity), which exerts a stronger deshielding cone effect.

Diagnostic Interpretation Workflow

To confirm the identity of N-methyl-1_H_-pyrrol-1-amine, follow this logical deduction pathway.

Graphviz Workflow: Spectral Verification

NMR_Verification Start Unknown Pyrrole Derivative (1H NMR in CDCl3) Check_Me Check 2.5 - 4.0 ppm Region Is a Methyl Singlet Present? Start->Check_Me Check_NH Check Exchangeable Protons (D2O Shake) Check_Me->Check_NH Methyl Peak Found Result_Aminopyrrole Identity: 1-Aminopyrrole (No Me group, NH2 peak at 4.5 ppm) Check_Me->Result_Aminopyrrole No Methyl Peak Result_Methylpyrrole Identity: 1-Methylpyrrole (Me at ~3.63 ppm, No NH) Check_NH->Result_Methylpyrrole No NH Signal (Me > 3.5 ppm) Result_Target Identity: N-methyl-1H-pyrrol-1-amine (Me at ~2.9 ppm, NH present) Check_NH->Result_Target NH Signal Present (Me < 3.0 ppm)

Caption: Decision tree for distinguishing this compound from its common analogs based on chemical shift logic.

Experimental Protocol: Sample Preparation & Acquisition

Reliable NMR data requires strict adherence to protocol, particularly because hydrazine derivatives can be oxidation-sensitive.

Step 1: Solvent Selection & Preparation
  • Primary Solvent: Chloroform-d (

    
    ) is recommended for resolution.
    
  • Alternative: DMSO-

    
     if the NH peak is broad or exchanging too rapidly in chloroform.
    
  • Neutralization: Ensure the solvent is acid-free. Traces of acid (common in aged

    
    ) can protonate the hydrazine nitrogen, causing significant chemical shift variations and line broadening.
    
    • Validation: Pass

      
       through a small plug of basic alumina or use a fresh ampoule containing silver foil.
      
Step 2: Sample Preparation
  • Weigh 5–10 mg of the target compound into a clean vial.

  • Add 0.6 mL of solvent.

  • Filtration (Critical): If the compound was synthesized via reduction (e.g., from nitrosamines), paramagnetic metallic residues may persist. Filter the solution through a 0.2 µm PTFE syringe filter into the NMR tube to prevent line broadening.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration of the methyl vs. ring protons.

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The methyl protons have longer T1 relaxation times; insufficient delay will under-represent the methyl integral (appearing < 3H).

  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Mechanistic Insight: Why the Shifts Differ

Understanding the why builds trust in the assignment.

  • The "Hydrazine" Effect (Upfield Me): In 1-methylpyrrole , the nitrogen lone pair is delocalized into the ring to establish aromaticity (Hückel's rule). This leaves the N-Me group in the deshielding zone of the ring current, shifting it downfield to 3.63 ppm . In N-methyl-1_H_-pyrrol-1-amine , the methyl is attached to the exocyclic amine nitrogen. This nitrogen's lone pair is less involved in the aromatic system (though some p-pi conjugation exists). The environment is more "aliphatic," resulting in a shift closer to methylamine/methylhydrazine (~2.9 ppm ).

  • Symmetry of the Ring (AA'BB'): Both the target and its analogs possess a plane of symmetry passing through the N-C(Me) bond. This renders the protons at positions 2/5 equivalent and 3/4 equivalent, generating the characteristic two-triplet (or higher order AA'BB') pattern in the aromatic region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14232103, this compound. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Technical Comparison Guide: Distinguishing N-methyl-1-aminopyrrole from 1-methylpyrrole by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In the synthesis of pyrrole derivatives—common scaffolds in medicinal chemistry—distinguishing between N-alkylated and N-aminated species is a critical quality control step. This guide details the infrared (IR) spectroscopic differentiation of 1-methylpyrrole (N-methylpyrrole) and N-methyl-1-aminopyrrole (1-(methylamino)pyrrole).

While both molecules share a pyrrole core and a methyl group, their connectivity creates a binary "Yes/No" spectroscopic signal:

  • 1-methylpyrrole: A tertiary aromatic amine structure with no N-H bonds .

  • N-methyl-1-aminopyrrole: A hydrazine derivative containing a secondary amine functionality, possessing one distinct N-H bond .

This structural difference dictates the primary discrimination strategy: detection of the N-H stretching vibration.

Structural Comparison

The following diagram illustrates the connectivity differences that drive the vibrational spectroscopy.

G cluster_0 Target 1: 1-methylpyrrole cluster_1 Target 2: N-methyl-1-aminopyrrole M1 Pyrrole Ring (Aromatic) Me1 Methyl Group (-CH3) M1->Me1 N-C Bond (No H-bonding) Diff SPECTROSCOPIC DISCRIMINATOR M1->Diff Silent Region (>3100 cm⁻¹) M2 Pyrrole Ring (Aromatic) Amine Amino Linker (-NH-) M2->Amine N-N Bond Me2 Methyl Group (-CH3) Amine->Me2 N-C Bond Amine->Diff N-H Stretch (3200-3400 cm⁻¹)

Figure 1: Structural connectivity highlighting the N-H moiety in N-methyl-1-aminopyrrole as the primary spectroscopic discriminator.

Spectroscopic Markers & Mechanism

To confidently distinguish these compounds, you must analyze three specific regions of the IR spectrum. The absence of a signal is as diagnostic as its presence.

Region 1: The Diagnostic Zone (3200 – 3500 cm⁻¹)
  • N-methyl-1-aminopyrrole: Contains a secondary amine (N-H). You will observe a single, medium-intensity band in this region.

    • Mechanism:[1] N-H stretching vibration (

      
      ).[2][3]
      
    • Neat Liquid: Broadened band due to hydrogen bonding (~3300 cm⁻¹).

    • Dilute Solution: Sharp peak shifted to higher frequency (~3400 cm⁻¹).

  • 1-methylpyrrole: Contains only C-H bonds. This region should be silent .

    • Note: A weak overtone of the C=C stretch may appear, but it will lack the intensity and breadth of an N-H band.

Region 2: C-H Stretching (2800 – 3150 cm⁻¹)

Both molecules exhibit C-H stretches, but the environment differs.

  • Aromatic C-H (>3000 cm⁻¹): Present in both (pyrrole ring protons).

  • Aliphatic C-H (<3000 cm⁻¹): Present in both (methyl groups).

    • Differentiation: In 1-methylpyrrole, the methyl is attached to an aromatic nitrogen, often shifting C-H stretches to slightly higher frequencies compared to the methyl on the amine nitrogen in the hydrazine derivative. However, this is a secondary confirmation method due to spectral overlap.

Region 3: The Fingerprint & N-N Bond (1000 – 1300 cm⁻¹)
  • N-methyl-1-aminopyrrole: Possesses an N-N single bond.

    • Marker: A vibrational mode corresponding to N-N stretching typically appears between 1000–1200 cm⁻¹ . This is often weak and coupled with other modes but is structurally unique to the hydrazine.

  • 1-methylpyrrole: Lacks this bond.

Comparative Data Summary

The following table synthesizes predicted and literature-validated spectral features for identification.

Spectral RegionVibrational Mode1-methylpyrrole (Target A)N-methyl-1-aminopyrrole (Target B)Differentiation Status
3200–3450 cm⁻¹ N-H Stretch ABSENT (Baseline)PRESENT (Medium, ~3350 cm⁻¹)PRIMARY (Definitive)
3000–3150 cm⁻¹ Ar-C-H StretchPresent (3 Peaks typical)PresentNon-diagnostic
2800–3000 cm⁻¹ Alkyl C-H StretchPresent (Methyl)Present (Methyl)Low Utility
1000–1200 cm⁻¹ N-N Stretch ABSENT PRESENT (Weak/Coupled)Secondary
~700–750 cm⁻¹ Ring DeformationStrong (Out-of-plane)Strong (Shifted vs Target A)Fingerprint matching only

Experimental Protocol

To ensure data integrity, especially when looking for a "lack" of signal (proving 1-methylpyrrole purity), follow this self-validating protocol.

Method: Thin Film (Neat) vs. Solution IR

Why: Hydrogen bonding in neat N-methyl-1-aminopyrrole can broaden the N-H peak, potentially confusing it with background moisture. Solution IR eliminates intermolecular H-bonding, sharpening the peak.

Step-by-Step Workflow
  • Instrument Setup:

    • Calibrate FT-IR spectrometer (polystyrene film standard).

    • Ensure desiccant is active (background water vapor absorbs in the N-H region).

    • Run a background scan (air/empty cell).

  • Sample Preparation (Neat - Quick Screen):

    • Place 1 drop of sample between two NaCl or KBr salt plates.[4]

    • Caution: Do not use water-containing solvents; they will destroy the plates and obscure the N-H region.

    • Acquire spectrum (16 scans minimum, 4 cm⁻¹ resolution).

  • Sample Preparation (Solution - Validation):

    • Required if neat spectrum is ambiguous.

    • Dissolve ~10 mg of sample in 1 mL of dry Carbon Tetrachloride (

      
      ) or Tetrachloroethylene (
      
      
      
      ). Note: These solvents are IR transparent in the 3000 cm⁻¹ region.
    • Fill a liquid cell (0.1 mm path length).

    • Acquire spectrum.[3][4][5][6][7][8][9][10]

  • Data Analysis (Decision Logic):

    • Check 3400 cm⁻¹.[7][8]

    • Check 1700 cm⁻¹ (Carbonyl) to rule out oxidation/impurity.

Decision Tree for Identification

DecisionTree Start Acquire IR Spectrum (3500 - 600 cm⁻¹) CheckNH Inspect 3200-3450 cm⁻¹ Region Start->CheckNH IsPeak Is there a significant band? CheckNH->IsPeak YesPeak Band Present (~3300 cm⁻¹) IsPeak->YesPeak Yes NoPeak Region Silent (Baseline flat) IsPeak->NoPeak No AnalyzeShape Analyze Band Shape YesPeak->AnalyzeShape CheckWater Check O-H Region (>3500 cm⁻¹) for Water NoPeak->CheckWater Broad Broad/Round (H-bonded) AnalyzeShape->Broad Neat Liquid Sharp Sharp (Free N-H) AnalyzeShape->Sharp Dilute Solution ResultB CONFIRMED: N-methyl-1-aminopyrrole Broad->ResultB Sharp->ResultB ResultA CONFIRMED: 1-methylpyrrole CheckWater->ResultA Dry Sample ReDry Re-dry Sample (MgSO4) & Retest CheckWater->ReDry Water Detected

Figure 2: Logical workflow for assigning identity based on spectral features.

References

  • PubChem. 1-Methylpyrrole (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 1-Methylpyrrole IR Spectrum. National Institute of Standards and Technology.[6][11] [Link]

  • PubChem. N-methylpyrrol-1-amine (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 1-Aminopyrrole (Analogous N-N/N-H vibrational data). National Institute of Standards and Technology.[6][11] [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Amino Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-amino pyrroles represent a unique class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their structural motif, featuring a nitrogen-atom substituent on the pyrrole nitrogen, introduces intriguing electronic properties and synthetic handles. Understanding the gas-phase chemistry of these molecules, particularly their fragmentation behavior in mass spectrometry, is paramount for their unambiguous identification, structural elucidation, and for monitoring their transformations in complex chemical and biological systems.

This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of N-amino pyrroles. In the absence of extensive, publicly available experimental data for simple N-amino pyrroles, this guide will leverage established fragmentation principles and data from structurally related compounds, such as C-amino pyrroles, N-alkyl pyrroles, and cyclic hydrazines, to predict and rationalize the expected fragmentation pathways. By juxtaposing the known with the predicted, this guide aims to equip researchers with the foundational knowledge to confidently analyze and interpret the mass spectra of this emerging class of molecules.

The Influence of the N-Amino Group on Pyrrole Fragmentation: A Predictive Analysis

The fragmentation of the core pyrrole ring is well-understood. Under electron ionization (EI), pyrrole exhibits a stable molecular ion and characteristic losses of HCN and C₂H₂. However, the introduction of an N-amino group is poised to dramatically alter this landscape. The N-N bond, being relatively weak, is expected to be a primary site of initial cleavage.

Electron Ionization (EI) Fragmentation: Predicted Pathways

Electron ionization, a "hard" ionization technique, imparts significant energy to the analyte, leading to extensive fragmentation. For N-amino pyrroles, we can anticipate the following key fragmentation pathways:

  • N-N Bond Cleavage: This is predicted to be the most facile fragmentation, leading to the loss of the amino group as a neutral radical (•NH₂) or as ammonia (NH₃) following a hydrogen rearrangement. The resulting pyrrole cation radical or pyrrolyl cation would be a prominent ion.

  • Ring Fragmentation: Subsequent to or in competition with N-N bond cleavage, the pyrrole ring itself is expected to fragment. This may involve the characteristic loss of neutral molecules such as HCN or acetylene, similar to the fragmentation of pyrrole itself.

  • Rearrangements: Hydrogen rearrangements are common in mass spectrometry and can be anticipated for N-amino pyrroles. For instance, a McLafferty-type rearrangement could occur if an appropriate side chain is present on the amino group.

To illustrate these predicted pathways, let's consider the hypothetical EI mass spectrum of 1-aminopyrrole.

Caption: Predicted EI fragmentation of 1-aminopyrrole.

Electrospray Ionization (ESI) and Tandem MS (MS/MS): A Softer Approach

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation. This makes it ideal for determining the molecular weight of N-amino pyrroles and for subjecting the protonated molecule to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit structurally informative fragmentation.

For a protonated N-amino pyrrole, the initial fragmentation in MS/MS is likely to involve the same weak N-N bond.

  • Loss of Ammonia: The most probable initial fragmentation of [M+H]+ is the loss of a neutral ammonia molecule (NH₃), resulting in a pyrrolyl cation.

  • Substituent Effects: The fragmentation of substituted N-amino pyrroles will be influenced by the nature of the substituents on the pyrrole ring and on the amino group. Electron-donating groups on the pyrrole ring may stabilize the pyrrolyl cation, making the loss of ammonia even more favorable.

Comparative Fragmentation: N-Amino Pyrroles vs. Related Structures

To build a robust understanding, it is instructive to compare the predicted fragmentation of N-amino pyrroles with the known fragmentation of structurally similar compounds.

Compound ClassKey Fragmentation PathwaysComparison to N-Amino Pyrroles
Pyrrole Loss of HCN, C₂H₂The pyrrole ring fragmentation is expected to be a secondary pathway for N-amino pyrroles, occurring after the initial loss of the amino group.
N-Alkyl Pyrroles Loss of the alkyl group via α-cleavageSimilar to the predicted N-N bond cleavage, the bond to the nitrogen substituent is labile. However, the N-N bond is generally weaker than a C-N bond.
C-Amino Pyrroles α-cleavage of substituents on the amino group, loss of NH₃The loss of ammonia is a common feature. However, in C-amino pyrroles, this often involves a hydrogen rearrangement from the ring, whereas in N-amino pyrroles, the hydrogens are readily available on the amino group.
Cyclic Hydrazines N-N bond cleavage, ring openingThe facile cleavage of the N-N bond is a key similarity and provides strong evidence for the predicted primary fragmentation pathway of N-amino pyrroles.

Experimental Protocols

Reproducible and high-quality mass spectral data are the bedrock of structural elucidation. Below are generalized, yet detailed, protocols for the analysis of N-amino pyrroles using both Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization.

GC-MS Protocol for Volatile N-Amino Pyrroles

This protocol is suitable for thermally stable and volatile N-amino pyrrole derivatives.

1. Sample Preparation:

  • Dissolve the N-amino pyrrole derivative in a volatile, inert solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
  • If necessary, derivatize the compound to increase its volatility (e.g., by silylation of the amino group).

2. GC-MS Parameters:

  • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection: 1 µL splitless injection at 250 °C.
  • Oven Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Parameters (EI):
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-500.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

Sample [label="Sample in Volatile Solvent"]; GC [label="Gas Chromatograph\n(Separation)"]; MS [label="Mass Spectrometer\n(EI, Fragmentation, Detection)"]; Data [label="Mass Spectrum"];

Sample -> GC; GC -> MS; MS -> Data; }

Caption: A simplified workflow for GC-MS analysis.

LC-MS/MS Protocol for Non-Volatile or Thermally Labile N-Amino Pyrroles

This protocol is ideal for the analysis of a broader range of N-amino pyrrole derivatives, including those with polar functional groups.

1. Sample Preparation:

  • Dissolve the N-amino pyrrole derivative in a solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2. LC-MS/MS Parameters:

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.
  • Mobile Phase:
  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
  • Flow Rate: 0.3 mL/min.
  • MS Parameters (ESI):
  • Ionization Mode: Positive ion mode is generally preferred for amines.
  • Capillary Voltage: 3.5-4.5 kV.
  • Drying Gas Temperature: 300-350 °C.
  • Drying Gas Flow: 8-12 L/min.
  • Nebulizer Pressure: 30-40 psi.
  • MS/MS Parameters:
  • Isolate the [M+H]+ ion.
  • Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Sample [label="Sample in Solution"]; LC [label="Liquid Chromatograph\n(Separation)"]; MS1 [label="MS1\n(Precursor Ion Selection)"]; CID [label="Collision Cell\n(Fragmentation)"]; MS2 [label="MS2\n(Fragment Ion Detection)"]; Data [label="MS/MS Spectrum"];

Sample -> LC; LC -> MS1; MS1 -> CID; CID -> MS2; MS2 -> Data; }

Caption: A simplified workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of N-amino pyrroles presents a fascinating area of study. While direct experimental data remains scarce, a thorough understanding of fundamental fragmentation mechanisms and comparative analysis with related compound classes allows for robust predictions of their behavior in the mass spectrometer. The inherent lability of the N-N bond is anticipated to be the dominating factor in their fragmentation, providing a key diagnostic feature for their identification. As the synthesis and application of N-amino pyrroles continue to expand, the experimental validation of these predicted fragmentation patterns will undoubtedly follow, further enriching our understanding of the gas-phase ion chemistry of these important heterocyclic molecules.

References

  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide - Benchchem. (URL not available)
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2702. [Link]

  • NIST Chemistry WebBook. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). [URL not available]
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Sparkman, O. D., & Penton, Z. (2019).
  • Falick, A. M., & Burlingame, A. L. (1990). The role of mass spectrometry in the life sciences. Current Opinion in Biotechnology, 1(1), 49-54.
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Griffiths, J. (2008). A brief history of mass spectrometry. Analytical Chemistry, 80(15), 5678-5683.

comparison of reactivity: N-aminopyrrole vs N-alkylpyrrole

Comparative Reactivity Guide: -Aminopyrrole vs. -Alkylpyrrole

Executive Summary

This guide analyzes the divergent reactivity profiles of


-aminopyrrole (1-aminopyrrole)

-alkylpyrrole
  • 
    -Alkylpyrrole  behaves as a standard electron-rich heterocycle, acting primarily as a nucleophile at the carbon ring positions (C2/C5). It is chemically robust and often serves as a "permanent" scaffold.
    
  • 
    -Aminopyrrole  possesses a labile 
    
    
    -
    
    
    bond and an exocyclic nucleophilic handle. It serves as a "chameleon" intermediate: it can undergo standard pyrrole chemistry, but uniquely acts as a precursor to
    
    
    -nitrenes
    , enabling ring expansions (to 1,2,3-triazines) and cryptic cleavage pathways that are inaccessible to alkyl analogs.

Structural & Electronic Comparison

The defining feature of


Feature

-Alkylpyrrole

-Aminopyrrole
Bonding

-C bond (Strong, chemically inert)

-N bond (Weaker, susceptible to oxidative cleavage)
Electronic Effect Inductive donation (+I) from alkyl group increases ring electron density.Inductive withdrawal (-I) by exocyclic N, balanced by lone-pair repulsion (alpha-effect).
Basicity Ring N is non-basic (lone pair in aromatic sextet). pKa (conj. acid)

.[1]
Exocyclic

is basic and nucleophilic. Can form hydrazones.
Primary Reactivity Electrophilic Aromatic Substitution (EAS) at C2.EAS at C2 OR Oxidation to Nitrene OR Condensation at

.
Visualization: Structural Divergence

The following diagram illustrates the key reactive sites for both species.

ReactivityComparisonFigure 1: Divergent Reaction PathwaysN_AlkylN-Alkylpyrrole(Stable Scaffold)EASElectrophilic Subst.(C2 Position)N_Alkyl->EAS Major PathwayN_AminoN-Aminopyrrole(Reactive Intermediate)N_Amino->EAS PossibleNitreneN-Nitrene Generation(Oxidation)N_Amino->Nitrene Unique Pathway(LTA Oxidation)TriazineRing Expansion(1,2,3-Triazine)Nitrene->Triazine Rearrangement

Synthesis Strategies

While


The Critical Reagent: Hydroxylamine-O-sulfonic Acid (HOSA)

Direct amination of pyrrole requires Hydroxylamine-O-sulfonic acid (HOSA) .[2] This reagent acts as an ammonia equivalent where the nitrogen is electrophilic.

  • Mechanism: Pyrrole is deprotonated (usually by KOH or NaH) to form the pyrrolide anion. This anion attacks the nitrogen of HOSA, displacing the sulfate group.

  • Comparison: You cannot synthesize

    
    -aminopyrrole using hydrazine and a dihalide; the HOSA route is the industry standard for high purity.
    

Detailed Reactivity Analysis

A. Electrophilic Aromatic Substitution (EAS)

Both species undergo EAS (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation).

  • Regioselectivity: Both favor the C2 (alpha) position.

  • Reactivity Rate:

    
    -aminopyrrole is slightly less reactive toward weak electrophiles compared to 
    
    
    -methylpyrrole due to the inductive electron-withdrawing nature of the exocyclic nitrogen, despite the resonance donation.
  • Strategic Use: The

    
    -amino group can act as a removable blocking group . After performing EAS at C2/C5, the 
    
    
    -amino group can be removed (deamination) to yield the N-unsubstituted pyrrole, whereas removing an
    
    
    -alkyl group is notoriously difficult.
B. Oxidation and Nitrene Chemistry (The Key Differentiator)

This is the most significant difference. Treatment of

Lead Tetraacetate (LTA)

-nitrene
  • 
    -Alkylpyrrole:  Inert to LTA under mild conditions; harsh oxidation degrades the ring.
    
  • 
    -Aminopyrrole: 
    
    • Oxidation: LTA removes two protons from the exocyclic amine.

    • Intermediate: Forms pyrrolyl-1-nitrene (an aminonitrene).

    • Fate: This nitrene is unstable and typically undergoes ring expansion to form 1,2,3-triazine derivatives or fragments into open-chain nitriles depending on substituents.

C. Cycloaddition (Diels-Alder)[3][4][5]
  • 
    -Alkylpyrrole:  generally acts as a poor diene in Diels-Alder reactions due to the loss of aromaticity. High pressure or very electron-deficient dienophiles (e.g., DMAD) are required.
    
  • 
    -Aminopyrrole:  The exocyclic amino group can be derivatized (e.g., to a hydrazone) to activate the system for Aza-Diels-Alder  reactions or Inverse Electron Demand Diels-Alder (IEDDA) reactions, particularly when reacting with electron-deficient triazines.
    

Experimental Protocols

Protocol A: Synthesis of 1-Aminopyrrole

This protocol utilizes HOSA to electrophilically aminate pyrrole.

Reagents: Pyrrole (1.0 eq), KOH (5.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), DMF (Solvent).

  • Preparation: In a 3-neck flask under

    
    , suspend powdered KOH in DMF at 0°C.
    
  • Deprotonation: Add pyrrole dropwise. Stir for 1 hour to generate potassium pyrrolide.

  • Amination: Dissolve HOSA in cold DMF and add dropwise to the reaction mixture, maintaining internal temp < 10°C. (Exothermic!).

  • Workup: Stir at room temperature for 3 hours. Pour into ice water. Extract with diethyl ether (

    
    ).
    
  • Purification: Dry organic layer over

    
    . Distill under reduced pressure. 1-Aminopyrrole is a moisture-sensitive oil; store under inert gas.
    
Protocol B: Oxidative Ring Expansion (Nitrene Generation)

Demonstrates the unique reactivity of N-aminopyrrole vs N-alkylpyrrole.

Reagents: 1-Aminopyrrole derivative (e.g., 2,5-diphenyl-1-aminopyrrole), Lead Tetraacetate (LTA), Dichloromethane (DCM).

  • Setup: Dissolve the 1-aminopyrrole substrate in dry DCM.

  • Oxidation: Add LTA (1.1 eq) portion-wise at 0°C. The solution will typically change color (often dark red/brown transiently) indicating nitrene formation.

  • Rearrangement: Allow to warm to room temperature. The nitrene intermediate rearranges.

  • Isolation: Filter off lead salts. Wash filtrate with sat.

    
    . Evaporate solvent.
    
  • Result: Analysis (NMR/MS) will show formation of the corresponding 1,2,3-triazine or cleavage product, confirming the N-nitrene pathway.

Comparative Data Summary

Reaction Type

-Methylpyrrole (Alkyl)

-Aminopyrrole
Mechanism Note
Vilsmeier-Haack 2-Formyl-N-methylpyrrole (High Yield)2-Formyl-N-aminopyrrole (Mod. Yield)

-amino group tolerates mild acidic conditions.
LTA Oxidation No Reaction / Ring degradation1,2,3-Triazine formationVia N-Nitrene rearrangement.
Deprotection Difficult (requires oxidative demethylation)Facile (Deamination via reduction)

-amino is a "traceless" directing group.
Condensation Inert at NitrogenForms Hydrazones (with aldehydes)Exocyclic

acts as a nucleophile.

Mechanistic Pathway: LTA Oxidation[6]

The following diagram details the unique pathway of


NitrenePathFigure 2: Oxidative Ring Expansion of N-AminopyrroleStep11-AminopyrroleStep2Oxidation (Pb(OAc)4)Step1->Step2-2HStep3N-Nitrene Intermediate(Highly Reactive)Step2->Step3Step4Ring ExpansionStep3->Step4RearrangementStep51,2,3-TriazineStep4->Step5

References

  • Synthesis of N-Aminopyrroles: Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[2][3][4] Organic Preparations and Procedures International, 12(6), 337-386. Link

  • Oxidation to Nitrenes: Jones, R. A. (1990). Pyrroles: Part 1: The Synthesis and the Physical and Chemical Properties of the Pyrrole Ring. John Wiley & Sons.[5] (Standard Reference for LTA oxidation of aminopyrroles).

  • Diels-Alder Reactivity: De Rosa, M., Arnold, D., & Hartline, D. (2013).[6] Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines: inverse electron demand Diels–Alder cycloadditions vs SNAr reactions.[6] The Journal of Organic Chemistry, 78(17), 8614-8623.[6] Link

  • Vilsmeier-Haack Overview: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

A Senior Application Scientist's Guide to the Spectroscopic Identification of Impurities in 1-(methylamino)pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Heterocyclic Drug Scaffolds

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceutical agents.[1][2] Its derivatives, such as 1-(methylamino)pyrrole, are valuable building blocks in the synthesis of more complex molecules. In the landscape of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of safety and efficacy. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

This guide provides an in-depth, practical comparison of spectroscopic techniques for the identification and characterization of process-related impurities generated during the synthesis of 1-(methylamino)pyrrole. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a field-proven workflow for establishing a robust impurity profile.

Synthetic Landscape: The Paal-Knorr Synthesis and Its Impurity Profile

The most direct and widely adopted method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis.[3] For 1-(methylamino)pyrrole, this involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran) with methylhydrazine.[4][5] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

While efficient, this pathway is not without its pitfalls. A thorough understanding of the mechanism allows us to predict the most probable process-related impurities.

G cluster_reactants Starting Materials cluster_impurities Potential Impurities A 1,4-Dicarbonyl (e.g., Succinaldehyde) C Hemiaminal Intermediate A->C + Methylhydrazine (B) I1 Impurity A: Unreacted 1,4-Dicarbonyl A->I1 Remains if unreacted I4 Impurity D: Furan Side-Product (Acidic Conditions) A->I4 Self-condenses (acid-catalyzed) B Methylhydrazine B->C I2 Impurity B: Unreacted Methylhydrazine B->I2 Remains if unreacted D 2,5-Dihydroxytetrahydropyrrole Derivative C->D Cyclization E 1-(Methylamino)pyrrole (Target Product) D->E Dehydration (-2H₂O) I3 Impurity C: Incomplete Dehydration (e.g., Dihydroxypyrrolidine) D->I3 Stalls if incomplete I5 Impurity E: Polymeric Byproducts E->I5 Air/Light Exposure

Figure 1: Paal-Knorr synthesis pathway for 1-(methylamino)pyrrole, highlighting the origin points of common process-related impurities.

Common Impurities Include:

  • Impurity A & B (Unreacted Starting Materials): Residual 1,4-dicarbonyl compound and methylhydrazine.

  • Impurity C (Incompletely Dehydrated Intermediates): Stable intermediates like 2,5-dihydroxytetrahydropyrrolidine derivatives that fail to fully aromatize.[5]

  • Impurity D (Furan Side-Products): Under overly acidic conditions (pH < 3), the 1,4-dicarbonyl can self-condense to form furan derivatives instead of reacting with the amine.[4][6]

  • Impurity E (Polymeric Byproducts): Pyrroles, being electron-rich, are susceptible to polymerization upon exposure to air, light, or acid.[2]

A Comparative Guide to Spectroscopic Techniques

No single technique can provide a complete picture of a sample's purity. The most robust approach involves a strategic combination of a high-resolution separation technique (HPLC) with multiple spectroscopic identification methods (MS, NMR, FTIR).

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

HPLC is the cornerstone of impurity analysis, enabling the separation and quantification of components in the reaction mixture. A well-developed HPLC method is the first step in any impurity investigation.

  • Why it's used: HPLC excels at separating the target compound from structurally similar impurities and unreacted starting materials.[7] Coupled with a UV detector, it provides quantitative data on the relative abundance of each species.

  • Experimental Insight: A reverse-phase C18 column is typically effective for separating pyrrole derivatives.[8] A gradient elution using a buffered aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) provides the necessary resolution to separate compounds with varying polarities. The electron-rich pyrrole ring provides a strong UV chromophore, making detection straightforward.

Mass Spectrometry (MS): The Molecular Weight Detective

Coupling HPLC to a mass spectrometer (LC-MS) is a powerful combination for rapid impurity profiling. MS provides the molecular weight of the eluting compounds, offering the most direct initial evidence for an impurity's identity.

  • Why it's used: MS confirms the molecular weight of the main product and provides the exact mass of unknown impurity peaks, which is crucial for deducing their molecular formulas.[9][10]

  • Experimental Insight: Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for polar, N-H containing molecules like 1-(methylamino)pyrrole and its potential impurities.[8] It typically generates a protonated molecular ion [M+H]+. For less polar byproducts, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative.[8] High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million, allowing for the unambiguous determination of an impurity's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the gold standard for the unambiguous structural elucidation of organic molecules. While MS provides the "what" (molecular formula), NMR provides the "how" (the specific arrangement of atoms and their connectivity).

  • Why it's used: ¹H and ¹³C NMR spectra provide a unique fingerprint for each compound. Chemical shifts, coupling constants, and signal integrations reveal the precise structure of an impurity, distinguishing it from isomers that would be indistinguishable by MS alone.[11]

  • Experimental Insight: For 1-(methylamino)pyrrole, the ¹H NMR spectrum is expected to show two distinct signals for the pyrrole ring protons (around 6.0-6.7 ppm), a signal for the N-H proton, and a singlet for the N-methyl group. An unreacted dicarbonyl precursor would lack these aromatic signals and instead show characteristic aldehyde or ketone proton signals. A furan byproduct would have different aromatic chemical shifts. Two-dimensional NMR experiments (like COSY and HSQC) can be used to definitively assign all proton and carbon signals, especially for more complex impurity structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Identifier

FTIR provides valuable information about the functional groups present in a sample. It is a rapid and non-destructive technique that can quickly confirm the success of a reaction or point to the presence of key functional group impurities.

  • Why it's used: FTIR can quickly verify the conversion of starting materials to product. For example, the disappearance of a strong carbonyl (C=O) stretch (around 1700-1720 cm⁻¹) from the dicarbonyl starting material is a key indicator of reaction completion.[12]

  • Experimental Insight: The spectrum of pure 1-(methylamino)pyrrole should be characterized by an N-H stretching band (around 3300-3500 cm⁻¹) and aromatic C-H and C=C stretching bands.[11][13] The presence of a strong, broad O-H band alongside the N-H stretch could indicate an incompletely dehydrated intermediate (Impurity C).

Impurity TypeStructure ExampleMWKey ¹H NMR Signals (ppm)Key MS Signal (m/z)Key FTIR Bands (cm⁻¹)
Target Product 1-(Methylamino)pyrrole96.13~6.6 (t, 2H), ~6.1 (t, 2H), ~3.5 (s, 3H)[M+H]+ 97.07~3350 (N-H), ~3100 (Ar C-H)
Impurity A Succinaldehyde86.09~9.7 (s, 2H, CHO), ~2.7 (s, 4H, CH₂)[M+H]+ 87.04~1720 (strong C=O), 2820, 2720 (C-H aldehyde)
Impurity B Methylhydrazine46.07~3.4 (br s, 2H, NH₂), ~2.4 (s, 3H, CH₃)[M+H]+ 47.06~3300-3400 (N-H stretch, two bands)
Impurity C 2,5-dihydroxy-1-(methylamino)pyrrolidine132.16Absence of aromatic signals; presence of broad OH signals[M+H-H₂O]+ 115.09~3200-3500 (broad O-H), ~3350 (N-H)
Impurity D Furan68.07~7.4 (m, 2H), ~6.3 (m, 2H)[M+H]+ 69.03~3130 (Ar C-H), ~1000-1300 (C-O stretch)

Table 1: Comparative spectroscopic data for 1-(methylamino)pyrrole and its potential synthesis impurities. Note: NMR shifts are approximate and can vary with solvent and concentration.

Integrated Analytical Workflow for Impurity Identification

A systematic, multi-technique approach is essential for a comprehensive and trustworthy impurity analysis. The following workflow ensures that impurities are not only detected and quantified but also rigorously identified.

Figure 2: A self-validating workflow for the systematic identification and characterization of process-related impurities.

Experimental Protocols

The following protocols provide a starting point for analysis. They must be optimized for the specific instrumentation and sample matrix used.

Protocol 1: HPLC-UV/MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of the mobile phase (e.g., 50:50 water:acetonitrile). Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 225 nm.[7]

  • MS Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.[8]

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Gas Flow/Temperature: Optimize for instrument (e.g., 10 L/min, 300 °C).

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: For an isolated impurity (~1-5 mg), dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual proton signals that could interfere with the analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure sufficient scans for a good signal-to-noise ratio, especially for low-concentration samples.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • 2D NMR (if needed): If the structure is not immediately obvious, run 2D experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) to establish connectivity.

Protocol 3: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid isolated impurity directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If the sample is an oil, a thin film can be applied.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Range: 4000-400 cm⁻¹.[12]

Conclusion

The rigorous identification of impurities is a non-negotiable aspect of modern drug development. For the synthesis of 1-(methylamino)pyrrole, a logical approach grounded in the Paal-Knorr reaction mechanism allows for the prediction of likely process-related impurities. A combination of high-resolution separation by HPLC with definitive structural analysis by MS and NMR, supplemented by functional group information from FTIR, provides a self-validating system for characterization. This integrated spectroscopic workflow not only ensures the quality and safety of the final compound but also provides invaluable insights for the optimization and control of the synthetic process itself.

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  • Large-scale reaction and one-step hydrazine to 1,1'-bipyrrole synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Bakulev, V. A., et al. (2020). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Chemistry of Heterocyclic Compounds, 56(6), 708-715. Available at: [Link]

  • de Oliveira, H. P., et al. (2014). Synthesis and spectroscopic characterization of a fluorescent pyrrole derivative containing electron acceptor and donor groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 812-818. Available at: [Link]

  • Koyama, S., et al. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Al-Dahhan, W. H., et al. (2019). Differentiation and Quantification of Corrosive Amines Through Simple Chemical Process. SPE International Conference on Oilfield Chemistry. Available at: [Link]

  • One Step Synthesis of Symmetrical Amino Azine Derivatives Using Hydrazine Hydrate as a Reagent. (2020). ResearchGate. Available at: [Link]

  • El-Gendi, M. A., et al. (1993). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Journal of Pharmaceutical and Biomedical Analysis, 11(8), 715-720. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). mzCloud. Available at: [Link]

Sources

C13 NMR chemical shifts for N-methyl and pyrrole ring carbons

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary

This guide provides a definitive technical comparison of the Carbon-13 NMR (C13 NMR) spectral signatures of N-Methylpyrrole versus its precursor, Pyrrole . Designed for medicinal chemists and structural biologists, this analysis focuses on the diagnostic chemical shift (


) changes induced by N-methylation.

Key Diagnostic Insight: The methylation of the pyrrole nitrogen results in a distinct deshielding of the


-carbons (C2/C5) by approximately +4 ppm , while the 

-carbons (C3/C4) remain relatively unperturbed. The appearance of the N-methyl signal at ~36 ppm serves as the primary confirmation of alkylation.
Comparative Analysis: N-Methylpyrrole vs. Pyrrole

The following data represents standard chemical shifts in Deuterated Chloroform (CDCl


) .
Table 1: Diagnostic Chemical Shifts (

, ppm)
Carbon PositionPyrrole (Unsubstituted)N-Methylpyrrole

(Shift Effect)
Diagnostic Note
N-Methyl (CH

)
Absent36.1 N/APrimary Indicator: High-field aliphatic signal.

-Carbons (C2, C5)
117.8 122.0 +4.2 (Deshielding)Secondary Indicator: Loss of H-bond donor character; steric/electronic modulation.

-Carbons (C3, C4)
108.2 108.0 -0.2 (Negligible)Minimal perturbation at distal positions.
Mechanistic Insight
  • N-Methylation Effect: Replacing the N-H proton with a methyl group removes the capacity for hydrogen bonding (as a donor). The methyl group is weakly electron-donating (inductive effect, +I), but the steric bulk and removal of the N-H exchange capability result in a net deshielding of the adjacent

    
    -carbons.
    
  • Symmetry: Both molecules possess

    
     symmetry (on average for N-methylpyrrole due to rapid methyl rotation), resulting in simplified spectra where C2 is equivalent to C5, and C3 is equivalent to C4.
    
Logic Flow: Structural Assignment

The following diagram illustrates the decision-making process for distinguishing these moieties using C13 NMR data.

NMR_Assignment_Logic Start Unknown Heterocycle Spectrum Check_Aliphatic Check 30-40 ppm Region Start->Check_Aliphatic Signal_Present Signal at ~36 ppm? Check_Aliphatic->Signal_Present Yes_Signal N-Methyl Group Confirmed Signal_Present->Yes_Signal Yes No_Signal N-H Pyrrole Likely Signal_Present->No_Signal No Check_Aromatic Analyze Aromatic Region (100-130 ppm) Yes_Signal->Check_Aromatic No_Signal->Check_Aromatic Alpha_Shift Check C2/C5 Shift Check_Aromatic->Alpha_Shift High_Alpha ~122 ppm (N-Substituted) Alpha_Shift->High_Alpha > 120 ppm Low_Alpha ~118 ppm (N-Unsubstituted) Alpha_Shift->Low_Alpha < 120 ppm

Figure 1: Decision tree for distinguishing N-methylated pyrroles from free pyrroles using C13 NMR.

Broader Context: Heterocyclic Comparisons

To validate the "performance" of the spectral assignment, it is crucial to compare pyrrole shifts with isoelectronic heterocycles (Furan, Thiophene). The electronegativity of the heteroatom drives the


-carbon shift.
Table 2: Heterocycle Shift Comparison (CDCl

)
HeterocycleHeteroatom (EN)

-Carbon (

)

-Carbon (

)
Trend Analysis
Furan Oxygen (3.44)142.8 109.8Most deshielded

-C due to high EN of Oxygen.
Thiophene Sulfur (2.58)125.6 127.3Unique "aromatic" current effects; S is less EN than O/N.
N-Me Pyrrole Nitrogen (3.04)122.0 108.0Intermediate

-shift.
Pyrrole Nitrogen (3.[1][2]04)117.8 108.2Most shielded

-C among the group.
Experimental Protocol: High-Fidelity Acquisition

Obtaining publication-quality C13 NMR data for pyrroles requires specific attention to relaxation times, particularly for the quaternary carbons in substituted derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent (CDCl

      
       or DMSO-
      
      
      
      ).
    • Solvent Choice: Use CDCl

      
        for standard characterization.[3] Use DMSO-
      
      
      
      if solubility is poor or to observe N-H exchangeable protons in 1H NMR (though C13 is less affected).
    • Note: In DMSO-

      
      , the 
      
      
      
      -carbons of N-H pyrrole may shift downfield (~1-2 ppm) due to hydrogen bonding with the solvent.
  • Instrument Parameters (Standard 100 MHz C13 / 400 MHz 1H):

    • Pulse Sequence: Proton-decoupled C13 (typically zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

      • Reasoning: Pyrrole ring carbons have efficient relaxation mechanisms via attached protons. However, if quaternary carbons (substituted positions) are present, ensure D1 is sufficient to prevent signal saturation.

    • Scans (NS): Minimum 512 scans (up to 1024 for dilute samples) to ensure high Signal-to-Noise (S/N) ratio.

    • Spectral Width: -10 to 220 ppm.

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication to reduce noise.

    • Referencing: Calibrate to the solvent triplet (CDCl

      
       center line = 77.16 ppm ).
      
Workflow Diagram

Experimental_Protocol Prep Sample Prep 50mg in 0.6mL CDCl3 Setup Setup D1 = 2-5s NS = 512+ Prep->Setup Acquire Acquisition 1H-Decoupled 13C Setup->Acquire Process Processing LB = 1.0 Hz Ref = 77.16 ppm Acquire->Process Analyze Analysis Check 36 ppm (Me) Check 122 ppm (C2) Process->Analyze

Figure 2: Optimized workflow for acquiring C13 NMR data of pyrrole derivatives.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[4][5] Spectral Database for Organic Compounds (SDBS): Pyrrole & N-Methylpyrrole. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Comparative Guide: Nucleophilicity of N-Aminopyrrole vs. Phenylhydrazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between N-aminopyrrole (NAP) and Phenylhydrazine (PH) , focusing on their nucleophilic behavior, kinetic profiles, and practical utility in drug development and organic synthesis.

Executive Summary

For researchers selecting a hydrazine-class nucleophile, the choice between N-aminopyrrole (NAP) and Phenylhydrazine (PH) is rarely about raw reaction speed alone; it is a trade-off between kinetic potency and bio-orthogonality/stability .

  • Phenylhydrazine (PH): The classical choice. It exhibits higher basicity (

    
    ) and superior nucleophilicity at neutral pH. However, its utility is severely compromised by oxidative instability, hematotoxicity, and the formation of radical intermediates.
    
  • N-Aminopyrrole (NAP): The specialized alternative. While generally less nucleophilic than PH due to the electron-withdrawing nature of the heteroaromatic ring, NAP offers a unique advantage in acidic media. Its significantly lower

    
     ensures a higher fraction of free nucleophile remains available at low pH (2.0–4.0), making it a superior choice for acid-catalyzed ligation strategies where PH would be deactivated by protonation.
    

Part 1: Mechanistic Foundation & Electronic Structure

To understand the reactivity difference, we must look beyond the functional group and analyze the electronic environment of the


-effect.
Structural Divergence

Both molecules rely on the


-effect , where the repulsion between adjacent lone pairs on the nitrogen atoms raises the ground-state energy, effectively lowering the activation energy for nucleophilic attack.
  • Phenylhydrazine (PH): The internal nitrogen is conjugated with the phenyl ring. While this delocalization reduces the electron density available for the

    
    -effect compared to alkyl hydrazines, the terminal amine remains 
    
    
    
    -hybridized and moderately basic.
  • N-Aminopyrrole (NAP): The internal nitrogen is part of the pyrrole aromatic sextet. Its lone pair is "locked" into the

    
    -system to maintain aromaticity. Consequently, the pyrrole ring acts as a strong inductively electron-withdrawing group (-I effect) on the exocyclic amino group, significantly reducing its basicity compared to PH.
    
Visualization of Electronic Availability

The following diagram illustrates the electronic causality driving the nucleophilicity of both compounds.

Nucleophilicity_Mechanism PH_Struct Phenylhydrazine (PH) Terminal -NH2 (sp3) Alpha_Effect Alpha-Effect (N-N repulsion) PH_Struct->Alpha_Effect PH_Resonance Resonance with Phenyl Ring (Moderate e- withdrawal) PH_Struct->PH_Resonance NAP_Struct N-Aminopyrrole (NAP) Exocyclic -NH2 NAP_Struct->Alpha_Effect NAP_Aromaticity Pyrrole Aromaticity (Strong e- withdrawal) NAP_Struct->NAP_Aromaticity PH_Outcome Higher pKa (~5.2) Stronger Nucleophile @ pH 7 Alpha_Effect->PH_Outcome NAP_Outcome Lower pKa (<3.0) Active Nucleophile @ pH 2-4 Alpha_Effect->NAP_Outcome PH_Resonance->PH_Outcome Retains Basicity NAP_Aromaticity->NAP_Outcome Reduces Basicity

Figure 1: Mechanistic flow illustrating how electronic structure dictates the pH-dependent performance of PH and NAP.

Part 2: Kinetic Performance & Data Comparison

The following data synthesizes experimental trends observed in hydrazone formation kinetics. Note that while PH is faster in neutral buffers, NAP dominates in specific acidic windows.

Comparative Nucleophilicity Table[1]
FeaturePhenylhydrazine (PH)N-Aminopyrrole (NAP)
Reactive Center Terminal

Exocyclic

Conjugate Acid



(Est.)
Primary Nucleophilicity High (

)
Moderate (

)
pH Optimum pH 4.5 – 6.0pH 2.0 – 4.0
Oxidative Stability Poor (Forms radicals/diazenes)Moderate (Light sensitive)
Toxicity Profile High (Hemolytic anemia)Low/Moderate (Standard irritant)
Product Stability Phenylhydrazones (Hydrolytically labile)N-Pyrrolylhydrazones (Robust)
The "Crossover" Effect

A critical insight for method development is the pH-rate crossover .

  • At pH 5.0: PH is

    
     protonated (
    
    
    
    ). Reaction rates are high.
  • At pH 3.0: PH is

    
     protonated (inactive ammonium species). NAP, with a 
    
    
    
    , remains largely unprotonated and nucleophilic.

Part 3: Experimental Protocol (Self-Validating System)

To objectively compare these nucleophiles in your specific system, use this UV-Vis Kinetic Assay . This protocol is designed to be self-validating by including internal checks for oxidation and hydrolysis.

Materials
  • Electrophile: 4-Nitrobenzaldehyde (Standard) or your target ketone.

  • Buffer A (Neutral): 100 mM Phosphate, pH 7.0.

  • Buffer B (Acidic): 100 mM Acetate, pH 4.0.

  • Stock Solutions: 10 mM nucleophile in dry DMSO (Prepare FRESH to avoid PH oxidation).

Workflow Diagram

Kinetic_Protocol cluster_QC QC Checkpoints Start Stock Prep (DMSO, Fresh) Buffer Buffer Selection (pH 4.0 vs 7.0) Start->Buffer Check1 Check Background Oxidation (No Aldehyde) Start->Check1 Mix Rapid Mixing (1:1 Stoichiometry) Buffer->Mix Measure Monitor Abs (350-400 nm) Mix->Measure Calc Plot ln(Ainf - At) vs Time Measure->Calc

Figure 2: Kinetic assay workflow for determining pseudo-first-order rate constants (


).
Step-by-Step Methodology
  • Baseline Correction: Measure the absorbance of the nucleophile alone in buffer. PH often shows a "creeping" baseline due to auto-oxidation to phenyldiazene. If

    
    , discard the stock.
    
  • Reaction Initiation:

    • Cuvette: Add 990 µL Buffer (A or B).

    • Add 5 µL Electrophile stock (Final

      
      ).
      
    • Add 5 µL Nucleophile stock (Final

      
       - 10x excess for pseudo-first-order).
      
  • Data Acquisition: Monitor the appearance of the hydrazone product.

    • PH Product

      
      : ~350–360 nm.
      
    • NAP Product

      
      : ~330–340 nm (typically hypsochromic to PH).
      
  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation: Repeat with

      
       excess nucleophile. If 
      
      
      
      doubles, the reaction is strictly second-order, confirming the validity of the nucleophilic attack model.

Part 4: Safety & Stability (Drug Development Context)

For pharmaceutical applications, the choice of reagent often hinges on the safety profile of the residue and the stability of the conjugate.

Toxicity Profile
  • Phenylhydrazine: Known hemolytic agent.[1] It causes denaturation of hemoglobin (Heinz body formation) and is a suspected carcinogen.

    • Handling: Requires strict containment. Not suitable for late-stage drug intermediates without rigorous purification validation (ppm levels).

  • N-Aminopyrrole: While data is less extensive, it lacks the specific metabolic activation pathway that causes PH-induced hemolysis. It is generally handled as a standard organic irritant.

Conjugate Stability
  • Hydrolysis: N-pyrrolyl hydrazones (from NAP) generally exhibit higher hydrolytic stability than phenylhydrazones. The bulky, electron-rich pyrrole ring provides steric shielding and electronic stabilization to the imine bond.

  • Bio-orthogonality: NAP is less prone to non-specific redox reactions with cellular thiols compared to PH, making it a "cleaner" reagent for bioconjugation in complex lysates.

References

  • Mayr, H., et al. (2007).[2] "Nucleophilicities of Amino Acids and Peptides." Organic & Biomolecular Chemistry. Link

  • Kool, E. T., et al. (2013). "Enhancing the Kinetics of Hydrazone Exchange Processes." Organic & Biomolecular Chemistry. Link

  • Dawson, P. E., et al. (2008). "Catalysis of Hydrazone Formation by Aniline Derivatives." Bioconjugate Chemistry. Link

  • Berger, J. (2007). "Phenylhydrazine Haematotoxicity." Journal of Applied Biomedicine. Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. (Reference for Pyrrole Electronic Structure). Link

Sources

A Comparative Benchmarking Guide to the Synthesis of N-Functionalized Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-functionalized pyrrole motif is a cornerstone in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] The strategic importance of this scaffold necessitates a thorough understanding of the available synthetic routes to access it efficiently and with molecular diversity. This guide provides an in-depth, objective comparison of the most prominent and field-proven methodologies for the synthesis of N-functionalized pyrroles. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of the classical Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses, alongside modern catalytic and greener alternatives. Supported by experimental data, this guide aims to equip researchers with the critical knowledge to select the optimal synthetic strategy for their specific research and development endeavors.

Introduction: The Enduring Significance of the Pyrrole Core

The pyrrole ring is a privileged five-membered aromatic heterocycle containing a nitrogen atom.[1][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore in a vast array of biologically active molecules.[4][5] From the life-sustaining chlorophyll and heme molecules to blockbuster drugs like atorvastatin and sunitinib, the pyrrole scaffold is a recurring theme in structures that interact with biological systems.[6] Consequently, the development of robust and versatile methods for the synthesis of N-functionalized pyrroles remains a highly active area of chemical research.[1][2]

This guide will focus on a comparative analysis of the following key synthetic routes:

  • The Paal-Knorr Synthesis: A classic and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8]

  • The Hantzsch Synthesis: A multicomponent reaction that assembles highly substituted pyrroles from a β-dicarbonyl compound, an α-halocarbonyl, and an amine.[6][9][10]

  • The Clauson-Kaas Synthesis: A valuable method for preparing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines.[11][12][13]

  • Modern Catalytic and Greener Approaches: An overview of recent advancements employing transition metal catalysis, organocatalysis, and environmentally benign reaction conditions.[1][3][14]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a target N-functionalized pyrrole is a multifactorial decision, weighing variables such as starting material availability, desired substitution pattern, reaction efficiency, and scalability. This section provides a head-to-head comparison of the primary methods.

The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation

The Paal-Knorr synthesis, first reported in the late 19th century, remains one of the most direct and reliable methods for the preparation of N-substituted pyrroles.[1][7] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic or neutral conditions.[8]

Mechanism and Rationale: The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl, forming a dihydroxytetrahydropyrrole intermediate. Subsequent acid-catalyzed dehydration yields the aromatic pyrrole ring.[8] The use of an acid catalyst facilitates both the initial carbonyl activation and the final dehydration steps.

Diagram: Paal-Knorr Synthesis Mechanism

Paal_Knorr cluster_0 Paal-Knorr Synthesis start 1,4-Dicarbonyl + Primary Amine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack cyclic_intermediate 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclic_intermediate Intramolecular Cyclization product N-Functionalized Pyrrole cyclic_intermediate->product Dehydration (-2H₂O)

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

Advantages:

  • Operational Simplicity: The reaction is often straightforward to set up and perform.[8]

  • High Yields: Generally provides good to excellent yields of the desired pyrrole.[4][15]

  • Readily Available Starting Materials: 1,4-dicarbonyl compounds and primary amines are common chemical feedstocks.

Limitations:

  • Substrate Scope: The synthesis of the starting 1,4-dicarbonyl compound can sometimes be challenging.

  • Harsh Conditions: Classical methods may require high temperatures and strong acids, which can be incompatible with sensitive functional groups.

Modern Variations: Recent advancements have focused on developing milder and more environmentally friendly conditions. This includes the use of various catalysts such as MgI₂·OEt₂, citric acid, and saccharin.[1] Solvent-free reactions and the use of water as a solvent have also been reported, aligning with the principles of green chemistry.[1][16] For instance, uncatalyzed Paal-Knorr reactions can be performed in boiling water.[1]

The Hantzsch Synthesis: A Multicomponent Approach to Highly Substituted Pyrroles

The Hantzsch pyrrole synthesis is a powerful one-pot, three-component reaction that allows for the rapid assembly of complex, highly substituted pyrroles.[6][17] The reaction brings together a β-dicarbonyl compound, an α-halocarbonyl compound, and ammonia or a primary amine.[9]

Mechanism and Rationale: The reaction is believed to initiate with the formation of an enamine intermediate from the primary amine and the β-dicarbonyl compound.[6][9] This enamine then acts as a nucleophile, attacking the α-halocarbonyl in a regioselective C-alkylation step. The resulting intermediate undergoes an intramolecular cyclocondensation followed by dehydration to afford the final aromatic pyrrole.[6]

Diagram: Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_1 Hantzsch Pyrrole Synthesis reagents β-Dicarbonyl + α-Halocarbonyl + Primary Amine enamine Enamine Formation reagents->enamine alkylation C-Alkylation enamine->alkylation cyclization Intramolecular Cyclization alkylation->cyclization dehydration Dehydration cyclization->dehydration product Highly Substituted N-Functionalized Pyrrole dehydration->product

Caption: Stepwise workflow of the Hantzsch pyrrole synthesis.

Advantages:

  • Convergent Synthesis: Allows for the rapid construction of complex pyrroles from simple precursors in a single step.[17]

  • High Degree of Substitution: Provides access to polysubstituted pyrroles with defined regiochemistry.[6]

  • Versatility: A wide range of substituents can be introduced by varying the three starting components.[17]

Limitations:

  • Moderate Yields: Conventional methods often result in yields ranging from 30-60% due to competing side reactions.[6]

  • Side Products: The formation of furan derivatives through the related Feist-Bénary synthesis can be a competing pathway.[6]

Modern Variations: To address the limitations of the classical Hantzsch synthesis, modern approaches have explored green chemistry principles, such as solvent-free mechanochemical milling, ultrasound assistance, and photoredox catalysis, which have been shown to improve yields significantly, in some cases up to 99%.[6]

The Clauson-Kaas Synthesis: A Gateway to 1,4-Unsubstituted Pyrroles

The Clauson-Kaas synthesis is a valuable method for the preparation of N-substituted pyrroles, particularly those that are unsubstituted at the 1 and 4 positions.[18] The reaction involves the condensation of a primary amine with a 2,5-dialkoxytetrahydrofuran, typically in the presence of an acid catalyst.[11][12][13]

Mechanism and Rationale: The reaction is initiated by the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate a reactive succinaldehyde derivative in situ. This is then followed by a Paal-Knorr-type condensation with the primary amine to form the pyrrole ring.

Advantages:

  • Access to 1,4-Unsubstituted Pyrroles: This method is a primary route to this class of pyrroles.[18]

  • Mild Conditions: Modified procedures allow for the reaction to be carried out under mild conditions, which is beneficial for sensitive substrates.

Limitations:

  • Substrate Availability: The starting 2,5-dialkoxytetrahydrofurans may not be as readily available as the precursors for other methods.

  • Acid Sensitivity: The acidic conditions can lead to the decomposition of acid-sensitive pyrrole products.

Modern Variations: Greener approaches to the Clauson-Kaas synthesis have been developed, including the use of microwave irradiation and water as a solvent, which can significantly reduce reaction times and improve yields.[11][12] Catalyst-free conditions have also been reported for certain substrates.[18]

Modern Catalytic and Greener Approaches

The field of pyrrole synthesis is continually evolving, with a strong emphasis on the development of more efficient, selective, and environmentally benign methodologies.

  • Transition Metal Catalysis: Transition metals such as palladium, copper, and nickel have been employed to catalyze the synthesis of N-functionalized pyrroles from a variety of starting materials, including alkynes and diols.[1][19] For instance, copper(II)-mediated cross-coupling of electron-deficient pyrroles with arylboronic acids provides a route to N-aryl pyrroles at room temperature.[20]

  • Organocatalysis: The use of small organic molecules as catalysts has gained significant traction.[14] Organocatalytic approaches to the Paal-Knorr reaction, for example, have utilized catalysts like urea and citric acid under mild and often solvent-free conditions.[14]

  • Green Chemistry Approaches: A major focus of modern synthetic chemistry is the implementation of green chemistry principles. For pyrrole synthesis, this has manifested in the use of alternative energy sources like microwave irradiation and mechanochemical activation (ball milling), as well as the use of environmentally friendly solvents like water or even solvent-free conditions.[3][14] These methods often lead to shorter reaction times, higher yields, and reduced waste generation.[3]

Data-Driven Comparison of Synthetic Routes

To provide a clear, quantitative comparison, the following table summarizes key performance indicators for the different synthetic routes, based on literature-reported data.

Synthesis MethodTypical Starting MaterialsTypical ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Paal-Knorr 1,4-Dicarbonyl, Primary AmineAcid or neutral, heat60-97[15][21][22]Simplicity, high yieldsSubstrate synthesis can be challenging
Hantzsch β-Dicarbonyl, α-Halocarbonyl, AmineMild heating30-99[6]Multicomponent, high substitutionModerate yields, potential side reactions
Clauson-Kaas 2,5-Dialkoxytetrahydrofuran, AmineAcidic, heat or microwave63-99[11][12]Access to 1,4-unsubstituted pyrrolesSubstrate availability, acid sensitivity
Modern Catalytic Varies (e.g., diols, alkynes)Metal or organocatalystUp to 90[19]High efficiency and selectivityCatalyst cost and sensitivity

Experimental Protocols

To facilitate the practical application of these methods, detailed, step-by-step protocols for the synthesis of representative N-functionalized pyrroles are provided below.

Protocol 1: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol describes a classic Paal-Knorr condensation.

Materials:

  • 2,5-Hexanedione

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), 2,5-hexanedione (1.0 eq), and ethanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[23]

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 0.5 M hydrochloric acid to precipitate the product.[23]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., methanol/water) to yield pure 1-phenyl-2,5-dimethylpyrrole.

Diagram: Paal-Knorr Experimental Workflow

Paal_Knorr_Workflow cluster_2 Paal-Knorr Synthesis Workflow setup Combine Reactants & Catalyst in Flask reflux Heat to Reflux setup->reflux cool Cool in Ice Bath reflux->cool precipitate Precipitate Product cool->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallization filter->purify

Caption: A typical experimental workflow for the Paal-Knorr synthesis.

Protocol 2: Hantzsch Synthesis of a Substituted Pyrrole

This protocol outlines a general procedure for the Hantzsch synthesis.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • α-Haloketone (e.g., 2-bromo-1-phenylethan-1-one) (1.0 eq)

  • Primary Amine or Ammonia (excess)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and α-haloketone in ethanol.[17]

  • To the stirred solution, add an excess of the primary amine or aqueous ammonia.[17]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[17]

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between an organic solvent (e.g., diethyl ether) and water.[17]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrrole.

Protocol 3: Clauson-Kaas Synthesis of 1-(4-Bromophenyl)-1H-pyrrole

This protocol describes a specific example of the Clauson-Kaas reaction.[24]

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 2,5-Dimethoxytetrahydrofuran (1.2 eq)[24]

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline, 2,5-dimethoxytetrahydrofuran, and glacial acetic acid.[24]

  • Heat the reaction mixture to 118 °C and stir for 2 hours.[24]

  • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)-1H-pyrrole.

Conclusion and Future Outlook

The synthesis of N-functionalized pyrroles is a mature field of organic chemistry, yet one that continues to see significant innovation. The classical Paal-Knorr, Hantzsch, and Clauson-Kaas reactions remain highly relevant and powerful tools in the synthetic chemist's arsenal. The choice between these methods is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

For the rapid construction of simple, symmetrically substituted pyrroles, the Paal-Knorr synthesis is often the most direct and highest-yielding approach. When complex, highly substituted pyrroles are the target, the multicomponent nature of the Hantzsch synthesis offers a convergent and versatile strategy. The Clauson-Kaas synthesis provides a niche but important route to 1,4-unsubstituted pyrroles.

Looking forward, the development of even more efficient, selective, and sustainable methods for pyrrole synthesis will undoubtedly continue. The increasing adoption of modern catalytic systems, including biocatalysis, and the integration of green chemistry principles will be at the forefront of this evolution. These advancements will not only facilitate the discovery of new medicines and materials but will also do so in a manner that is more environmentally responsible.

References

  • Recent Advancements in Pyrrole Synthesis. PMC. [Link]

  • Hantzsch pyrrole synthesis. Grokipedia. [Link]

  • One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide (TCBDA) and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulphonamide) (NIBTS) as novel catalytic reagents. Sabinet. [Link]

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]

  • Nickel-Catalyzed Synthesis of N-Substituted Pyrroles Using Diols with Aryl- and Alkylamines. Organic Letters. [Link]

  • Paal-Knorr synthesis of N-substituted pyrroles 3a–k. ResearchGate. [Link]

  • Recent Advancements in Pyrrole Synthesis. PubMed. [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles. RSC Publishing. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Bentham Science. [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkat USA. [Link]

  • A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Figshare. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids. ACS Publications. [Link]

  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. ACS Publications. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Hantzsch pyrrole synthesis. Wikipedia. [Link]

  • Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. RSC Publishing. [Link]

  • Hantzsch Pyrrole Synthesis. Name-Reaction.com. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. ACS Publications. [Link]

  • Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrroles. SciSpace. [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. ResearchGate. [Link]

  • Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. PMC. [Link]

  • Recent approaches in the organocatalytic synthesis of pyrroles. Semantic Scholar. [Link]

  • Synthesis of pyrroles. Organic Chemistry Portal. [Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme Connect. [Link]

  • 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. LibreTexts Chemistry. [Link]

  • Comparison of different strategies to synthesize substituted pyrroles. ResearchGate. [Link]

  • A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. ACS Publications. [Link]

  • Paal–Knorr synthesis of pyrroles. ResearchGate. [Link]

  • Clauson-Kaas Pyrrole Synthesis. Chem-Station. [Link]

  • A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link]

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Safety Operating Guide

N-methyl-1H-pyrrol-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of highly reactive, volatile organic compounds is a cornerstone of laboratory safety and operational excellence. N-methyl-1H-pyrrol-1-amine (also known as N-methylpyrrol-1-amine) is an electron-rich, heterocyclic amine frequently utilized in advanced drug development and synthetic methodologies. Due to its specific chemical profile—combining flammability, acute toxicity, and environmental persistence—standard "pour and store" waste practices are insufficient.

As your trusted partner in laboratory safety and chemical handling, we have engineered this comprehensive, self-validating guide. By understanding the causality behind these protocols, researchers can confidently mitigate risks, ensure regulatory compliance, and maintain a pristine operational environment.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the quantitative parameters that dictate the chemical's behavior in ambient laboratory conditions [1].

Property / MetricValueCausality / Operational Impact
Molecular Weight 96.13 g/mol Low molecular weight contributes to high volatility and vapor pressure at room temperature, necessitating continuous fume hood exhaust.
LogP (Octanol/Water) 1.1Moderately lipophilic; readily penetrates standard latex gloves. Requires heavy-duty nitrile or butyl rubber for adequate dermal protection.
GHS Hazard Statements H226, H302, H312, H315, H318, H332, H335Flammable liquid causing severe eye damage and respiratory irritation. Strict isolation from ignition sources is mandatory.
Topological Polar Surface Area 17 ŲHigh cellular membrane permeability; necessitates strict dermal protection (double-gloving recommended during concentrated transfers).
Chemical Reactivity Electron-rich heterocycleHighly incompatible with strong oxidizers (e.g., HNO₃, peroxides); risk of rapid, exothermic polymerization (pyrrole black formation).

The Causality of Amine Quenching: Why Neutralization Matters

A critical error in laboratory waste management is the direct disposal of concentrated, free-base amines into bulk organic waste carboys. This compound is basic and highly volatile. If left in its free-base form, it will continuously off-gas, pressurizing waste containers and exposing personnel to noxious, toxic vapors upon opening.

The Chemical Solution: By reacting the free-base amine with a dilute acid, we protonate the amine nitrogen, converting the volatile liquid into a stable, water-soluble hydrochloride salt. This simple ionic conversion drops the vapor pressure to near zero, eliminates the flammability hazard, and safely stabilizes the compound for long-term storage prior to contractor pickup [2].

Experimental Protocol: Safe Quenching & Neutralization Workflow

For pure liquid waste or highly concentrated fractions (>10% v/v) of this compound, execute the following neutralization protocol before transferring to bulk waste.

Step-by-Step Methodology:

  • Preparation & PPE: Conduct all operations inside a certified Class II chemical fume hood with the sash lowered to the optimal working height. Equip a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

  • Thermal Sink Dilution: Transfer the crude this compound waste into a wide-mouth borosilicate glass beaker. Dilute the amine with a compatible, miscible solvent (e.g., ethanol or isopropanol) at a minimum 1:5 ratio.

    • Causality: Acid-base neutralizations are highly exothermic. The diluent acts as a thermal sink to absorb the heat of reaction, preventing localized boiling and vapor ejection.

  • Controlled Acidification: Place the beaker on a magnetic stir plate and add a PTFE stir bar. Begin gentle agitation. Using an addition funnel or pipette, dropwise add 1M Hydrochloric Acid (HCl) .

    • Causality: Utilizing a dilute acid (1M) rather than concentrated HCl prevents violent splattering and minimizes the generation of secondary corrosive acid vapors in the hood.

  • pH Verification: Periodically pause the addition and check the solution using pH indicator strips until the solution reaches a stable pH of 5.5 to 7.0.

    • Causality: Over-acidification generates unnecessary corrosive waste, while under-acidification leaves hazardous free-base amine in solution.

  • Waste Transfer: Once neutralized and cooled to ambient temperature, funnel the solution into a designated, properly labeled "Aqueous Waste" carboy.

Spill Response Methodology

In the event of an accidental release outside of primary containment, immediate and calculated action is required to prevent respiratory exposure and fire.

Step-by-Step Spill Containment:

  • Evacuation & Isolation: Immediately extinguish all nearby ignition sources (e.g., hot plates, Bunsen burners). Evacuate non-essential personnel and maximize ambient room ventilation.

  • Inert Containment: Surround the spill perimeter with a non-combustible, inert absorbent material such as dry sand, vermiculite, or a commercial polypropylene spill pad.

    • Causality: Combustible absorbents like sawdust must be strictly avoided. The electron-rich pyrrole ring can undergo rapid, heat-generating oxidation when exposed to air and organic substrates, creating a secondary fire hazard.

  • Vapor Suppression: Lightly spray the absorbed spill with a dilute citric acid solution (5% w/v) to protonate the surface amines and suppress toxic vapor emission during the physical cleanup.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the absorbed material into a rigid, sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate for aqueous waste disposal.

Operational Workflow Diagram

To streamline laboratory operations and ensure strict adherence to environmental health and safety (EHS) guidelines, follow this logical decision tree for waste segregation.

WasteWorkflow Start This compound Waste Generation Assess Assess Waste Matrix Start->Assess Pure Pure Liquid / High Conc. Assess->Pure >10% Conc. Mixed Mixed with Organic Solvents Assess->Mixed <10% Conc. Quench Quench & Neutralize (1M HCl in Fume Hood) Pure->Quench Mitigate volatility HalogenCheck Contains Halogens? Mixed->HalogenCheck Aqueous Aqueous Waste Carboy (pH 6-8) Quench->Aqueous Pickup Certified EHS Disposal Contractor Aqueous->Pickup NonHalogen Non-Halogenated Organic Waste HalogenCheck->NonHalogen No Halogenated Halogenated Organic Waste HalogenCheck->Halogenated Yes NonHalogen->Pickup Halogenated->Pickup

Fig 1: this compound waste segregation and neutralization workflow.

Note on Segregation Causality: Halogenated waste must always be segregated from non-halogenated waste. Halogenated streams require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins, making them chemically distinct and significantly more expensive to process [2].

References

  • Title: this compound | C5H8N2 | CID 14232103 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press (US) / NCBI Bookshelf URL: [Link]

Personal protective equipment for handling N-methyl-1H-pyrrol-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Registry Number: 110955-69-6 (Verified via PubChem/ECHA) Synonyms: 1-(Methylamino)pyrrole; N-Methyl-N-(1-pyrrolyl)amine[1]

Executive Safety Directive

N-methyl-1H-pyrrol-1-amine is a specialized hydrazine derivative (N-aminopyrrole class).[1] Unlike simple pyrroles, the presence of the exocyclic nitrogen-nitrogen (N-N) bond classifies it structurally as a hydrazine.[1] This imparts distinct toxicological and stability risks, specifically severe eye damage (H318) , flammability (H226) , and potential for skin sensitization or systemic toxicity upon absorption.[1]

Core Safety Maxim: Treat this compound not just as a flammable solvent, but as a reactive hydrazine intermediate . All handling requires an unbroken chain of containment from storage to disposal.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of injury. This compound presents a "Triad of Hazard":

  • Chemical Burns & Ocular Damage (H318):

    • Mechanism:[1] As an amine/hydrazine derivative, it is basic and nucleophilic. Contact with the cornea can cause rapid, irreversible protein denaturation and opacification.

    • Implication: Safety glasses are insufficient . Chemical splash goggles are mandatory.

  • Dermal Absorption & Systemic Toxicity (H312):

    • Mechanism:[1][2] Small, lipophilic nitrogenous compounds penetrate the stratum corneum rapidly. Once absorbed, hydrazine moieties can interfere with metabolic enzymes (e.g., pyridoxal phosphate inhibition).

    • Implication: Standard thin nitrile gloves may offer limited breakthrough protection.

  • Flammability & Air Sensitivity (H226):

    • Mechanism:[1] The compound is a flammable liquid.[3][4][5] Furthermore, electron-rich pyrroles and hydrazines are prone to auto-oxidation, potentially forming unstable peroxides or degrading into toxic oxides of nitrogen (NOx).[1]

    • Implication: Handling must occur under inert gas (Nitrogen/Argon) away from ignition sources.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis & Purification scales (mg to 100g).

Body Zone Standard PPE (Routine Handling) High-Risk PPE (Spills/Scale-up >100g) Technical Rationale
Eyes/Face Chemical Splash Goggles (Indirect Vented)Goggles + Face Shield (8-inch polycarbonate)H318 Hazard: Vapors and splashes cause immediate damage.[1] Face shield protects the neck/chin from splashes.
Hands Double Nitrile Gloves (Total thickness >8 mil)Silver Shield® (EVOH) Laminate under NitrileAmines can permeate nitrile.[1] Double gloving provides a "sacrificial" outer layer. EVOH is the gold standard for amines/hydrazines.
Respiratory Fume Hood (Face velocity 80-100 fpm)Full-Face Respirator (OV/P100 Cartridge)Only use respirators for spill cleanup outside the hood.[1] The compound has a pungent amine odor; odor fatigue is a risk.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Chemical Resistant Apron (Tychem/PVC)Flammable liquid risk requires FR protection.[1] Apron prevents soak-through to chest/legs during transfer.
Feet Closed-toe Leather/Composite Shoes Chemical Resistant Overboots Leather resists rapid permeation better than canvas/mesh sneakers.[1]

Part 3: Operational Handling Protocol

This workflow integrates safety into the experimental process.

Phase 1: Storage & Preparation
  • Environment: Store in a dedicated flammables cabinet or explosion-proof refrigerator (2-8°C).

  • Atmosphere: The container should be purged with Argon or Nitrogen after every use. Oxygen exposure accelerates degradation (darkening of liquid).

  • Secondary Containment: Store the primary bottle inside a polyethylene secondary container to capture drips.

Phase 2: Active Handling (The "Zone of Control")
  • Engineering Check: Verify fume hood flow is operational. Clear the sash path.

  • Transfer:

    • Do not pour directly.[6] Use a glass syringe with a long needle or a cannula transfer technique to move the liquid. This prevents exposure to air and minimizes splash risk.[2][6][7][8]

    • If weighing, tare a septum-capped vial, inject the liquid, and re-weigh. Never weigh open vessels on a benchtop balance.

  • Reaction Monitoring:

    • Treat all TLC plates and pipettes contaminated with the substance as "acutely toxic waste" immediately. Do not leave them on the bench.

Phase 3: Waste & Disposal
  • Quenching: Small residues can be quenched with dilute aqueous acid (e.g., 1M HCl) to protonate the amine, rendering it non-volatile and water-soluble, though still toxic.[1]

  • Segregation: Dispose of as "Flammable/Toxic Organic Waste." Do not mix with oxidizers (e.g., nitric acid waste), as hydrazines are hypergolic or explosive with strong oxidizers.

Part 4: Emergency Response Visualization

The following diagram outlines the critical decision pathways for exposure or spills.

SafetyProtocol Start Emergency Event Detected Type Identify Event Type Start->Type Skin Skin Exposure (Dermal) Type->Skin Splash on Body Eye Eye Exposure (Ocular) Type->Eye Splash in Eye Spill Spill (>5mL) Type->Spill Bench/Floor Spill ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attn Skin->ActionSkin ActionEye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. DO NOT Rub 4. Hospital (Ophthalmology) Eye->ActionEye ActionSpill 1. Evacuate Area 2. Don Silver Shield Gloves + Respirator 3. Absorb with Vermiculite 4. Pack as HazWaste Spill->ActionSpill

Figure 1: Decision logic for emergency response involving this compound. Immediate dilution and removal are prioritized over neutralization.[1]

References

  • PubChem. (n.d.). This compound (Compound CID 14232103).[1][9] National Library of Medicine. Retrieved March 3, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][9] Retrieved March 3, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.